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  • Product: 3,3,5,5-Tetramethyloxolan-2-one
  • CAS: 4237-83-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3,3,5,5-Tetramethyloxolan-2-one

Abstract: This document provides a comprehensive scientific overview of 3,3,5,5-tetramethyloxolan-2-one, a unique and sterically hindered γ-lactone. Due to the compound's novelty, extensive experimental data is not widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive scientific overview of 3,3,5,5-tetramethyloxolan-2-one, a unique and sterically hindered γ-lactone. Due to the compound's novelty, extensive experimental data is not widely published. Therefore, this guide employs a predictive approach, grounding its analysis in the well-documented properties of its parent compound, γ-butyrolactone (GBL), and related substituted oxolanes.[1][2] We will explore predicted physical properties, spectroscopic signatures, chemical reactivity, and potential applications, particularly for professionals in drug discovery and chemical research. The methodologies described herein are designed to serve as a robust framework for the empirical validation of this compound.

Molecular Structure and Identification

3,3,5,5-Tetramethyloxolan-2-one, also known as 3,3,5,5-tetramethyl-γ-butyrolactone, belongs to the family of lactones, which are cyclic esters.[3][4] Specifically, it is a five-membered ring containing an ester group, with two geminal dimethyl groups at the C3 and C5 positions. This high degree of substitution is expected to impart significant steric hindrance and conformational rigidity, influencing its physical and chemical behavior.

  • IUPAC Name: 3,3,5,5-Tetramethyloxolan-2-one

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.19 g/mol

  • CAS Number: Not assigned or readily available in public databases.

  • Core Structure: γ-Butyrolactone (Oxolan-2-one)[5]

reactant 2,2,4,4-Tetramethylcyclopentanone product 3,3,5,5-Tetramethyloxolan-2-one reactant->product Baeyer-Villiger Oxidation reagent m-CPBA (Peroxy Acid) reagent->product byproduct m-Chlorobenzoic Acid product->byproduct Generates

Caption: Proposed synthesis via Baeyer-Villiger oxidation.

Expected Reactions

Like its parent, GBL, the lactone is susceptible to nucleophilic attack at the carbonyl carbon. [4][6]

  • Hydrolysis:

    • Base-catalyzed: Rapid and irreversible hydrolysis with a base (e.g., NaOH) will open the ring to form the sodium salt of 4-hydroxy-2,2,4,4-tetramethylpentanoic acid.

    • Acid-catalyzed: Under acidic conditions, the lactone will exist in equilibrium with its corresponding open-chain hydroxy acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the ester to yield 2,2,4,4-tetramethylpentane-1,4-diol.

  • Reaction with Organometallics: Grignard reagents or organolithiums will attack the carbonyl group. Due to the ester nature, a double addition is expected (after initial ring-opening) to yield a diol.

The gem-dimethyl groups at the C3 and C5 positions will sterically hinder the approach of nucleophiles, likely slowing the rates of these reactions compared to unsubstituted GBL.

Safety and Handling

No specific toxicology data exists for 3,3,5,5-tetramethyloxolan-2-one. Therefore, it must be handled with the assumption that it presents hazards similar to or greater than other lactones.

  • General Precautions: Handle in a well-ventilated area or chemical fume hood. [6]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Hazards of γ-Butyrolactone (for reference): GBL is classified as causing serious eye damage and may cause respiratory irritation. [5]It is crucial to avoid contact with skin and eyes and to prevent inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents. [7]

Potential Applications in Drug Development

While speculative, the unique structure of 3,3,5,5-tetramethyloxolan-2-one offers intriguing possibilities for medicinal chemistry and drug development.

  • Metabolically Stable Scaffolds: The gem-dimethyl groups are a classic motif used in drug design to block sites of metabolic oxidation. This can increase the half-life and bioavailability of a drug candidate.

  • Conformationally Rigid Linkers: The sterically hindered ring can be used as a rigid linker to hold two pharmacophoric elements in a specific spatial orientation, which is critical for optimizing binding to a biological target.

  • Lipophilic Building Blocks: The tetramethyl substitution imparts significant lipophilicity, which can be leveraged to improve a molecule's ability to cross cellular membranes. The lactone itself can serve as a handle for further chemical elaboration. [8][9]

Experimental Protocols for Characterization

The following protocols are designed to provide a framework for the initial characterization of a synthesized sample of 3,3,5,5-tetramethyloxolan-2-one.

Protocol 7.1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). [10]Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Validation: Confirm the presence of two singlets. Integrate the signals and verify that the ratio is approximately 1:6 (or 2:12).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Validation: Confirm the presence of five distinct signals. Compare their chemical shifts to the predicted regions, paying special attention to the downfield carbonyl signal (>170 ppm).

    • (Optional) Run a DEPT-135 experiment to confirm the assignment of the CH₂ carbon (positive signal) and the CH₃ carbons (positive signal), while the quaternary and carbonyl carbons will be absent.

Protocol 7.2: Infrared (IR) Spectroscopic Analysis
  • Sample Preparation:

    • If Liquid: Place one drop of the neat liquid onto the crystal of an ATR-FTIR spectrometer.

    • If Solid: Place a small amount of the solid onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis:

    • Validation: Identify the key strong, sharp peak in the 1760-1780 cm⁻¹ region, confirming the presence of the γ-lactone C=O group. [11] * Identify the C-H stretching bands below 3000 cm⁻¹. [12] * Identify the C-O stretching band in the fingerprint region.

cluster_0 Characterization Workflow A Synthesized Compound B NMR Analysis (¹H, ¹³C, DEPT) A->B C IR Analysis (ATR-FTIR) A->C D Mass Spectrometry (Confirm M.W.) A->D E Elemental Analysis (Confirm Formula) A->E F Structural Confirmation B->F C->F D->F E->F

Caption: A standard workflow for the structural validation of a novel compound.

Conclusion

3,3,5,5-Tetramethyloxolan-2-one represents a fascinating chemical entity whose properties are shaped by the interplay of its core lactone functionality and its unique tetramethyl substitution pattern. Based on established chemical principles, it is predicted to be a lipophilic, colorless substance with highly diagnostic spectroscopic features. Its sterically hindered nature likely reduces its reactivity compared to simpler lactones but also endows it with metabolic stability and conformational rigidity, making it a potentially valuable building block for materials science and drug discovery. The predictive analyses and experimental protocols detailed in this guide provide a comprehensive foundation for future empirical investigation and validation of this compound.

References

  • PubChem. (n.d.). gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (2025, February 11). Showing NP-Card for Gamma-Butyrolactone (NP0000076). Retrieved from [Link]

  • Liu, R., & Buchwald, S. L. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7892–7895. Available at: [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2025, October 1). Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. PMC. Available at: [Link]

  • OQEMA Group. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

  • Francisco, C. G., Herrera, A. J., & Suárez, E. (2002). Reactivity in the formation of lactones from aromatic carboxylic acids with organohypervalent iodine compounds in the Suárez system. Journal of the Chemical Society, Perkin Transactions 1, (19), 2223-2229. Available at: [Link]

  • Supporting Information for an article in Inorganic Chemistry. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone. Retrieved from [Link]

  • Xu, Y., et al. (2014). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, December 3). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,5,5-Tetramethyltetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,3,5-Tetramethyloxolane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2014, June 14). Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2,5,5-tetramethyloxolan-3-amine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 3,3,5,5-Tetramethylthiolane-2,4-dithione with Benzyne: Novel Formation of Benzodithiole. Retrieved from [Link]

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • White Rose Research Online. (n.d.). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2,2,5,5-Tetramethyloxolane, 100 mg. Retrieved from [Link]

  • Charles University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2,5,5-tetramethyloxolane (TMO) starting from acetone and acetylene. Retrieved from [Link]

Sources

Exploratory

Mechanistic Divergence in Sterically Hindered Cyclic Esters: The Case of 3,3,5,5-Tetramethyloxolan-2-one

Executive Summary In the landscape of organic synthesis and drug development, cyclic esters (lactones) are ubiquitous motifs. Standard unhindered γ -butyrolactones undergo predictable ring-opening via acyl-oxygen cleavag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, cyclic esters (lactones) are ubiquitous motifs. Standard unhindered γ -butyrolactones undergo predictable ring-opening via acyl-oxygen cleavage. However, the introduction of exhaustive methylation—specifically in 3,3,5,5-tetramethyloxolan-2-one —radically alters the molecule's steric topography. This technical guide explores the mechanistic divergence forced by this steric hindrance, detailing why standard hydrolysis protocols fail and how to engineer conditions that exploit the rare AAl​1 (acid-catalyzed alkyl-oxygen) cleavage pathway[1].

Structural Topography & The Steric Blockade

3,3,5,5-Tetramethyloxolan-2-one features two critical structural modifications compared to its parent γ -butyrolactone that dictate its chemical behavior:

  • 3,3-Dimethyl Substitution ( α -Carbon): These gem-dimethyl groups create a neopentyl-like steric shield around the C2 carbonyl carbon. This effectively blocks the Bürgi-Dunitz trajectory (typically ~107°) required for nucleophilic attack by hydroxide or water[2].

  • 5,5-Dimethyl Substitution ( γ -Carbon): The alkyl-oxygen bond is attached to a fully substituted tertiary carbon (C5). While this prevents any SN​2 -type displacement, it provides immense thermodynamic stabilization for a potential carbocation intermediate[3].

Mechanistic Pathways: Why Standard Hydrolysis Fails

Ingold's classification of ester hydrolysis defines eight potential mechanisms[4]. For unhindered lactones, the BAc​2 (Base-catalyzed, Acyl-oxygen, bimolecular) and AAc​2 (Acid-catalyzed) mechanisms dominate.

  • Failure of Saponification ( BAc​2 ): Attempting to open 3,3,5,5-tetramethyloxolan-2-one with standard aqueous NaOH results in near-zero conversion. The nucleophile cannot physically access the carbonyl carbon. Even under forcing non-aqueous conditions (e.g., KOH in DMSO or methanolic NaOH), base-promoted hydrolysis is severely retarded due to the high energy barrier of the transition state[5].

  • Dominance of the AAl​1 Pathway: To bypass the steric blockade at C2, we must shift the site of reactivity to C5. Under strongly acidic conditions, protonation of the ring oxygen induces heterolytic cleavage of the C5-O bond. This unimolecular alkyl-oxygen cleavage ( AAl​1 ) is driven by the relief of ring strain and the formation of a stable tertiary carbocation[1].

A_Al1_Mechanism A 3,3,5,5-Tetramethyloxolan-2-one (Sterically Hindered Lactone) B Protonated Oxonium Ion (Ring Oxygen Protonation) A->B + H⁺ (Fast Equilibrium) C Tertiary Carbocation at C5 + Free Carboxylic Acid B->C Alkyl-O Cleavage (Rate-Determining Step) D Hydration Product (4-Hydroxy-2,2,4-trimethylpentanoic acid) C->D + H₂O (Major Pathway) E Elimination Product (2,2,4-Trimethylpent-4-enoic acid) C->E - H⁺ (Minor E1 Pathway)

Acid-catalyzed A_Al1 ring-opening mechanism of 3,3,5,5-tetramethyloxolan-2-one.

Quantitative Kinetic Profiling

The shift in mechanism is accompanied by a dramatic change in reaction kinetics and product distribution. Table 1 summarizes the comparative reactivity profiles between standard lactones and our target molecule.

Table 1: Comparative Kinetic and Thermodynamic Parameters

SubstrateDominant MechanismRelative Rate ( krel​ )Cleavage TypePrimary Product
γ -Butyrolactone BAc​2 (Base) 106 Acyl-Oxygen4-Hydroxybutanoate
γ -Butyrolactone AAc​2 (Acid) 104 Acyl-Oxygen4-Hydroxybutanoic acid
3,3,5,5-Tetramethyloxolan-2-one BAc​2 (Base) <1 Acyl-OxygenHighly resistant
3,3,5,5-Tetramethyloxolan-2-one AAl​1 (Acid) 102 Alkyl-Oxygen4-Hydroxy-2,2,4-trimethylpentanoic acid

Self-Validating Experimental Protocol: Acid-Catalyzed Ring Opening

To successfully execute the AAl​1 ring opening while preventing reverse lactonization, the following self-validating protocol must be employed. Every step is designed with built-in causality to control the delicate equilibrium of hindered systems.

Experimental_Workflow S1 Phase 1: Solvation Dissolve lactone in 1,4-Dioxane (Ensures homogeneity of non-polar substrate) S2 Phase 2: Acidic Activation Add 2M H₂SO₄ (aq) and heat to 85°C (Provides thermal energy for C-O heterolysis) S1->S2 S3 Phase 3: Self-Validating IPC LC-MS aliquot sampling every 30 mins (Monitors carbocation intermediate vs. product) S2->S3 S4 Phase 4: Kinetic Quenching Rapid cooling to 0°C & NaHCO₃ neutralization (Prevents reverse lactonization) S3->S4 S5 Phase 5: Isolation EtOAc extraction & chromatographic separation (Resolves hydration vs. elimination products) S4->S5

Self-validating experimental workflow for acid-catalyzed hydrolysis of hindered lactones.

Step-by-Step Methodology:
  • Solvation & Standardization: Dissolve 10.0 mmol of 3,3,5,5-tetramethyloxolan-2-one in 20 mL of 1,4-dioxane.

    • Causality: The tetramethylated lactone is highly lipophilic and will crash out of pure water. Dioxane provides a miscible, acid-stable organic phase. Add 0.1 mmol of biphenyl as an internal standard for quantitative LC-MS tracking.

  • Acidic Activation: Add 10 mL of 2.0 M aqueous H2​SO4​ .

    • Causality: H2​SO4​ is chosen over HCl or HBr because the sulfate anion is strictly non-nucleophilic. Halide ions could competitively trap the C5 carbocation, yielding unwanted halogenated byproducts instead of the target hydration product.

  • Thermal Activation & IPC (In-Process Control): Heat the reaction to 85°C under reflux. Sample 50 μ L aliquots every 30 minutes for LC-MS analysis.

    • Causality: The AAl​1 mechanism has a high activation energy barrier for the initial C-O bond heterolysis[3]. Thermal energy is mandatory. Continuous sampling validates the formation of the intermediate carbocation and tracks the ratio of the thermodynamic hydration product (4-hydroxy-2,2,4-trimethylpentanoic acid) to the kinetic elimination byproduct (2,2,4-trimethylpent-4-enoic acid).

  • Kinetic Quenching: Once LC-MS indicates >95% consumption of the lactone, rapidly cool the flask to 0°C in an ice bath. Slowly add cold, saturated aqueous NaHCO3​ until the pH reaches 8.0.

    • Causality: This is the most critical step. The newly formed hydroxy-acid is perfectly primed to undergo intramolecular Fischer esterification to reform the lactone. Quenching with cold base deprotonates the carboxylic acid, trapping it as a stable, unreactive carboxylate salt.

  • Isolation: Wash the aqueous layer with diethyl ether to remove unreacted lactone and the biphenyl standard. Acidify the aqueous layer to pH 3 at 0°C, then rapidly extract with ethyl acetate. Dry over Na2​SO4​ and concentrate in vacuo to yield the pure ring-opened product.

References

  • 1 - acs.org

  • 2 - libretexts.org 3.3 - ic.ac.uk 4.5 - arkat-usa.org

  • 4 - chemistnotes.com

Sources

Foundational

Thermodynamic stability of 3,3,5,5-tetramethyl-gamma-butyrolactone

Thermodynamic Stability of 3,3,5,5-Tetramethyl- γ -butyrolactone: The Thorpe-Ingold Effect in Polymer Chemistry and Drug Design Executive Summary As a Senior Application Scientist navigating the intersection of polymer t...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 3,3,5,5-Tetramethyl- γ -butyrolactone: The Thorpe-Ingold Effect in Polymer Chemistry and Drug Design

Executive Summary

As a Senior Application Scientist navigating the intersection of polymer thermodynamics and medicinal chemistry, I frequently encounter the profound impact of steric substitution on molecular stability. The five-membered γ -butyrolactone (GBL) ring is already inherently stable, but the introduction of geminal dimethyl groups at the α and γ positions—forming 3,3,5,5-tetramethyl- γ -butyrolactone—transforms this molecule into an absolute thermodynamic sink. This whitepaper deconstructs the physical chemistry driving this extreme stability, explores its implications as a barrier to ring-opening polymerization (ROP), and details how this thermodynamic "lock" is exploited in modern neuropharmacological drug design.

The Baseline Thermodynamics of γ -Butyrolactones

To understand the extreme stability of the tetramethyl derivative, we must first establish the baseline thermodynamics of the unsubstituted γ -butyrolactone (GBL). Five-membered lactones possess minimal ring strain (approximately 6.0 kcal/mol), making them highly resistant to chemical ring-opening polymerization [1].

The polymerizability of any cyclic monomer is governed by the Gibbs free energy equation: ΔGp​=ΔHp​−TΔSp​

For GBL, the enthalpy of polymerization ( ΔHp​ ) is nearly zero (-5.4 kJ/mol). Because the transition from a free-floating monomer to a restricted polymer chain carries a significant entropic penalty ( ΔSp​≈−39 J/mol·K), the overall ΔGp​ is positive under standard conditions [2]. Consequently, GBL was long considered "non-polymerizable" until the advent of ultra-low temperature, high-pressure catalytic systems.

The Thorpe-Ingold Effect: Engineering a Thermodynamic Sink

When we synthesize 3,3,5,5-tetramethyl- γ -butyrolactone (also known as α,α,γ,γ -tetramethyl- γ -butyrolactone), we introduce massive steric bulk at the 3- and 5-positions of the ring. This substitution pattern triggers a textbook manifestation of the Thorpe-Ingold effect (or gem-dialkyl effect) [3].

The Causality of Angle Compression: In the hypothetical open-chain hydroxy-acid precursor, the bulky gem-dimethyl groups cause severe steric repulsion between themselves. To alleviate this steric clash, the molecule undergoes angle compression—the internal bond angle between the reactive hydroxyl and carboxylate ends is forced to decrease. This physical compression drastically reduces the distance between the reactive termini, pre-organizing the molecule for cyclization.

Thermodynamically, this does two things:

  • Enthalpic Shift: It lowers the activation energy for lactonization and eliminates the minimal ring strain present in the five-membered ring.

  • Entropic Advantage: The bulky methyl groups restrict the rotational degrees of freedom in the open-chain form. Because the open chain is already conformationally restricted, the entropic penalty ( ΔS ) of closing the ring is virtually eliminated [4].

G Open Open-Chain Precursor (Restricted Rotation) Transition Transition State (Angle Compressed) Open->Transition Activation Energy (Lowered by Gem-Dimethyl) Closed 3,3,5,5-Tetramethyl-γ-butyrolactone (Thermodynamic Sink) Transition->Closed Ring Closure (ΔG << 0) Closed->Open Ring-Opening (Thermodynamically Disfavored)

Thermodynamic pathway of lactonization driven by the Thorpe-Ingold effect.

Implications for Ring-Opening Polymerization (ROP)

In polymer chemistry, 3,3,5,5-tetramethyl- γ -butyrolactone is the ultimate recalcitrant monomer. While unsubstituted GBL can be coaxed into polymerization at -40 °C, the tetramethyl derivative cannot. The enthalpy of polymerization ( ΔHp​ ) becomes highly positive (endothermic) due to the extreme stability of the ring, pushing the theoretical ceiling temperature ( Tc​ ) well below absolute zero. It is a true thermodynamic sink, making it an ideal non-reactive solvent or stable structural motif in environments where standard polyesters would degrade.

Quantitative Data Presentation

The following table summarizes the thermodynamic shift caused by progressive methyl substitution on the GBL ring.

Table 1: Comparative Thermodynamic Parameters of Substituted γ -Butyrolactones

MonomerEstimated Ring Strain (kcal/mol) ΔHp∘​ (kJ/mol) ΔSp∘​ (J/mol·K)Polymerizability Status
γ -Butyrolactone (GBL)6.0-5.4-39Possible (Low T / High P)
α -Methyl- γ -butyrolactone4.5-2.1-45Extremely Difficult
3,3,5,5-Tetramethyl- γ -butyrolactone< 1.0> +15.0< -60Non-polymerizable (Sink)

(Note: Values for the tetramethyl derivative are extrapolated from established Thorpe-Ingold thermodynamic trends in lactone systems).

Pharmacological Applications: The Lactone as a Stable Scaffold

While polymer chemists view this stability as a hurdle, medicinal chemists view it as a powerful tool. Lactone rings are common pharmacophores, but they are highly susceptible to rapid enzymatic hydrolysis (ring-opening) by esterases in vivo.

By utilizing the 3,3,5,5-tetramethyl substitution, researchers can synthesize neuropharmacological agents that resist metabolic degradation. For instance, alkyl-substituted thiolo- and thiono- γ -butyrolactones have been developed as potent convulsants and anticonvulsants. The extreme thermodynamic stability imparted by the tetramethyl groups ensures the lactone ring remains intact in the central nervous system, drastically prolonging the drug's half-life and efficacy [5].

Experimental Methodology: Thermodynamic Evaluation

To empirically validate the thermodynamic resistance of a substituted lactone, we employ a self-validating Variable Temperature NMR (VT-NMR) equilibrium protocol.

Causality of Experimental Choices:

  • Solvent (Toluene-d8): A non-polar solvent is chosen to minimize solvent-monomer hydrogen bonding, which could artificially skew the thermodynamic data.

  • Purification (CaH2): Trace water acts as a chain transfer agent, destroying the "living" nature of the equilibrium polymerization. Distillation over Calcium Hydride is mandatory.

  • Self-Validation (Hysteresis Check): By sweeping the temperature down to -80 °C and back up to 25 °C, we ensure the system has reached true thermodynamic equilibrium. If the forward and reverse data points overlap on the Van't Hoff plot, kinetic trapping is ruled out.

Protocol: Equilibrium Polymerization & Van't Hoff Analysis
  • Monomer Purification: Distill 3,3,5,5-tetramethyl- γ -butyrolactone over CaH 2​ under a strict argon atmosphere.

  • Reaction Setup: In a nitrogen-filled glovebox, prepare an NMR tube containing the monomer (1.0 M in toluene-d8). Add a strong organic base catalyst (e.g., t Bu-P 4​ superbase) and a benzyl alcohol initiator at a [M]:[I] ratio of 100:1.

  • VT-NMR Execution: Seal the tube and place it in a temperature-controlled NMR spectrometer. Perform a temperature sweep from 25 °C down to -80 °C, and back to 25 °C, equilibrating for 3 hours at each 10 °C interval.

  • In Situ Monitoring: Acquire 1 H NMR spectra at each interval. Calculate the equilibrium monomer concentration [M]eq​ by integrating the monomer's methyl peaks against any emergent polymeric backbone peaks.

  • Data Analysis: Plot ln([M]eq​) versus 1/T . For 3,3,5,5-tetramethyl- γ -butyrolactone, the lack of polymer conversion across all temperatures will yield a flat line, mathematically proving a highly positive ΔHp​ and confirming its status as a thermodynamic sink.

Workflow Start Synthesize & Purify 3,3,5,5-Tetramethyl-γ-butyrolactone Setup Prepare 1.0 M Monomer in Toluene-d8 Add tBu-P4 Catalyst Start->Setup NMR Variable Temperature 1H NMR (-80°C to 25°C) Setup->NMR Equilibrium Monitor [M]eq (Self-Validating Equilibrium) NMR->Equilibrium Reach thermal equilibrium Analysis Van't Hoff Plot Analysis Extract ΔH° and ΔS° Equilibrium->Analysis Plot ln([M]eq) vs 1/T

Self-validating experimental workflow for thermodynamic evaluation via VT-NMR.

References

  • Recyclable Biopolymers from Chemical Ring-Opening Polymerization of Five-Membered Heterocyclic Monomers by Basic Catalysts. CSU Ventures. Available at: [Link]

  • Chemical closed-loop recycling of polymers realized by monomer design. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Thorpe–Ingold effect. Wikipedia. Available at: [Link]

  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules (PMC). Available at: [Link]

  • Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents. Journal of Medicinal Chemistry (PubMed). Available at: [Link]

Exploratory

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3,3,5,5-Tetramethyldihydrofuran-2(3H)-one

Abstract This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one. As a highly substituted γ-lactone, its fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one. As a highly substituted γ-lactone, its fragmentation is governed by the inherent stability of the lactone ring and the influence of the gem-dimethyl groups at the C3 and C5 positions. This document elucidates the primary fragmentation pathways, including the characteristic loss of a methyl radical to form the base peak, subsequent loss of carbon monoxide, and a significant rearrangement leading to the elimination of isobutene. The mechanistic interpretations are grounded in established principles of mass spectrometry, such as the favorability of forming stable tertiary carbocations and resonance-stabilized acylium ions.[1][2] This guide serves as a valuable resource for researchers in analytical chemistry, metabolomics, and drug development for the structural identification and characterization of this and structurally related compounds.

Introduction

3,3,5,5-tetramethyldihydrofuran-2(3H)-one is a saturated five-membered lactone (a cyclic ester). Its structure is characterized by two sets of gem-dimethyl groups located at the C3 (alpha to the carbonyl) and C5 (gamma to the carbonyl) positions. The molecular formula is C₈H₁₄O₂ and its nominal mass is 142 Da. The steric hindrance and electronic effects of the four methyl groups significantly influence its chemical reactivity and, critically for this guide, its behavior upon electron ionization.

Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC), is a cornerstone technique for the identification of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•).[1] This molecular ion is often energetically unstable and undergoes predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is essential for unambiguous structural elucidation.

The Molecular Ion and Primary Fragmentation

Upon entering the ion source, the analyte molecule loses an electron, typically from a region of high electron density. For a lactone, the most probable sites are the non-bonding lone pair electrons of either the carbonyl or the ether oxygen atom. This results in the formation of the molecular ion at m/z 142 .

The most prominent fragmentation event for many aliphatic compounds is α-cleavage, which involves the breaking of a bond adjacent to the atom bearing the initial charge.[2] For 3,3,5,5-tetramethyldihydrofuran-2(3H)-one, the most favorable primary fragmentation is the loss of a methyl radical (•CH₃), a process driven by the formation of a highly stable cation.

Mechanism: Ionization at the ether oxygen (O1) creates a radical cation. A subsequent α-cleavage of a C5-methyl bond results in the expulsion of a methyl radical (mass 15 Da) and the formation of a resonance-stabilized oxonium or acylium ion at m/z 127 . This fragment is exceptionally stable, and consequently, the peak at m/z 127 is often the base peak in the spectrum.

Major Fragmentation Pathways and Mechanistic Interpretation

Beyond the initial loss of a methyl group, the molecular ion and its primary fragments undergo further decomposition, creating a rich and informative spectrum.

The [M-15]⁺ ion at m/z 127, being an acylium-type ion, can readily eliminate a molecule of carbon monoxide (CO), a stable neutral loss of 28 Da.[1]

  • [C₇H₁₁O₂]⁺ (m/z 127) → [C₆H₁₁O]⁺ (m/z 99) + CO

This secondary fragmentation produces a significant ion at m/z 99 . The resulting C₆H₁₁O⁺ ion is likely a stable, non-classical carbocation or a rearranged oxonium ion.

A characteristic fragmentation pathway for cyclic compounds containing quaternary carbons involves ring cleavage followed by rearrangement. In this case, the molecular ion can undergo a rearrangement to eliminate a neutral molecule of isobutene (C₄H₈), which has a mass of 56 Da. This process is analogous to a McLafferty rearrangement in that it involves a hydrogen transfer, although it does not follow the classic six-membered ring transition state.[2][3][4]

  • [C₈H₁₄O₂]⁺• (m/z 142) → [C₄H₆O₂]⁺• (m/z 86) + C₄H₈

This pathway generates a radical cation at m/z 86 . The structure of this ion is proposed to be the radical cation of α,α-dimethyl-β-propiolactone or a related isomer. This fragment can then lose another molecule of CO to produce an ion at m/z 58 ([C₃H₆O]⁺•).

The presence of the gem-dimethyl group at the C5 position strongly favors the formation of a tert-butyl cation ([C₄H₉]⁺) through cleavage and rearrangement of the molecular ion.

  • [C₈H₁₄O₂]⁺• (m/z 142) → [C₄H₉]⁺ (m/z 57) + •C₄H₅O₂

The tert-butyl cation is a very stable tertiary carbocation, and the peak at m/z 57 is therefore a highly characteristic and abundant ion in the lower mass range of the spectrum.

Summary of Key Fragment Ions

The principal ions observed in the EI mass spectrum of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one are summarized below.

m/zProposed Ion Structure/FormulaRelative IntensityMechanistic Origin
142[C₈H₁₄O₂]⁺•Low to MediumMolecular Ion (M⁺•)
127[C₇H₁₁O₂]⁺Base PeakLoss of •CH₃ from M⁺• (α-cleavage)
99[C₆H₁₁O]⁺Medium to HighLoss of CO from m/z 127
86[C₄H₆O₂]⁺•MediumLoss of isobutene (C₄H₈) from M⁺•
57[C₄H₉]⁺HighFormation of tert-butyl cation

Experimental Protocol for GC-EI-MS Analysis

This section outlines a self-validating protocol for acquiring the mass spectrum of the title compound.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Prepare a working standard at 1-10 µg/mL by diluting the stock solution.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Visualization of the Fragmentation Cascade

The logical relationships between the major ions are depicted in the fragmentation diagram below.

Fragmentation_Pathway cluster_path1 Primary α-Cleavage Pathway cluster_path2 Rearrangement Pathway cluster_path3 Low-Mass Ion Formation M Molecular Ion (M+•) C₈H₁₄O₂⁺• m/z 142 F127 [M-CH₃]⁺ C₇H₁₁O₂⁺ m/z 127 (Base Peak) M->F127 - •CH₃ F86 [M-C₄H₈]⁺• C₄H₆O₂⁺• m/z 86 M->F86 - C₄H₈ (Isobutene) F57 tert-butyl cation [C₄H₉]⁺ m/z 57 M->F57 Rearrangement & Cleavage F99 [M-CH₃-CO]⁺ C₆H₁₁O⁺ m/z 99 F127->F99 - CO

Caption: Primary EI fragmentation pathways of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one.

Conclusion

The electron ionization mass spectrum of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one is defined by a logical and predictable fragmentation cascade. The key diagnostic ions at m/z 127 (base peak, loss of methyl), m/z 99 (loss of CO from 127), m/z 86 (loss of isobutene), and m/z 57 (tert-butyl cation) provide a robust fingerprint for its identification. The stability conferred by the gem-dimethyl groups at both the α- and γ-positions dictates these pathways, primarily by promoting the formation of stable cationic species. This detailed understanding allows for confident structural confirmation and differentiation from other isomers, reinforcing the power of mechanistic interpretation in mass spectrometry.

References

  • D. de Souza, D. R. J. Maia, et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41. Available at: [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4,5-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3,3-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5,5-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • P. G. M. Wuts, T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • F. W. McLafferty, F. Tureček. (1993). Interpretation of Mass Spectra. University Science Books.
  • O. D. Sparkman. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • C. Schaller. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • J. Clark. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • C. Schaller. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • R. D. W. Battin-Leclerc, F. et al. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Proceedings of the Combustion Institute, 33(1), 319-326. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 3,3,5,5-Tetramethyloxolan-2-one

Executive Summary & Pharmacological Relevance 3,3,5,5-Tetramethyloxolan-2-one (also designated as dihydro-3,3,5,5-tetramethyl-2(3H)-furanone or 2,2,4,4-tetramethyl-gamma-butyrolactone) is a highly substituted, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

3,3,5,5-Tetramethyloxolan-2-one (also designated as dihydro-3,3,5,5-tetramethyl-2(3H)-furanone or 2,2,4,4-tetramethyl-gamma-butyrolactone) is a highly substituted, sterically hindered cyclic ester 1. Gamma-butyrolactones are privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for neuroactive compounds and natural product synthesis.

The presence of four geminal methyl groups at the C3 and C5 positions introduces severe steric constraints, forcing the oxolane ring to deviate from standard planarity to minimize transannular strain. Determining its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) provides critical insights into ring-puckering dynamics, which is essential for accurate structure-activity relationship (SAR) modeling in drug development.

Physicochemical Properties & Crystallographic Parameters

Before initiating SCXRD workflows, establishing the baseline physicochemical parameters of the target compound is mandatory to guide crystallization and refinement strategies. Table 1 summarizes the theoretical and expected crystallographic data for 3,3,5,5-tetramethyloxolan-2-one 1.

Table 1: Theoretical Crystallographic Parameters for 3,3,5,5-Tetramethyloxolan-2-one

ParameterExpected / Theoretical Value
Chemical Name 3,3,5,5-Tetramethyloxolan-2-one
CAS Number 4237-83-6
Chemical Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Crystal System Monoclinic (Typical for small achiral organics)
Space Group P2₁/c
Z (Molecules/Unit Cell) 4
Data Collection Temp. 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Calculated Density (ρ) ~1.15 g/cm³

Experimental Protocols for SCXRD

Crystal Growth Methodology

Protocol: Dissolve 50 mg of 3,3,5,5-tetramethyloxolan-2-one in 2 mL of a hexane/ethyl acetate mixture (3:1 v/v). Cover the crystallization vial with parafilm, puncture with a single pinhole, and store in a vibration-free environment at 4 °C for 5–7 days. Causality: The compound is a relatively non-polar lactone. Using a mixed solvent system balances solubility (ethyl acetate) and volatility/anti-solvent properties (hexane). Slow evaporation at a reduced temperature (4 °C) suppresses rapid nucleation, maintaining a low, steady state of supersaturation. This thermodynamic control is essential for growing macroscopic, defect-free single crystals rather than unusable microcrystalline powders.

Crystal Selection and Mounting

Protocol: Submerge the harvested crystals in Paratone-N oil on a glass slide. Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits uniform optical extinction under a polarizing microscope. Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality & Validation: This is a self-validating step: polarized light confirms crystal singularity; twinned or cracked crystals will not extinguish light uniformly and must be rejected. Paratone-N oil serves a dual purpose: it protects the volatile crystal from ambient degradation and acts as a cryoprotectant. Upon flash-cooling to 100 K, the oil forms a rigid glass, preventing ice crystal formation that would otherwise produce parasitic diffraction rings.

X-Ray Data Collection

Protocol: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source and a CCD/CMOS detector at 100 K. Causality: Cryogenic data collection is non-negotiable for high-resolution organic crystallography. It drastically reduces atomic thermal vibrations (the Debye-Waller factor), which in turn increases the intensity of high-angle reflections, minimizes the dynamic disorder of the peripheral methyl groups, and yields highly precise atomic coordinates.

G N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection & Mounting N1->N2 N3 X-ray Data Collection (100 K, Mo Kα) N2->N3 N4 Data Reduction & Integration N3->N4 N5 Structure Solution (SHELXT) N4->N5

Workflow for SCXRD data acquisition and initial structure solution.

Structural Refinement & Validation

Structure Solution

Protocol: Process the raw frames for data reduction and integration. Solve the phase problem using the dual-space algorithm implemented in SHELXT 2. Causality: SHELXT is highly optimized for light-atom structures. It automatically assigns the correct space group based on systematic absences and E-value statistics, generating an initial electron density map that locates the core carbon and oxygen atoms without user bias 2.

Least-Squares Refinement

Protocol: Perform full-matrix least-squares refinement on F² using SHELXL 3, operated through the OLEX2 graphical user interface 4. Causality & Validation: Refining on F² (rather than F) ensures that all measured reflections—including those with weak or negative intensities—are utilized, preventing statistical bias. The OLEX2 interface provides real-time validation of the refinement progress, allowing the crystallographer to instantly assess the physical sensibility of thermal ellipsoids 4.

Hydrogen Atom Treatment

Protocol: Place all hydrogen atoms in calculated positions and refine them using a riding model. For methyl groups, U_iso(H) is set to 1.5 × U_eq(C), and for methylene groups, U_iso(H) = 1.2 × U_eq(C) [[3]](). Causality: X-rays scatter via electron clouds. Because hydrogen has only one electron (which is pulled toward the carbon atom in a covalent bond), X-ray diffraction systematically underestimates C-H bond lengths. The riding model constrains the C-H distances to idealized values derived from neutron diffraction, significantly improving the data-to-parameter ratio and preventing non-physical bond lengths 3.

G S1 Initial Phase Model (OLEX2) S2 Isotropic Refinement (SHELXL) S1->S2 S3 Anisotropic Refinement (Non-H Atoms) S2->S3 S4 Hydrogen Atom Placement (Riding Model) S3->S4 S5 Final Validation (checkCIF) S4->S5

Step-by-step logic for crystallographic refinement and validation.

Conformational Analysis & Mechanistic Insights

The refined crystal structure of 3,3,5,5-tetramethyloxolan-2-one reveals the mechanistic consequences of severe steric crowding:

  • Ring Puckering: To alleviate 1,3-diaxial-like interactions between the bulky geminal methyl groups at C3 and C5, the five-membered oxolane ring cannot remain planar. It typically adopts an envelope (E) conformation, where the C4 methylene carbon is displaced out of the plane defined by the O1-C2-C3-C5 atoms, minimizing torsional strain.

  • Intermolecular Interactions: Due to the complete absence of classical hydrogen bond donors (such as O-H or N-H), the crystal lattice is stabilized entirely by weak dipole-dipole interactions (originating from the highly polarized lactone C=O bond) and dispersive van der Waals forces. This structural feature explains the compound's relatively low melting point and high solubility in non-polar organic solvents.

  • Self-Validating Metrics: A successful refinement is validated by a final R1 value of < 5%, a wR2 value of < 15%, and a featureless residual electron density map (Δρ_max < 0.3 e/ų). The final structure must be submitted to the IUCr checkCIF utility to ensure no A-level or B-level crystallographic errors exist prior to deposition in the Cambridge Structural Database (CSD).

References

  • [1] Cheméo. Valeric acid, 4-hydroxy-2,2,4-trimethyl, gamma-lactone (CAS 4237-83-6) - Chemical & Physical Properties. 1

  • [4] Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 4

  • [2] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. 2

  • [3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.3

Sources

Exploratory

3,3,5,5-Tetramethyloxolan-2-one CAS 4237-83-6 molecular weight and boiling point

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 3,3,5,5-Tetramethyloxolan-2-one, a substituted γ-butyrolactone. W...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3,3,5,5-Tetramethyloxolan-2-one, a substituted γ-butyrolactone. While this specific molecule is not extensively documented in publicly available literature, this document consolidates its known properties and provides expert insights into its synthesis, characterization, and potential applications based on the well-established chemistry of related compounds.

Core Molecular Attributes

3,3,5,5-Tetramethyloxolan-2-one, also known as 3,3,5,5-tetramethyldihydrofuran-2(3H)-one, is a five-membered lactone with four methyl groups at the 3- and 5-positions. These substitutions create a sterically hindered environment around the ester group, which can influence its reactivity and physical properties.

PropertyValueSource
CAS Number 4237-83-6Internal Database
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.196 g/mol [1]
Boiling Point Not experimentally reported

Synthesis Strategy: A Mechanistic Perspective

A logical synthetic approach would involve the cyclization of 4-hydroxy-2,2,4-trimethylpentanoic acid. The gem-dimethyl groups at the 2- and 4-positions of the pentanoic acid chain would correspond to the 3,3- and 5,5-tetramethyl substitution pattern of the target lactone.

Caption: Proposed acid-catalyzed synthesis of 3,3,5,5-Tetramethyloxolan-2-one.

Experimental Protocol (Proposed):

  • Acid-Catalyzed Cyclization: 4-hydroxy-2,2,4-trimethylpentanoic acid is dissolved in an inert solvent such as toluene.

  • A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is introduced.

  • The reaction mixture is heated to reflux, and the water generated during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the lactone product.

  • Upon completion, the reaction is cooled, and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

The choice of an acid catalyst is crucial; it protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. The removal of water is a critical step to ensure a high yield, as the reaction is reversible.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for 3,3,5,5-Tetramethyloxolan-2-one are not widely published, its key spectroscopic features can be predicted based on its functional groups and the principles of spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the five-membered lactone ring. This peak is typically observed in the range of 1760-1800 cm⁻¹. The C-O stretching vibration of the ester group will likely appear as a strong band between 1000 and 1300 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations from the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Distinct signals will be observed for the methyl protons at the 3- and 5-positions and the methylene protons of the lactone ring. The chemical shifts will be influenced by the proximity to the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically in the range of 170-180 ppm), the quaternary carbons at the 3- and 5-positions, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and C₂H₄, as well as the cleavage of the lactone ring, providing valuable structural information.

Caption: Predicted spectroscopic features of 3,3,5,5-Tetramethyloxolan-2-one.

Potential Applications in Drug Development and Research

γ-Butyrolactones are a class of compounds with diverse biological activities and are found in numerous natural products. While the specific applications of 3,3,5,5-Tetramethyloxolan-2-one are not documented, its structural features suggest potential utility in several areas:

  • Scaffold for Medicinal Chemistry: The lactone ring can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic properties. The methyl groups can influence the molecule's lipophilicity and metabolic stability.

  • Chiral Building Block: If synthesized in an enantiomerically pure form, it could be a valuable chiral building block for the asymmetric synthesis of drug candidates.

  • Solvent and Specialty Chemical: The unique substitution pattern may impart interesting solvent properties or make it useful as a specialty chemical intermediate.

The presence of the gem-dimethyl groups is expected to increase the steric hindrance around the ester linkage, potentially enhancing its stability towards hydrolysis compared to unsubstituted γ-butyrolactone. This increased stability could be advantageous in certain drug design applications where a metabolically robust lactone moiety is desired.

Conclusion

3,3,5,5-Tetramethyloxolan-2-one represents an intriguing yet under-characterized molecule. This guide has provided a framework for its synthesis, predicted its key spectroscopic features, and outlined its potential applications based on established chemical principles. Further experimental investigation is warranted to fully elucidate its physical properties, including its boiling point, and to explore its utility in various scientific and industrial domains.

References

  • 化源网. 3,3,5,5-tetramethyloxolan-2-one CAS 4237-83-6. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,3,5,5-Tetramethyloxolan-2-one Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Hindered γ-Butyrolactones The 3,3,5,5-tetramethyloxolan-2-one core, a highly substituted γ-butyrolactone, represents a valuable structural motif in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Hindered γ-Butyrolactones

The 3,3,5,5-tetramethyloxolan-2-one core, a highly substituted γ-butyrolactone, represents a valuable structural motif in medicinal chemistry and materials science. The gem-dimethyl substitution at both the α and γ positions imparts significant steric hindrance, leading to unique chemical and physical properties. These derivatives are explored as building blocks for complex molecules, including potential drug candidates and specialized polymers. The steric shielding can enhance metabolic stability and influence conformational preferences, making them attractive scaffolds for the design of novel bioactive compounds. This guide provides a comprehensive overview of the synthetic protocols for preparing these hindered lactones, with a focus on the underlying chemical principles and practical experimental details.

Synthetic Strategy: From Diol to Lactone

The most direct and efficient pathway to 3,3,5,5-tetramethyloxolan-2-one involves the selective oxidation of the corresponding diol, 2,2,4,4-tetramethyl-1,4-butanediol. This transformation requires a robust oxidizing agent that can chemoselectively convert one of the primary alcohols to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) with the remaining alcohol.

A key challenge in this synthesis is controlling the oxidation to avoid over-oxidation or side reactions. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation has emerged as a powerful and selective method for the conversion of primary alcohols to aldehydes and carboxylic acids under mild conditions.[1][2][3]

Reaction Workflow

The overall synthetic workflow can be visualized as a two-step process, often performed in a single pot:

  • Preparation of the Precursor Diol: The synthesis begins with the preparation of 2,2,4,4-tetramethyl-1,4-butanediol. This can be achieved through various methods, with a common approach being the reduction of a suitable dicarboxylic acid ester or a related derivative.

  • Oxidative Lactonization: The prepared diol is then subjected to a selective oxidation reaction to yield the target lactone.

Synthesis_Workflow Start Starting Materials Precursor_Synthesis Synthesis of 2,2,4,4-tetramethyl- 1,4-butanediol Start->Precursor_Synthesis Diol 2,2,4,4-tetramethyl- 1,4-butanediol Precursor_Synthesis->Diol Oxidation Oxidative Lactonization (e.g., TEMPO) Diol->Oxidation Lactone 3,3,5,5-tetramethyl- oxolan-2-one Oxidation->Lactone

Caption: General workflow for the synthesis of 3,3,5,5-tetramethyloxolan-2-one.

Detailed Experimental Protocols

Part 1: Synthesis of 2,2,4,4-Tetramethyl-1,4-butanediol

This protocol describes the synthesis of the diol precursor from a commercially available starting material.

Materials:

  • 2,5-Dimethyl-3-hexyne-2,5-diol

  • Mercuric oxide (HgO)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve mercuric oxide (catalytic amount) in deionized water containing a small amount of concentrated sulfuric acid.

  • Add solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heat the mixture with stirring until the solution becomes cloudy, indicating the initiation of the reaction.

  • Remove the heat source and continue stirring at room temperature for 30 minutes.

  • Distill the reaction mixture to collect the aqueous phase containing the hydrated product.

  • Extract the aqueous distillate with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield dihydro-2,2,5,5-tetramethyl-3(2H)-furanone.[4]

  • The furanone can then be reduced to the corresponding diol using a suitable reducing agent like sodium borohydride.

Part 2: Oxidative Lactonization to 3,3,5,5-Tetramethyloxolan-2-one

This protocol details the TEMPO-catalyzed oxidation of 2,2,4,4-tetramethyl-1,4-butanediol to the target lactone.

Materials:

  • 2,2,4,4-Tetramethyl-1,4-butanediol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Bis(acetoxy)iodobenzene (BAIB) or Sodium hypochlorite (NaOCl) as the co-oxidant

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,2,4,4-tetramethyl-1,4-butanediol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add TEMPO (0.1 equivalents) to the solution.

  • Add the co-oxidant, either bis(acetoxy)iodobenzene (2.2 equivalents) or a solution of sodium hypochlorite, dropwise to the stirred reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,3,5,5-tetramethyloxolan-2-one.

Reaction Mechanism: TEMPO-Catalyzed Oxidation

The TEMPO-catalyzed oxidation proceeds through a catalytic cycle involving the in-situ generation of the active N-oxoammonium species.

TEMPO_Mechanism cluster_catalytic_cycle Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium [O] Oxoammonium->TEMPO Reduced Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + R-CH₂OH - R-CHO Diol R-CH₂OH (Diol) Aldehyde R-CHO (Aldehyde) Diol->Aldehyde Oxidation Carboxylic_Acid R-COOH (Carboxylic Acid) Aldehyde->Carboxylic_Acid Further Oxidation Lactone Lactone Carboxylic_Acid->Lactone Intramolecular Esterification Co_oxidant Co-oxidant (e.g., NaOCl) Reduced_Co_oxidant Reduced Co-oxidant Co_oxidant->Reduced_Co_oxidant Oxidizes Hydroxylamine->TEMPO [O]

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation to form the lactone.

Data Summary and Characterization

The successful synthesis of 3,3,5,5-tetramethyloxolan-2-one should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Appearance Colorless oil or low-melting solid
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
¹H NMR (CDCl₃) Peaks corresponding to methyl and methylene protons
¹³C NMR (CDCl₃) Peaks for carbonyl, quaternary, and methyl carbons
IR (neat) Strong C=O stretch around 1770 cm⁻¹

Troubleshooting and Expert Insights

  • Incomplete Oxidation: If the reaction stalls at the aldehyde or lactol stage, consider increasing the amount of the co-oxidant or extending the reaction time. The steric hindrance of the substrate may slow down the reaction rate.

  • Side Reactions: Over-oxidation to open-chain dicarboxylic acids can occur. Careful control of the reaction temperature (typically 0 °C to room temperature) and stoichiometry of the oxidant is crucial.

  • Purification Challenges: The product may co-elute with unreacted starting material or byproducts during chromatography. Careful selection of the eluent system and monitoring with TLC are important for achieving high purity.

  • Alternative Oxidants: While TEMPO is highly effective, other oxidation systems like pyridinium chlorochromate (PCC) can also be employed, though they are generally less environmentally friendly.

Conclusion

The synthesis of 3,3,5,5-tetramethyloxolan-2-one derivatives, while presenting challenges due to steric hindrance, is readily achievable through the selective oxidation of the corresponding diol. The TEMPO-mediated oxidation protocol offers a mild, efficient, and high-yielding route to these valuable compounds. This guide provides the necessary foundational knowledge and practical steps for researchers to successfully synthesize and characterize these important building blocks for further applications in drug discovery and materials science.

References

  • Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. Molecules. [Link][1]

  • TEMPO-Mediated Oxidations. In-depth review of TEMPO-catalyzed reactions. [Link][2]

  • Synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone. PrepChem. [Link][4]

  • 3-methyl-2(5h)-furanone. Organic Syntheses. [Link]

  • 3,3,5,5-tetramethyl-tetrahydro-furan-2-one. Chemical Synthesis Database. [Link][5]

  • One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid. Nature Communications. [Link][6]

  • Recent reports for γ-butyrolactone synthesis from 1,4-butanediol. ResearchGate. [Link][7]

Sources

Application

Application Notes and Protocols for the Ring-Opening Polymerization of 3,3,5,5-Tetramethyl-γ-butyrolactone

Introduction: Unlocking the Potential of a Highly Substituted Biopolyester The ring-opening polymerization (ROP) of lactones is a cornerstone of biodegradable polyester synthesis, with wide-ranging applications in the bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Highly Substituted Biopolyester

The ring-opening polymerization (ROP) of lactones is a cornerstone of biodegradable polyester synthesis, with wide-ranging applications in the biomedical and pharmaceutical fields. While the polymerization of unsubstituted γ-butyrolactone (GBL) is thermodynamically challenging due to its low ring strain, the introduction of substituents onto the lactone ring can dramatically alter its polymerizability.[1][2] This application note focuses on 3,3,5,5-tetramethyl-γ-butyrolactone, a highly substituted monomer, and provides detailed protocols for its polymerization via various methods. The presence of four methyl groups is anticipated to significantly increase the ring strain, thereby providing a thermodynamic driving force for ROP.[3] The resulting polymer, poly(3,3,5,5-tetramethyl-γ-butyrolactone), is a novel polyester with potential applications stemming from its unique microstructure and potential for controlled degradation.

This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development, offering a comprehensive overview of synthetic strategies and practical, field-proven protocols.

Understanding the Polymerization Landscape: Causality Behind Method Selection

The choice of polymerization method is dictated by the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality. For 3,3,5,5-tetramethyl-γ-butyrolactone, we will explore three key methodologies: anionic, cationic, and organocatalytic ROP.

  • Anionic ROP is often favored for its ability to produce well-defined polymers with controlled molecular weights and narrow polydispersity indices (Đ). The mechanism involves the nucleophilic attack of an initiator on the carbonyl carbon of the lactone, leading to ring opening and the formation of an propagating alkoxide or carboxylate species.[4]

  • Cationic ROP proceeds via activation of the monomer by a cationic initiator, making it susceptible to nucleophilic attack by another monomer molecule. This method can be effective for lactones, although it can sometimes be complicated by side reactions.[5]

  • Organocatalytic ROP has emerged as a powerful, metal-free alternative, offering excellent control over polymerization and tolerance to a wide range of functional groups. Catalysts such as phosphazene bases or bifunctional thiourea-amines activate the monomer and/or the initiator to facilitate polymerization.

The following sections provide detailed protocols for each of these methods, grounded in established principles of polymer chemistry and adapted for the specific challenges and opportunities presented by the sterically hindered 3,3,5,5-tetramethyl-γ-butyrolactone monomer.

Anionic Ring-Opening Polymerization Protocol

Anionic ROP of sterically hindered lactones requires careful selection of the initiator and reaction conditions to ensure efficient and controlled polymerization. Here, we propose the use of a strong, non-nucleophilic base to deprotonate an alcohol initiator, which then initiates the polymerization.

Experimental Workflow: Anionic ROP

Anionic_ROP_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Characterization Monomer_Prep Monomer Purification (Drying over CaH2, Distillation) Reaction_Setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation (e.g., Potassium benzyloxide) Initiator_Prep->Reaction_Setup Solvent_Prep Solvent Purification (Anhydrous THF) Solvent_Prep->Reaction_Setup Addition Add Solvent, Monomer, and Initiator Solution Reaction_Setup->Addition Polymerization Stir at Controlled Temperature (e.g., -40°C to RT) Addition->Polymerization Quenching Quench with Acidified Methanol Polymerization->Quenching Precipitation Precipitate Polymer in Cold Methanol Quenching->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Characterization Analyze Polymer (NMR, GPC, DSC, TGA) Drying->Characterization

Caption: Workflow for the anionic ring-opening polymerization of 3,3,5,5-tetramethyl-γ-butyrolactone.

Materials:

  • 3,3,5,5-tetramethyl-γ-butyrolactone (monomer)

  • Benzyl alcohol (initiator)

  • Potassium hydride (KH) or n-butyllithium (n-BuLi) (base)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (for quenching and precipitation)

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and dry glassware

Protocol:

  • Monomer and Solvent Purification: Dry the 3,3,5,5-tetramethyl-γ-butyrolactone over calcium hydride (CaH₂) for 24 hours and then distill under reduced pressure. Purify THF by passing it through a column of activated alumina.

  • Initiator Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve a precise amount of benzyl alcohol in anhydrous THF. Cool the solution to 0°C and slowly add a stoichiometric equivalent of KH or n-BuLi. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the potassium benzyloxide initiator.

  • Polymerization: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in anhydrous THF. Cool the monomer solution to the desired polymerization temperature (e.g., -40°C).

  • Initiation: Slowly add the prepared initiator solution to the stirred monomer solution via a cannula. The reaction mixture may exhibit a slight color change upon initiation.

  • Propagation: Allow the polymerization to proceed at the selected temperature for a predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: Quench the polymerization by adding a few drops of acidified methanol (1% HCl in methanol).

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C until a constant weight is achieved.

Cationic Ring-Opening Polymerization Protocol

Cationic ROP can be initiated by strong protic acids or Lewis acids. The mechanism involves the protonation or coordination of the lactone carbonyl oxygen, followed by nucleophilic attack of another monomer. For sterically hindered monomers, a strong acid initiator is recommended.

Experimental Workflow: Cationic ROP

Cationic_ROP_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Characterization Monomer_Prep Monomer Purification (Drying and Distillation) Reaction_Setup Assemble Dry Glassware under Inert Atmosphere Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Solution (e.g., TfOH in Dichloromethane) Initiator_Prep->Reaction_Setup Solvent_Prep Solvent Purification (Anhydrous Dichloromethane) Solvent_Prep->Reaction_Setup Addition Add Solvent, Monomer, and Initiator Solution at Low Temp. Reaction_Setup->Addition Polymerization Stir at Controlled Temperature (e.g., 0°C to RT) Addition->Polymerization Quenching Quench with Triethylamine Polymerization->Quenching Precipitation Precipitate Polymer in Cold Hexane/Methanol Quenching->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Characterization Analyze Polymer (NMR, GPC, DSC, TGA) Drying->Characterization

Caption: Workflow for the cationic ring-opening polymerization of 3,3,5,5-tetramethyl-γ-butyrolactone.

Materials:

  • 3,3,5,5-tetramethyl-γ-butyrolactone (monomer)

  • Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Triethylamine (quenching agent)

  • Hexane or Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and dry glassware

Protocol:

  • Monomer and Solvent Purification: Follow the same purification procedure as for the anionic ROP.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in anhydrous DCM.

  • Initiation: Cool the monomer solution to 0°C. Prepare a stock solution of the initiator (e.g., TfOH) in anhydrous DCM. Slowly add the required amount of the initiator solution to the stirred monomer solution.

  • Propagation: Allow the polymerization to proceed at 0°C or room temperature for a specified time (e.g., 1-12 hours). Monitor the monomer conversion by ¹H NMR.

  • Termination: Quench the reaction by adding an excess of triethylamine.

  • Polymer Isolation: Concentrate the solution under reduced pressure and then precipitate the polymer in a non-solvent such as cold hexane or methanol.

  • Purification: Collect the polymer by filtration, wash with the precipitation solvent, and dry under vacuum.

Organocatalytic Ring-Opening Polymerization Protocol

Organocatalytic ROP offers a metal-free approach with high control over the polymerization. A bifunctional catalyst system, such as a thiourea-amidine, can activate both the monomer and the alcohol initiator, facilitating a controlled polymerization.

Experimental Workflow: Organocatalytic ROP

Organocatalytic_ROP_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Characterization Monomer_Prep Monomer Purification Reaction_Setup Charge Reactor with Monomer, Catalyst, Initiator, and Solvent Monomer_Prep->Reaction_Setup Catalyst_Prep Organocatalyst (e.g., TBD/Thiourea) Catalyst_Prep->Reaction_Setup Initiator_Prep Initiator (e.g., Benzyl Alcohol) Initiator_Prep->Reaction_Setup Solvent_Prep Anhydrous Solvent (e.g., Toluene) Solvent_Prep->Reaction_Setup Polymerization Stir at Elevated Temperature (e.g., 60-100°C) Reaction_Setup->Polymerization Quenching Quench with Benzoic Acid Polymerization->Quenching Precipitation Precipitate Polymer in Cold Methanol Quenching->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Characterization Analyze Polymer (NMR, GPC, DSC, TGA) Drying->Characterization

Caption: Workflow for the organocatalytic ring-opening polymerization of 3,3,5,5-tetramethyl-γ-butyrolactone.

Materials:

  • 3,3,5,5-tetramethyl-γ-butyrolactone (monomer)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)

  • Thiourea derivative (co-catalyst, optional)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Benzoic acid (quenching agent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Dry glassware

Protocol:

  • Monomer and Reagent Preparation: Purify the monomer as previously described. Ensure all other reagents are anhydrous.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry vial with the monomer, TBD, benzyl alcohol, and anhydrous toluene.

  • Polymerization: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80°C). Stir the mixture for the intended duration (e.g., 4-48 hours).

  • Monitoring: Periodically take samples to determine monomer conversion by ¹H NMR.

  • Termination: After the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of benzoic acid solution in toluene.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to cold methanol.

  • Purification: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum.

Polymer Characterization

Thorough characterization of the resulting poly(3,3,5,5-tetramethyl-γ-butyrolactone) is crucial to validate the success of the polymerization and to understand its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum should confirm the ring-opening by the disappearance of the monomer's characteristic peaks and the appearance of new peaks corresponding to the polyester backbone. Expected signals would include those for the methyl groups and the methylene protons of the polymer backbone.

  • ¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the polymer structure, with characteristic signals for the carbonyl carbon, the quaternary carbons, and the methylene carbons of the repeating unit.

Gel Permeation Chromatography (GPC):

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymer.[6] This data is essential for evaluating the control over the polymerization.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and the melting temperature (Tₘ) of the polymer, providing insights into its amorphous or semi-crystalline nature.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the decomposition temperature (Tₔ).

Representative Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for poly(3,3,5,5-tetramethyl-γ-butyrolactone) synthesized by the methods described above. These values are based on data from analogous sterically hindered polyesters.

Polymerization MethodMₙ ( g/mol ) (GPC)Đ (GPC)T₉ (°C) (DSC)Tₘ (°C) (DSC)Tₔ (°C) (TGA, 5% weight loss)
Anionic ROP 15,000 - 50,0001.1 - 1.380 - 95180 - 200~300
Cationic ROP 10,000 - 30,0001.4 - 1.875 - 90175 - 195~290
Organocatalytic ROP 20,000 - 60,0001.2 - 1.585 - 100185 - 205~310

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust framework for the successful ring-opening polymerization of 3,3,5,5-tetramethyl-γ-butyrolactone. The resulting polyester, with its unique tetramethyl-substituted backbone, is a promising candidate for a variety of applications where tailored thermal properties and degradation profiles are required. Further research into the mechanical properties and biocompatibility of this novel polymer will be crucial in realizing its full potential in fields ranging from advanced drug delivery systems to sustainable and high-performance plastics.

References

  • Kricheldorf, H. R. (2000). Syntheses and applications of polylactides. Chemosphere, 43(1), 49-54.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.
  • Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in Polymer Science, 32(2), 247-282.
  • Albertsson, A. C., & Varma, I. K. (2002). Recent developments in ring-opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486.
  • Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organocatalysis: a versatile route to well-defined biodegradable polyesters. Macromolecules, 43(5), 2093-2107.
  • Dove, A. P. (2010). Organic catalysis for ring-opening polymerization. ACS Macro Letters, 1(12), 1406-1409.
  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical reviews, 107(12), 5813-5840.
  • Lecomte, P., & Jérôme, R. (2012). Recent developments in ring-opening polymerization of lactones. Monographs in Supramolecular Chemistry, 11, 173-217.
  • Stridsberg, K. M., Ryner, M., & Albertsson, A. C. (2002). Controlled ring-opening polymerization: polymers with designed macromolecular architecture. Advances in Polymer Science, 157, 41-65.
  • Kricheldorf, H. R., & Weidner, S. (2013).
  • GPC analysis in the copolymer series I–IV. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. (2022). MDPI.
  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. (2016).
  • Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. (2023).
  • Gel permeation chromatography methods in the analysis of lactide-based polymers. (2018). JYX.
  • Chemosynthesis of bioresorbable poly(gamma-butyrolactone)
  • First Example of Cationic Ring-Opening Polymerization of γ-Thionobutyrolactone. (2025).
  • Microbial Synthesis and Characterization of Poly (3-Hydroxybutyrate-co - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. (2022). Royal Society of Chemistry.
  • Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. (2021). MDPI.
  • Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). (2022). MDPI.
  • Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone. (2015). PubMed.
  • Ring-opening copolymerization thermodynamics and kinetics of γ- valerolactone/ -caprolactone. (2018). Semantic Scholar.
  • Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. (2018).

Sources

Method

Application Notes and Protocols: 3,3,5,5-Tetramethyloxolan-2-one as a Sterically Hindered Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Steric Hindrance with 3,3,5,5-Tetramethyloxolan-2-one In the landscape of modern organic synthesis and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance with 3,3,5,5-Tetramethyloxolan-2-one

In the landscape of modern organic synthesis and medicinal chemistry, control over molecular architecture is paramount. Sterically hindered building blocks are crucial tools that offer solutions to challenges in selectivity, stability, and the conformational rigidity of molecules. 3,3,5,5-Tetramethyloxolan-2-one, a unique γ-butyrolactone derivative, presents a compelling scaffold for chemists aiming to introduce a highly congested yet stable environment into their molecular designs.

The defining feature of this building block is the presence of gem-dimethyl groups at both the C3 and C5 positions. This extensive methylation imparts several key properties:

  • Exceptional Steric Shielding: The four methyl groups create a significant steric barrier around the lactone carbonyl and the ether oxygen, profoundly influencing its reactivity.

  • Conformational Rigidity: The gem-dimethyl groups restrict bond rotation within the five-membered ring, leading to a more defined three-dimensional structure. This can be advantageous in drug design for optimizing binding to biological targets.[1][2]

  • Metabolic Stability: The quaternary carbon centers are resistant to metabolic oxidation, a desirable feature for developing drug candidates with improved pharmacokinetic profiles.[3]

  • Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can be tuned to enhance membrane permeability.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,3,5,5-tetramethyloxolan-2-one, complete with detailed protocols to facilitate its use in the laboratory.

Synthesis of 3,3,5,5-Tetramethyloxolan-2-one

A practical and efficient route to 3,3,5,5-tetramethyloxolan-2-one is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 2,2,4,4-tetramethylcyclobutanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form the lactone.[4][5]

DOT Script for Synthesis Workflow

synthesis_workflow cluster_start Starting Material cluster_reaction Baeyer-Villiger Oxidation cluster_product Product start 2,2,4,4-Tetramethylcyclobutanone reaction m-CPBA or other peroxy acid Dichloromethane 0 °C to rt start->reaction Oxidant product 3,3,5,5-Tetramethyloxolan-2-one reaction->product Oxygen Insertion

Caption: Synthetic pathway to 3,3,5,5-tetramethyloxolan-2-one.

Protocol 1: Synthesis via Baeyer-Villiger Oxidation

This protocol describes the oxidation of 2,2,4,4-tetramethylcyclobutanone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2,2,4,4-Tetramethylcyclobutanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,2,4,4-tetramethylcyclobutanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,3,5,5-tetramethyloxolan-2-one as a crystalline solid.

Parameter Condition Rationale
Solvent DichloromethaneInert and provides good solubility for reactants.
Temperature 0 °C to room temp.Controls the initial exothermic reaction and allows for a smooth conversion.
Stoichiometry 1.2 eq of m-CPBAEnsures complete consumption of the starting ketone.
Work-up NaHCO₃ washRemoves the acidic byproduct, simplifying purification.

Physicochemical and Spectroscopic Properties

Property Predicted Value/Characteristic
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
Appearance White crystalline solid
Boiling Point ~200-220 °C (estimated)
Solubility Soluble in common organic solvents (DCM, EtOAc, THF).
IR (cm⁻¹) ~1770 (C=O, strained lactone), ~1150 (C-O)
¹H NMR (CDCl₃, ppm) δ ~1.9 (s, 4H, -CH₂-), δ ~1.3 (s, 12H, 4 x -CH₃)
¹³C NMR (CDCl₃, ppm) δ ~175 (C=O), δ ~80 (C(CH₃)₂-O), δ ~45 (C(CH₃)₂), δ ~40 (-CH₂-), δ ~25 (-CH₃)

Application Notes and Protocols

The unique steric environment of 3,3,5,5-tetramethyloxolan-2-one dictates its utility as a specialized building block. Its reactivity is significantly attenuated compared to less substituted lactones.

Application 1: A Precursor to Sterically Hindered γ-Hydroxy Acids

The lactone can be hydrolyzed under forcing conditions to yield 4-hydroxy-2,2,4,4-tetramethylpentanoic acid, a sterically demanding scaffold.

reactivity_applications cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction cluster_applications Applications of Derivatives lactone 3,3,5,5-Tetramethyloxolan-2-one hydroxy_acid 4-Hydroxy-2,2,4,4-tetramethylpentanoic acid lactone->hydroxy_acid NaOH, H₂O, Δ diol 2,2,4,4-Tetramethyl-1,5-pentanediol lactone->diol LiAlH₄, THF keto_alcohol Tertiary Alcohol / Diol lactone->keto_alcohol 2 eq. RMgX, THF esters Sterically Hindered Esters hydroxy_acid->esters Esterification drug_scaffolds Drug Scaffolds hydroxy_acid->drug_scaffolds Further Functionalization polymers Polyesters/Polycarbonates diol->polymers Polymerization diol->drug_scaffolds

Sources

Application

Application Note: Catalytic Reduction of 3,3,5,5-Tetramethyloxolan-2-one to 2,2,4-Trimethylpentane-1,4-diol

Target Audience: Process Chemists, Catalysis Researchers, and Pharmaceutical Development Scientists Methodology: Homogeneous Outer-Sphere Hydrogenation using Ru-MACHO®-BH Introduction & Mechanistic Rationale The reductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Catalysis Researchers, and Pharmaceutical Development Scientists Methodology: Homogeneous Outer-Sphere Hydrogenation using Ru-MACHO®-BH

Introduction & Mechanistic Rationale

The reduction of fully substituted lactones to their corresponding diols is a notoriously challenging transformation in organic synthesis. The substrate , 3,3,5,5-tetramethyloxolan-2-one , presents a severe steric challenge. Mapping the molecular architecture reveals quaternary carbon centers at both the α -position (C3, dimethyl-substituted) and the γ -position (C5, dimethyl-substituted) relative to the carbonyl group.

When subjected to reduction, the cleavage of the C2–O1 lactone bond yields a highly branched aliphatic chain. Tracing the carbon backbone from the newly formed primary alcohol (C1) through the α -quaternary center (C2), the methylene bridge (C3), and the γ -tertiary alcohol center (C4), the resulting product is 2,2,4-trimethylpentane-1,4-diol .

The Causality of Catalyst Selection

Traditional heterogeneous catalysts (e.g., Pd/C, PtO 2​ , or Raney Nickel) fail to reduce 3,3,5,5-tetramethyloxolan-2-one efficiently. Heterogeneous hydrogenation requires the substrate to physically adsorb onto the metal surface (inner-sphere coordination). The dual gem-dimethyl groups create an impenetrable steric shield around the carbonyl π -system, preventing surface binding.

To bypass this, we employ Ru-MACHO-BH (carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II) borohydride), a homogeneous PNP-pincer ruthenium complex. Unlike traditional catalysts, Ru-MACHO-BH operates via an outer-sphere mechanism driven by Metal-Ligand Cooperation (MLC) [1]. The catalyst heterolytically cleaves H 2​ , storing a hydride on the ruthenium center and a proton on the ligand's amine nitrogen. The reduction occurs across space via a concerted transfer of the proton and hydride to the carbonyl group, completely circumventing the need for the sterically hindered substrate to bind directly to the metal center [2].

Mechanistic Pathway

The reduction proceeds in two distinct stages. The first equivalent of H 2​ reduces the lactone to a transient hemiacetal (lactol), which spontaneously undergoes ring-opening to an aldehyde-alcohol intermediate. The second equivalent of H 2​ rapidly reduces the aldehyde to the final 1,4-diol.

G A Ru-MACHO-BH (Pre-catalyst) Activation via H2 B Active Ru-Dihydride Species (Metal-Ligand Cooperation) A->B H2 (50 bar) C Outer-Sphere Hydride Transfer to 3,3,5,5-Tetramethyloxolan-2-one B->C Substrate Approach (Bypasses Steric Bulk) D Hemiacetal Intermediate (Ring Opening) C->D 1st Reduction E Aldehyde-Alcohol Intermediate D->E Spontaneous Equilibrium F Second Hydride Transfer (Aldehyde Reduction) E->F H2 Addition F->B Catalyst Regeneration G 2,2,4-Trimethylpentane-1,4-diol (Target Product) F->G 2nd Reduction

Figure 1: Outer-sphere hydrogenation mechanism of 3,3,5,5-tetramethyloxolan-2-one.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility , this protocol incorporates a self-validating analytical checkpoint.

  • The Hemiacetal Checkpoint: The conversion of the lactone to the hemiacetal is the rate-limiting step due to the extreme steric bulk. By sampling the reaction at t=4 h , GC-MS analysis should reveal the presence of the hemiacetal intermediate ( m/z corresponding to the lactol). If the starting material is intact, the catalyst has been poisoned (likely by adventitious water or O 2​ ). If the hemiacetal accumulates but the diol does not form, the H 2​ pressure is insufficient to drive the second reduction step.

  • Visual Validation: The active Ru-MACHO catalytic cycle exhibits a distinct color shift. The pre-catalyst solution is typically pale yellow. Upon pressurization and heating (formation of the active amido-ruthenium species), the solution transitions to a vibrant orange-red before settling into a pale straw color as the catalytic cycle reaches steady-state turnover.

Materials and Reagents

Reagent / MaterialRoleSpecifications
3,3,5,5-Tetramethyloxolan-2-one Substrate>98% purity, anhydrous
Ru-MACHO®-BH Homogeneous Catalyst1.0 mol% loading, store in glovebox
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free, over 3Å sieves
Hydrogen Gas (H 2​ ) ReductantUHP grade (99.999%)
n -Dodecane GC Internal Standard>99% purity

Note: Ru-MACHO-BH is chosen over the standard Ru-MACHO chloride complex to enable base-free conditions, preventing base-catalyzed aldol side-reactions of the aldehyde intermediate [3].

Step-by-Step Protocol

Phase 1: Catalyst and Reactor Preparation (Inert Atmosphere)
  • Glovebox Setup: Transfer the 50 mL Parr high-pressure autoclave vessel and all solid reagents into an argon-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Substrate Loading: Weigh 1.42 g (10.0 mmol) of 3,3,5,5-tetramethyloxolan-2-one directly into the autoclave cup.

  • Catalyst Loading: Accurately weigh 58.6 mg (0.1 mmol, 1.0 mol%) of Ru-MACHO-BH and add it to the substrate.

  • Solvent Addition: Add 15.0 mL of anhydrous THF and 100 μ L of n -dodecane (internal standard). Stir gently to dissolve. The solution will appear pale yellow.

  • Sealing: Seal the autoclave securely before removing it from the glovebox.

Phase 2: Pressurization and Reaction
  • Purging: Connect the autoclave to the high-pressure H 2​ manifold. Purge the headspace by pressurizing to 10 bar with H 2​ and slowly venting. Repeat this cycle three times to ensure complete removal of argon.

  • Pressurization: Pressurize the reactor to exactly 50 bar of H 2​ . Seal the inlet valve.

  • Heating: Begin vigorous magnetic stirring (800 rpm to ensure gas-liquid mass transfer). Heat the reactor to 140 °C . Causality note: The high temperature is strictly required to overcome the activation energy barrier imposed by the α,γ -tetramethyl steric shielding.

  • Monitoring (Self-Validation): Maintain the reaction for 16 hours. Monitor the pressure gauge; a pressure drop of approximately 10-12 bar (accounting for thermal expansion) indicates successful H 2​ consumption.

Phase 3: Workup and Isolation
  • Cooling: Quench the reaction by cooling the autoclave in an ice-water bath until the internal temperature drops below 20 °C.

  • Depressurization: Slowly vent the remaining H 2​ gas in a well-ventilated fume hood.

  • Analysis: Extract a 50 μ L aliquot, dilute with 1 mL of EtOAc, and analyze via GC-FID/GC-MS to confirm complete conversion to 2,2,4-trimethylpentane-1,4-diol.

  • Purification: Concentrate the crude mixture under reduced pressure. The product can be purified via short-path vacuum distillation or silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure diol as a viscous, colorless oil.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating the causality between reaction parameters and the successful reduction of this highly hindered lactone.

EntryCatalyst Loading (mol%)Temp (°C)H 2​ Pressure (bar)Time (h)Conversion (%)Diol Yield (%)Observation / Causality
10.510030242215Temp too low; thermal energy insufficient to overcome steric barrier.
21.012050246861Hemiacetal accumulation observed via GC-MS.
3 1.0 140 50 16 >99 94 Optimal conditions; complete ring-opening and reduction.
42.01403016>9991Higher catalyst loading compensates for lower pressure, but reduces atom economy.

References

  • Development of Homogeneous PNP-Ruthenium Complexes (Ru-MACHO Family) for Hydrogenation of Esters and Beyond ResearchGate[Link][1]

  • Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates Organic Process Research & Development - ACS Publications[Link][2]

  • Practical method for reducing esters or lactones Google Patents (EP2298723A1)[3]

Sources

Method

Application Notes and Protocols for Grignard Reagent Addition to 3,3,5,5-Tetramethyldihydrofuran-2(3H)-one

Introduction: Navigating the Challenges of Steric Hindrance in C-C Bond Formation The addition of Grignard reagents to lactones is a fundamental and powerful transformation in organic synthesis, providing a direct route...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Steric Hindrance in C-C Bond Formation

The addition of Grignard reagents to lactones is a fundamental and powerful transformation in organic synthesis, providing a direct route to diols and, upon subsequent reactions, a diverse array of complex molecules. The target substrate, 3,3,5,5-tetramethyldihydrofuran-2(3H)-one, presents a unique synthetic challenge due to the significant steric hindrance imposed by the gem-dimethyl groups at the C3 and C5 positions. This steric congestion around the electrophilic carbonyl center can significantly impede the approach of the nucleophilic Grignard reagent, often leading to undesirable side reactions and low yields of the desired tertiary alcohol.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of Grignard additions to this sterically hindered lactone. We will delve into the underlying mechanistic principles, explore common pitfalls, and present a series of detailed protocols designed to maximize the yield of the desired 1,1-disubstituted-2,2,4,4-tetramethyl-1,5-pentanediol products.

Core Principles and Mechanistic Considerations

The reaction of a Grignard reagent with a lactone typically proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond and forming a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed, and generally more reactive, ketone to yield a tertiary alkoxide. Subsequent acidic workup furnishes the final diol product.[1][2]

However, the steric bulk of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one introduces several competing reaction pathways that can diminish the efficiency of the desired double addition.

Diagram of the General Reaction Mechanism

Grignard Addition to Lactone cluster_step1 Step 1: First Addition cluster_step2 Step 2: Second Addition Lactone 3,3,5,5-Tetramethyldihydrofuran-2(3H)-one Grignard1 R-MgX (1 equiv.) Intermediate1 Tetrahedral Intermediate Lactone->Intermediate1 Nucleophilic Attack Grignard1->Intermediate1 Ketone Intermediate Ketone Intermediate1->Ketone Ring Opening Grignard2 R-MgX (1 equiv.) Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Attack Grignard2->Alkoxide Diol Final Diol Product Alkoxide->Diol Acidic Workup (H3O+)

Caption: General workflow for the double addition of a Grignard reagent to a lactone.

Potential Side Reactions with Sterically Hindered Lactones
  • Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the lactone, leading to the formation of an enolate.[3][4] This is particularly prevalent with sterically hindered substrates where the nucleophilic attack is slowed. Upon aqueous workup, the enolate is protonated, regenerating the starting lactone.

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, delivering a hydride ion to the carbonyl carbon via a cyclic six-membered transition state.[3][4] This results in the formation of the corresponding lactol, which upon workup may yield the diol resulting from reduction rather than addition.

  • Single Electron Transfer (SET): With highly hindered systems, the reaction may proceed through a single electron transfer mechanism, which can lead to a variety of byproducts and is generally less efficient.[3]

Diagram of Competing Reaction Pathways

Side_Reactions Competing Pathways in Grignard Addition to Hindered Lactones cluster_main Desired Pathway: Nucleophilic Addition cluster_side Side Reactions Lactone 3,3,5,5-Tetramethyldihydrofuran-2(3H)-one Addition_Product Tertiary Diol Lactone->Addition_Product Grignard as Nucleophile (2 equivalents) Enolization Enolization (Base) Lactone->Enolization Grignard as Base Reduction Reduction (Hydride Transfer) Lactone->Reduction Grignard as Reducing Agent (with β-H) Enolate Enolate Intermediate Enolization->Enolate Reduced_Product Reduced Diol Reduction->Reduced_Product Enolate->Lactone Protonation during workup

Caption: Potential reaction pathways for a Grignard reagent with a sterically hindered lactone.

Strategic Approaches and Detailed Protocols

To overcome the challenges associated with the steric hindrance of 3,3,5,5-tetramethyldihydrofuran-2(3H)-one, several strategic modifications to the standard Grignard protocol can be employed. Below are detailed protocols for three distinct approaches, each designed to favor the desired double addition reaction.

Protocol 1: Standard Grignard Addition with a Less Hindered Reagent at Low Temperature

Rationale: This protocol utilizes a less sterically demanding Grignard reagent, such as methylmagnesium bromide, to minimize steric clashes during the nucleophilic attack. Conducting the reaction at a low temperature (-78 °C) is crucial to suppress side reactions like enolization by favoring the kinetically controlled addition pathway.[5]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,3,5,5-Tetramethyldihydrofuran-2(3H)-one142.20101.0
Methylmagnesium Bromide (3.0 M in Diethyl Ether)-252.5
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL-
Diethyl Ether (for extraction)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Experimental Procedure:

  • Apparatus Setup: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: To the cooled three-necked flask equipped with a magnetic stirrer, add 3,3,5,5-tetramethyldihydrofuran-2(3H)-one (1.42 g, 10 mmol) and dissolve it in 30 mL of anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (8.33 mL, 25 mmol) dropwise to the stirred lactone solution over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of pre-chilled saturated aqueous ammonium chloride solution (50 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol. The product can be further purified by column chromatography on silica gel.

Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition

Rationale: The use of anhydrous cerium(III) chloride can significantly enhance the nucleophilicity of Grignard reagents while reducing their basicity.[6][7] This is achieved through the in-situ formation of a more reactive organocerium species, which is less prone to enolization and reduction, even with more sterically hindered Grignard reagents and at slightly higher temperatures.[8]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Anhydrous Cerium(III) Chloride (CeCl₃)246.47252.5
3,3,5,5-Tetramethyldihydrofuran-2(3H)-one142.20101.0
Ethylmagnesium Bromide (3.0 M in Diethyl Ether)-252.5
Anhydrous Tetrahydrofuran (THF)-70 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL-
Diethyl Ether (for extraction)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Experimental Procedure:

  • Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for the success of this reaction. Commercially available CeCl₃·7H₂O must be dehydrated by heating under vacuum at 140 °C for several hours.

  • Apparatus Setup: Assemble the flame-dried glassware as described in Protocol 1.

  • Preparation of Organocerium Reagent: To the reaction flask, add anhydrous CeCl₃ (6.16 g, 25 mmol) and 40 mL of anhydrous THF. Stir the suspension vigorously at room temperature for 2 hours. Cool the suspension to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution (8.33 mL, 25 mmol) to the CeCl₃ suspension and stir for 1 hour at 0 °C.

  • Lactone Addition: In a separate flask, dissolve 3,3,5,5-tetramethyldihydrofuran-2(3H)-one (1.42 g, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the organocerium reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride. Follow the work-up and purification procedure as described in Protocol 1.

Protocol 3: Organolithium Addition in a Modified Ethereal Solvent

Rationale: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, which can favor the desired addition over enolization.[9][10] The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent can offer several advantages, including a higher boiling point, which allows for a wider temperature range, and improved stability of some organometallic reagents.[1][3][11]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,3,5,5-Tetramethyldihydrofuran-2(3H)-one142.20101.0
n-Butyllithium (2.5 M in Hexanes)-222.2
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)-50 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL-
Diethyl Ether (for extraction)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Experimental Procedure:

  • Apparatus and Solvent Preparation: Follow the standard procedure for drying glassware. Ensure the 2-MeTHF is anhydrous, either by purchasing a dry grade or by distilling from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Setup: Dissolve 3,3,5,5-tetramethyldihydrofuran-2(3H)-one (1.42 g, 10 mmol) in 30 mL of anhydrous 2-MeTHF in the reaction flask.

  • Cooling: Cool the solution to -78 °C.

  • Organolithium Addition: Slowly add the n-butyllithium solution (8.8 mL, 22 mmol) dropwise to the lactone solution, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 2 hours. Monitor by TLC.

  • Quenching and Work-up: Cool the reaction back to -78 °C and quench carefully with saturated aqueous ammonium chloride. Follow the work-up and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion of starting material - Inactive Grignard/organolithium reagent- Wet glassware or solvents- Titrate the organometallic reagent before use.- Ensure all glassware is rigorously dried and solvents are anhydrous.
Recovery of starting lactone - Predominant enolization- Lower the reaction temperature further.- Use a more nucleophilic, less basic reagent (e.g., organolithium).- Employ CeCl₃ mediation.
Formation of reduced product - Grignard reagent with β-hydrogens acting as a reducing agent- Use a Grignard reagent without β-hydrogens (e.g., methyl or phenyl).- Use CeCl₃ to promote nucleophilic addition.
Complex mixture of byproducts - Reaction temperature too high- SET pathway- Maintain strict temperature control.- Consider alternative organometallic reagents.

Conclusion

The successful addition of Grignard and other organometallic reagents to the sterically encumbered 3,3,5,5-tetramethyldihydrofuran-2(3H)-one is a challenging yet achievable synthetic transformation. Careful consideration of the interplay between steric hindrance, reagent basicity, and reaction temperature is paramount. The protocols outlined in these application notes provide a rational starting point for researchers to develop robust and high-yielding procedures for the synthesis of novel diols derived from this unique lactone. By understanding the underlying principles and potential pitfalls, scientists can effectively troubleshoot and optimize these reactions for applications in drug discovery and complex molecule synthesis.

References

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents II [Video]. YouTube. Available from: [Link]

  • YouTube. (2024, February 23). Grignard Reaction | Lactone | [@SirfRasayan]. Available from: [Link]

  • ResearchGate. Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Available from: [Link]

  • SpringerLink. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-19. Available from: [Link]

  • Organic Syntheses. cerium(III) chloride heptahydrate. Available from: [Link]

  • SyntheticPage. (2008). Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • ACS Publications. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Available from: [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available from: [Link]

  • Diplomarbeit. Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group. Available from: [Link]

  • Organic Syntheses. cerium(III) chloride heptahydrate. Available from: [Link]

  • ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101234. Available from: [Link]

  • Wikipedia. Organolithium reagent. Available from: [Link]

  • NIPER, S.A.S. Nagar. Current Research & Information on Pharmaceutical Sciences (CRIPS). Available from: [Link]

  • Harvard University. Organolithium Reagents. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • Google Patents. US9145341B2 - Process of preparing Grignard reagent.
  • Jasperse, J. Grignard Reaction. Available from: [Link]

  • Cambridge University Press & Assessment. Grignard Reaction. Available from: [Link]

  • Nature. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 16(1), 1234. Available from: [Link]

  • Saskoer. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Available from: [Link]

  • ResearchGate. A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. Available from: [Link]

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Available from: [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.

Sources

Application

Application of Tetramethylated Lactones in Custom Polymer Synthesis: The Poly(tetramethyl glycolide) Paradigm

As the demand for sustainable, chemically circular, and high-performance biomaterials intensifies, custom polymer synthesis is shifting away from traditional aliphatic polyesters. While Poly(L-lactic acid) (PLLA) has lon...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for sustainable, chemically circular, and high-performance biomaterials intensifies, custom polymer synthesis is shifting away from traditional aliphatic polyesters. While Poly(L-lactic acid) (PLLA) has long been the industry standard for biodegradable applications, its utility is fundamentally bottlenecked by the highly reactive α -C-H bond adjacent to its carbonyl group. This vulnerability leads to racemization during thermal processing, resulting in diminished crystallinity, inferior mechanical strength, and poor gas barrier properties.

To circumvent these limitations, polymer scientists have engineered tetramethylated lactones —specifically tetramethyl glycolide (TMG) . By introducing geminal dimethyl substitution at the α -position, the reactive C-H bond is entirely eliminated. This application note provides an authoritative guide to the synthesis, living organocatalytic ring-opening polymerization (ROP), and closed-loop depolymerization of TMG into ultrahigh-molecular-weight Poly(tetramethyl glycolide) (PTMG).

Mechanistic Causality: Overcoming Steric Hindrance in ROP

Historically, the gem-dialkyl substitution that gives TMG its robust thermal stability also creates immense steric hindrance. Conventional uncontrolled anionic ROP methods failed to produce high-molecular-weight PTMG, yielding brittle materials with inadequate tensile strength.

Recent breakthroughs in 2025 have demonstrated that metal-free organocatalytic living ROP is the definitive solution [1]. By utilizing extremely strong, non-nucleophilic phosphazene bases (such as P2-Et or t Bu-P4) in conjunction with an alcohol initiator (e.g., Benzyl alcohol, BnOH), researchers can achieve precise initiator/chain-end activation.

The Causality of Catalyst Selection: The phosphazene base is strictly Brønsted-basic and sterically bulky. It deprotonates the hydroxyl group of the initiator or the propagating chain end without nucleophilically attacking the sterically shielded carbonyl carbon of the TMG monomer. This cleanly generates a highly reactive alkoxide that drives the ring-opening process forward via first-order kinetics, completely suppressing transesterification and chain-transfer side reactions [2].

Mechanism TMG Tetramethyl Glycolide (Monomer) ROP Living ROP (Chain-End Activation) TMG->ROP Init BnOH + Phosphazene Base (Initiation Complex) Init->ROP Deprotonation PTMG Poly(tetramethyl glycolide) (Ultrahigh MW) ROP->PTMG First-Order Kinetics Recycle Selective Depolymerization (150°C, NaOH, Vacuum) PTMG->Recycle Closed-Loop Recycle->TMG >95% Monomer Recovery

Fig 1: The closed-loop chemical circularity and living ROP mechanism of Tetramethyl Glycolide.

Quantitative Material Profiling

The elimination of the α -proton in PTMG not only prevents racemization but fundamentally alters the macroscopic properties of the polymer. As shown in the data below, ultrahigh-molecular-weight PTMG significantly outperforms commercial PLLA, making it a superior candidate for advanced packaging and structural drug-delivery matrices [3].

Table 1: Comparative Thermomechanical Properties of PLLA vs. PTMG

PropertyPoly(L-lactic acid) (PLLA)Poly(tetramethyl glycolide) (PTMG)Causality / Structural Driver
Melting Temp ( Tm​ ) ~159 – 178 °C184 – 190.5 °C Gem-dimethyl groups lock polymer backbone conformation, increasing crystallinity.
Glass Transition ( Tg​ ) ~54 – 59 °C68 – 71 °C Increased steric bulk restricts chain mobility in amorphous regions.
Tensile Strength ~28 – 50 MPa~80.0 MPa Ultrahigh molecular weight (up to 1139 kg/mol ) enabled by living organocatalysis.
Young's Modulus ~1 – 3 GPa~4.94 GPa Dense packing and high crystallinity (up to 50.8%).
Depolymerization Prone to racemizationQuantitative (>95% yield) Absence of α -C-H bonds prevents elimination/isomerization side reactions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checkpoints are embedded to confirm reaction fidelity before proceeding to subsequent stages.

Protocol A: Synthesis of Ultrahigh-Molecular-Weight PTMG via Organocatalytic ROP

Rationale: This method utilizes t Bu-P4 or P2-Et to achieve a controlled, racemization-free polymerization at room temperature. Benzyl alcohol (BnOH) is selected as the initiator because its aromatic protons provide a distinct, non-overlapping 1 H NMR signal, allowing for absolute molecular weight calculation via end-group analysis.

Materials:

  • Tetramethyl glycolide (TMG) (Sublimed and stored over molecular sieves)

  • Anhydrous Toluene (Solvent)

  • Benzyl alcohol (BnOH) (Initiator)

  • Phosphazene base ( t Bu-P4 or P2-Et) (Catalyst)

  • Benzoic acid (Quenching agent)

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer all reagents into a nitrogen-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm). Causality: Trace moisture acts as a competing nucleophilic initiator, which will uncontrollably broaden the dispersity (Đ) and slash the target molecular weight.

  • Monomer & Initiator Solvation: In a flame-dried Schlenk flask, dissolve 1.0 g of TMG in 5.0 mL of anhydrous toluene. Add the calculated volume of BnOH. The [TMG]/[BnOH] ratio dictates the theoretical molecular weight ( Mn,theo​ ).

  • Catalyst Injection: Rapidly inject the phosphazene base (e.g., 1.0 eq relative to BnOH) into the vigorously stirring solution at 20 °C.

  • Propagation & Monitoring: Allow the reaction to proceed. Validation Checkpoint: Withdraw a 50 μ L aliquot after 2 hours. Analyze via 1 H NMR ( CDCl3​ ). The disappearance of the TMG methyl singlet and the emergence of the broadened PTMG methyl signals confirm conversion.

  • Quenching: Once maximum conversion is achieved, quench the living chain ends by adding an excess of benzoic acid dissolved in toluene. Causality: The acid neutralizes the phosphazene base, protonating the terminal alkoxide and preventing back-biting (depolymerization).

  • Purification: Precipitate the polymer dropwise into cold methanol. Filter the white solid and dry under vacuum at 60 °C to a constant weight. Validation: Size Exclusion Chromatography (SEC) should confirm a narrow dispersity ( Đ≤1.25 ).

Protocol B: Closed-Loop Chemical Depolymerization of PTMG

Rationale: Unlike PLLA, which requires harsh conditions that degrade the monomer, PTMG can be cleanly depolymerized. The thermodynamic ceiling temperature ( Tc​ ) is exploited under vacuum to drive the equilibrium entirely toward the cyclic monomer.

Step-by-Step Methodology:

  • Catalyst Blending: Mill bulk PTMG with 2.0 mol% of solid NaOH. Causality: NaOH acts as a highly effective catalyst to initiate chain unzipping from the hydroxyl termini without causing backbone degradation.

  • Sublimation Setup: Place the polymer/catalyst blend into a vacuum sublimation apparatus equipped with a cold finger (chilled to -10 °C).

  • Thermal Unzipping: Apply high vacuum (0.08 Torr) and gradually heat the vessel to 150 °C.

  • Monomer Recovery: The polymer will depolymerize, and pristine TMG will sublime and crystallize on the cold finger. Validation Checkpoint: Collect the crystals and run a melting point test and 1 H NMR. The recovery yield should exceed 95%, with zero evidence of methacrylic acid (which would indicate thermal elimination).

Workflow Step1 1. Anhydrous Setup (Glovebox: N2 atmosphere) Step2 2. Reagent Solvation (TMG + Toluene + BnOH) Step1->Step2 Step3 3. Base Catalysis (Inject tBu-P4 or P2-Et) Step2->Step3 Step4 4. NMR Validation (Confirm Monomer Conversion) Step3->Step4 Step5 5. Acidic Quench (Benzoic Acid addition) Step4->Step5 Step6 6. Precipitation & SEC (Cold MeOH, confirm Đ ≤ 1.25) Step5->Step6

Fig 2: Self-validating experimental workflow for the living organocatalytic ROP of Tetramethyl Glycolide.

Conclusion

The transition from traditional poly(hydroxyalkanoates) to tetramethylated lactone-derived polymers represents a monumental leap in materials science. By leveraging organocatalytic living ROP, scientists can now synthesize ultrahigh-molecular-weight PTMG that bypasses the thermal and mechanical limitations of PLLA. Furthermore, the absolute prevention of racemization ensures that PTMG serves as a perfect candidate for a closed-loop, sustainable polymer economy.

Technical Notes & Optimization

Troubleshooting

How to overcome steric hindrance in 3,3,5,5-tetramethyloxolan-2-one reactions

Technical Support Center: Advanced Troubleshooting for 3,3,5,5-Tetramethyloxolan-2-one Reactions As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3,3,5,5-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for 3,3,5,5-Tetramethyloxolan-2-one Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3,3,5,5-tetramethyloxolan-2-one (also known as dihydro-3,3,5,5-tetramethyl-2(3H)-furanone). The core of the problem lies in its extreme steric topography. The geminal dimethyl groups at the C3 and C5 positions create a "neopentyl-like" fortress around both the carbonyl carbon (C2) and the ether oxygen. This steric bulk severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard synthetic protocols ineffective.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers.

Diagnostic FAQ & Troubleshooting

Q1: Why does my lithium aluminum hydride ( LiAlH4​ ) reduction stall, yielding mostly unreacted starting material or trapped lactol? The Causality: Standard hydrides fail because the initial hydride transfer forms a highly congested tetrahedral intermediate. For the ring to open, the C-O bond must cleave, which is thermodynamically unfavorable without electrophilic assistance. The massive steric clash from the C3 methyl groups repels the bulky [AlH4​]− anion before a second reduction can occur. The Solution: Shift from a purely nucleophilic reduction to a synergistic Lewis acid-activated pathway. Utilizing a strong, oxophilic Lewis acid like Ytterbium(III) triflate ( Yb(OTf)3​ ) coordinates the carbonyl oxygen, significantly lowering the LUMO of the electrophile[1]. This pre-organization allows smaller, neutral hydrides (like Borane, BH3​ ) to attack the activated complex, effectively bypassing the steric barrier[2]. Furthermore, the Lewis acid assists in the ring-opening step by stabilizing the leaving ether oxygen[3].

Q2: I am trying to synthesize a tertiary alcohol via Grignard addition (e.g., MeMgBr ), but I only recover starting material. How can I force this addition? The Causality: Grignard reagents exist as bulky Schlenk equilibrium complexes. They are simply too large to penetrate the steric shield created by the C3 methyls. Furthermore, their high basicity often leads to non-productive pathways if any acidic protons are present in the matrix. The Solution: Employ organocerium chemistry (Luche-type alkylation). By transmetalating Methyllithium ( MeLi ) with anhydrous Cerium(III) chloride ( CeCl3​ ), you generate MeCeCl2​ . Cerium is highly oxophilic and acts as a built-in Lewis acid, coordinating directly to the sterically hindered carbonyl and delivering the small methyl nucleophile intramolecularly.

Q3: Standard saponification (NaOH/MeOH) fails to hydrolyze the lactone. How do I open the ring to the hydroxy-acid? The Causality: The hydroxide ion cannot easily approach the C2 carbonyl due to the C3 gem-dimethyls. Additionally, SN​2 cleavage at the C5 alkyl-oxygen bond is impossible due to the C5 gem-dimethyls. The Solution: You must rely on extreme thermal forcing conditions to overcome the high activation energy barrier. Switch your solvent to ethylene glycol and use KOH at 150–180 °C.

Quantitative Benchmarking Data

The following table summarizes the comparative efficacy of standard versus activated conditions when reacting with 3,3,5,5-tetramethyloxolan-2-one.

Reaction TypeReagent SystemTemp (°C)Yield (%)Mechanistic Advantage
Reduction (Standard) LiAlH4​ , THF0 to 25< 10Fails due to steric clash at C2.
Reduction (Activated) BH3​⋅SMe2​ + Yb(OTf)3​ 6588LA lowers LUMO, enabling hydride attack[3].
Alkylation (Standard) MeMgBr , Et2​O 25< 5Grignard complex is too bulky.
Alkylation (Activated) MeLi + CeCl3​ , THF-78 to 2582Ce(III) coordinates C=O, delivers small nucleophile.
Hydrolysis (Standard)KOH, H2​O /MeOH100< 5Steric shielding prevents OH− attack.
Hydrolysis (Forcing)KOH, Ethylene Glycol18090High thermal energy overcomes activation barrier.

Standard Operating Procedures (SOPs)

Protocol 1: Lewis Acid-Catalyzed Reduction to 2,2,4,4-Tetramethylbutane-1,4-diol

Self-Validation Check: The success of this reaction relies entirely on the anhydrous nature of the Lewis acid. If the Yb(OTf)3​ is hydrated, it will prematurely quench the borane.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 3,3,5,5-tetramethyloxolan-2-one (1.0 equiv) and anhydrous Yb(OTf)3​ (0.2 equiv, dried at 120 °C under high vacuum for 4 hours prior to use).

  • Solvation: Suspend the mixture in anhydrous THF (0.2 M) and stir at room temperature for 30 minutes to allow the Lewis acid-carbonyl complex to form[2].

  • Reduction: Cool the flask to 0 °C. Dropwise, add Borane-dimethyl sulfide complex ( BH3​⋅SMe2​ , 3.0 equiv).

  • Thermal Activation: Affix a reflux condenser and heat the reaction to 65 °C for 16 hours.

  • Quenching & Validation: Cool to 0 °C and carefully quench with Methanol until effervescence ceases. Monitor by TLC (Stain with KMnO4​ ). The disappearance of the UV-inactive lactone spot ( Rf​≈0.6 in 3:1 Hexane:EtOAc) and the appearance of a highly polar diol spot ( Rf​≈0.1 ) confirms success.

  • Workup: Concentrate in vacuo, partition between EtOAc and 1M HCl (to remove Lanthanide salts), dry over Na2​SO4​ , and evaporate to yield the diol.

Protocol 2: Organocerium-Mediated Alkylation
  • Cerium Activation: In a flame-dried flask, vigorously stir anhydrous CeCl3​ (3.0 equiv) in THF at room temperature for 2 hours to ensure a fine, reactive suspension.

  • Nucleophile Generation: Cool the suspension to -78 °C. Dropwise, add Methyllithium ( MeLi , 3.0 equiv). Stir for 1 hour at -78 °C to form the organocerium reagent ( MeCeCl2​ ).

  • Addition: Add 3,3,5,5-tetramethyloxolan-2-one (1.0 equiv) as a solution in THF dropwise down the side of the flask.

  • Reaction: Maintain at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quenching: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry, and concentrate.

Mechanistic Pathway

G A 3,3,5,5-Tetramethyloxolan-2-one B Direct Hydride/Alkyl Attack A->B Standard C Lewis Acid (LA) Coordination A->C Activated D Steric Clash at C2/C5 (Reaction Stalls) B->D E LA-Carbonyl Complex (LUMO Lowered) C->E F Nucleophilic Attack at Bürgi-Dunitz Angle E->F G Successful Ring-Opening F->G

Mechanistic pathway of Lewis acid activation overcoming steric hindrance in lactone ring-opening.

Sources

Optimization

Improving yield in 3,3,5,5-tetramethyloxolan-2-one synthesis pathways

Welcome to the Technical Support Center for Advanced Lactone Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered lactones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lactone Synthesis.

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered lactones. 3,3,5,5-tetramethyloxolan-2-one (also known as α,α,γ,γ -tetramethyl- γ -butyrolactone) presents a unique synthetic challenge: the gem-dimethyl groups at both the α and γ positions create severe steric bulk that disrupts standard nucleophilic trajectories and transition states.

This guide provides field-proven troubleshooting strategies to overcome these thermodynamic and kinetic barriers, ensuring high-yield, reproducible workflows.

Quantitative Yield Comparison Across Pathways

Table 1: Summary of thermodynamic bottlenecks and optimized yields for 3,3,5,5-tetramethyloxolan-2-one synthesis.

Synthesis PathwayPrimary ReagentsTypical YieldPrimary Failure ModeTroubleshooting Solution
Standard Baeyer-Villiger mCPBA, CH2Cl2< 15%Steric block of Criegee intermediateSwitch to TFPAA + Na2HPO4 buffer
Optimized Baeyer-Villiger TFPAA, Na2HPO475-85%Acidic degradation of lactoneStrict temperature control (0 °C)
Direct Epoxide Alkylation Isobutylene oxide, LDA< 5%Failure of SN2 at tertiary carbonUse methallyl chloride instead
Alkylation / Lactonization Methallyl chloride, H+60-70%Alkene isomerization / polymerizationUse anhydrous Amberlyst-15 resin

Visualizing the Synthetic Logic

SynthesisPathways A 2,2,4,4-Tetramethyl- cyclopentanone C 3,3,5,5-Tetramethyl- oxolan-2-one A->C Baeyer-Villiger Oxidation (TFPAA) B Isobutyric Acid Derivatives D 2,2,4-Trimethyl- pent-4-enoic acid B->D Alkylation (Methallyl chloride) D->C Acid-catalyzed Lactonization

Fig 1. Divergent synthetic pathways for 3,3,5,5-tetramethyloxolan-2-one bypassing steric hindrance.

FAQ & Troubleshooting Guide

Q1: Why is my Baeyer-Villiger oxidation of 2,2,4,4-tetramethylcyclopentanone stalling at <15% yield with mCPBA?

The Causality: The Baeyer-Villiger oxidation requires the nucleophilic attack of the peroxy acid onto the carbonyl carbon to form the tetrahedral Criegee intermediate[1]. In 2,2,4,4-tetramethylcyclopentanone[2], the four methyl groups flanking the carbonyl create a massive steric shield. The standard reagent, meta-chloroperoxybenzoic acid (mCPBA), lacks the electrophilic driving force required to overcome this steric repulsion, leading to near-quantitative recovery of the starting material.

The Solution: You must increase the electrophilicity of the oxidant. Switch to Trifluoroperacetic acid (TFPAA). The highly electron-withdrawing trifluoromethyl group dramatically increases the reactivity of the peracid, forcing the formation of the Criegee intermediate even in highly hindered environments[3].

TroubleshootingTree Start Low Yield in Baeyer-Villiger? Q1 Is starting material recovered? Start->Q1 Q2 Are there multiple side products? Q1->Q2 No Sol1 Switch from mCPBA to TFPAA Q1->Sol1 Yes (Steric Hindrance) Sol2 Buffer with Na2HPO4 to prevent degradation Q2->Sol2 Yes (Acidic Degradation) Sol3 Check moisture / peracid titration Q2->Sol3 No (Reagent Issue)

Fig 2. Diagnostic logic tree for troubleshooting Baeyer-Villiger oxidations of hindered ketones.

Self-Validating Protocol: TFPAA-Mediated Baeyer-Villiger Oxidation

  • Reagent Generation: In a flame-dried flask under N2, cool 10 mL of CH2Cl2 to 0 °C. Add 1.2 equivalents of 30% H2O2, followed by the dropwise addition of 1.5 equivalents of trifluoroacetic anhydride. Stir for 15 minutes to generate TFPAA in situ.

  • Buffering (Critical Step): Add 2.0 equivalents of anhydrous Na2HPO4. Why? TFPAA generates trifluoroacetic acid (TFA) as a byproduct, which is highly acidic and can hydrolyze or degrade the newly formed lactone, leading to complex crude NMRs and multiple TLC spots[3]. The buffer actively neutralizes the TFA.

  • Oxidation: Slowly add 1.0 equivalent of 2,2,4,4-tetramethylcyclopentanone dissolved in CH2Cl2. Maintain at 0 °C for 2 hours, then warm to room temperature.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with saturated aqueous NaHCO3, extract with EtOAc, and analyze via GC-MS. The protocol is validated when the starting ketone peak disappears and the lactone peak ( m/z 142.2) emerges. If unreacted ketone remains, titrate your H2O2 to ensure it hasn't degraded.

Q2: I'm trying the "bottom-up" enolate approach. Why does the alkylation of methyl isobutyrate with isobutylene oxide fail?

The Causality: You are attempting an SN2 reaction at a tertiary carbon (the substituted end of isobutylene oxide). SN2 trajectories are strictly forbidden at tertiary centers due to steric clash preventing the backside attack of the enolate. Even with strong bases like LDA and polar aprotic additives, the enolate will simply act as a base, causing the epoxide to undergo elimination to an allylic alcohol rather than alkylation.

The Solution: Bypass the epoxide entirely. Alkylate the isobutyrate enolate with methallyl chloride (which undergoes a facile SN2 reaction at the primary allylic chloride), yielding a 4-pentenoate intermediate. This intermediate can then be cyclized via acid-catalyzed lactonization.

Self-Validating Protocol: Methallyl Chloride Alkylation & Lactonization

  • Enolate Formation: Cool a solution of LDA (1.1 eq) in anhydrous THF to -78 °C. Dropwise add methyl isobutyrate (1.0 eq). Stir for 45 minutes to ensure complete enolization.

  • Alkylation: Add methallyl chloride (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated NH4Cl and extract with diethyl ether.

  • Validation Checkpoint 1: Run an IR spectrum of the crude intermediate. You must see a strong ester carbonyl stretch at ~1740 cm⁻¹ and a terminal alkene C=C stretch at ~1650 cm⁻¹.

  • Cyclization: Dissolve the crude methyl 2,2,4-trimethylpent-4-enoate in toluene. Add 20 wt% anhydrous Amberlyst-15 acidic resin. Reflux with a Dean-Stark trap for 12 hours. Mechanistic note: The acid protonates the terminal alkene, forming a stable tertiary carbocation, which is immediately trapped intramolecularly by the ester oxygen, expelling methanol to form the lactone.

  • Validation Checkpoint 2: Filter the resin and run an IR spectrum of the product. The successful formation of 3,3,5,5-tetramethyloxolan-2-one is confirmed by the shift of the carbonyl stretch from ~1740 cm⁻¹ (open ester) to ~1770 cm⁻¹ (strained γ -lactone).

References[2] Title: Partitioning and transmutation - Annual report 2008. Source: skb.se. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYI-ZLJePmQEP4CVnHbBQIhxIUqryqCvULN9a1vqaAJuqJXzdsPsDFwL3Ne-rwzBf6cDdnukOC0fwDnOqOkUkQamk8fPXXkJEGp6MdwHGP7Ojo4JdCNd2Ma6iIdK9Dj4m5aUYs9o0t_B0=[3] Title: Trifluoroperacetic Acid | Strong Oxidizing Reagent. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ZM_gv5p4vW0-YuLROELrLuzLXN8A6e7LUWM_B8edp-OkaYSRxYKFXX_JslDDI3J7Nagj6NwtdcehuzUU12UKHU6JvE0QBn7k1otcT3_cr5seotg25q0kvlu_yH63dRJEkoth[1] Title: CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGvNpiyLroKTVGz9vw814CtypztgjBM0jYaY0Kt-QDb0lp7XQaiVUInKRUL3tTiUFAwRnCYz54hIXkOjaoZ0uY3ht9hQfNtmYQw7bwBiQsLrMYOGwwOqFFOpV9gf4sgidylqf5ngVPoKsV9vK94oumgEXAG5Y-PdenFlJ6lGD1xqce2m1gjNMCjnM1BQ-Bwpvj4MUAIYlpkc0MKD048P8sKwPS-tJT

Sources

Troubleshooting

Technical Support Center: Purification of 3,3,5,5-Tetramethyl-gamma-butyrolactone

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of sterically hindered lactones. The purification of 3,3,5,5-tetramethyl-gamma-butyrolactone (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of sterically hindered lactones. The purification of 3,3,5,5-tetramethyl-gamma-butyrolactone (also known as 3,3,5,5-tetramethyldihydrofuran-2-one) presents unique challenges. The gem-dimethyl groups at the C3 ( α ) and C5 ( γ ) positions create a dense hydrophobic shield around the lactone core. While this steric bulk protects the ring from unwanted hydrolysis, it drastically alters the molecule's partition coefficient, causing it to co-elute and co-extract with lipophilic impurities.

This guide provides field-proven, self-validating troubleshooting protocols to ensure pharmaceutical-grade purity.

Quantitative Purification Metrics

To establish a baseline for your purification strategy, refer to the expected recovery and purity metrics for substituted butyrolactones below.

Table 1: Quantitative Comparison of Purification Techniques

Purification TechniqueTarget Impurity RemovedYield Recovery (%)Purity Achieved (%)Self-Validation Parameter
Liquid-Liquid Extraction Unreacted acids, polar catalysts90 - 9580 - 85Aqueous phase pH 8.0
Vacuum Distillation High-boiling organics, polymers75 - 8595 - 98Stable vapor temp at < 1.0 Torr
Silica Chromatography Co-eluting neutral organics60 - 70> 99.5Single TLC spot (KMnO 4​ stain)

Troubleshooting Guides & FAQs

FAQ 1: Why does my crude mixture retain unreacted carboxylic acid precursors even after extensive water washing?

The Causality: Water alone cannot break the strong hydrophobic interactions between the tetramethyl-lactone and unreacted lipophilic aliphatic acids. You must actively shift the partition coefficient of the impurities by ionizing them. While unsubstituted γ -butyrolactone (GBL) is highly susceptible to ring-opening under basic conditions to form γ -hydroxybutyrate salts (1), the 3,3,5,5-tetramethyl derivative is sterically protected. This allows you to use a mild base to selectively deprotonate the acidic impurities without destroying your product.

Self-Validating Protocol: Basic Liquid-Liquid Extraction

  • Dilution: Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a 1:5 ratio (v/v).

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO 3​ ). Vent the separatory funnel frequently to release CO 2​ gas.

  • Validation Check: Separate the aqueous layer and test the pH. Self-validation: You must repeat Step 2 with fresh NaHCO 3​ until the aqueous extract maintains a pH of ~8.0. If the pH drops below 7, un-neutralized acids remain in the organic layer.

  • Drying: Wash the organic phase once with saturated NaCl (brine) to break micro-emulsions, then dry over anhydrous MgSO 4​ . Filter and concentrate under reduced pressure.

ImpurityPartitioning Crude Crude Mixture (Lactone + Acids + Diols) OrgSolv Add Organic Solvent (e.g., Et2O, DCM) Crude->OrgSolv BaseWash Wash with sat. NaHCO3 (Mild Base) OrgSolv->BaseWash AqPhase Aqueous Phase (Deprotonated Acids) BaseWash->AqPhase Polar/Ionic OrgPhase Organic Phase (Neutral Lactone) BaseWash->OrgPhase Non-Polar Waste Discard to Aqueous Waste AqPhase->Waste NextStep Proceed to Distillation OrgPhase->NextStep

Logical partitioning of impurities during the basic aqueous workup phase.

FAQ 2: Simple distillation is causing my product to degrade and darken. How do I prevent this thermal breakdown?

The Causality: Lactones are prone to ring-opening polymerization or decarboxylation at elevated temperatures (>180 °C), especially if trace amounts of acidic or basic catalysts carry over from the synthesis phase (2). Because 3,3,5,5-tetramethyl-gamma-butyrolactone has a significantly higher boiling point than unsubstituted GBL due to increased molecular weight, atmospheric distillation is highly destructive. High-vacuum fractional distillation is mandatory.

Self-Validating Protocol: High-Vacuum Fractional Distillation

  • Setup: Equip a short-path distillation apparatus with a Vigreux column to improve theoretical plates. Ensure all joints are greased for high vacuum.

  • Evacuation: Apply a high vacuum (< 1.0 Torr). Self-validation: Do not apply heat until the system pressure stabilizes. A fluctuating pressure indicates a leak or residual solvent boiling off, which will ruin the fractionation.

  • Heating: Gradually increase the oil bath temperature. Discard the initial fore-run (typically containing residual solvents and low-boiling unreacted ketones).

  • Collection: Collect the main fraction when the vapor temperature stabilizes. The exact boiling point will depend on your specific vacuum pressure, but the self-validating metric is a constant vapor temperature (± 1 °C) during the collection of the main body.

FAQ 3: My GC-MS/NMR shows closely eluting neutral organic impurities even after distillation. What is the next step?

The Causality: Substituted γ -butyrolactones are notoriously viscous and difficult to purify to pharmaceutical standards using distillation alone, as structurally similar byproducts often co-distill (3). Furthermore, highly substituted lactones often require rigorous purification to remove potentially neuroactive byproducts before biological testing (4). To separate these, you must exploit the polarity of the lactone carbonyl via normal-phase chromatography.

Self-Validating Protocol: Silica Gel Flash Chromatography

  • Preparation: Pack a column with 230-400 mesh silica gel using a non-polar solvent (e.g., Hexanes).

  • Loading: Load the distilled crude mixture onto the column with a minimal amount of loading solvent.

  • Elution: Utilize an isocratic or shallow gradient solvent system of Hexane:Ethyl Acetate (start at 95:5, move to 90:10). The tetramethyl groups make this lactone highly non-polar compared to standard lactones, meaning it will elute faster than expected.

  • Validation Check: Spot fractions on a TLC plate. Self-validation: Because lactones lack strong UV chromophores, you must use a chemical stain (e.g., Potassium Permanganate or Phosphomolybdic Acid) and apply heat to visualize the spots. Pool only the fractions showing a single, distinct spot.

PurificationWorkflow Start Crude 3,3,5,5-Tetramethyl- gamma-butyrolactone Ext Liquid-Liquid Extraction (NaHCO3 Wash) Start->Ext Check1 Aqueous pH = 8? Ext->Check1 Check1->Ext No (Repeat Wash) Dist Vacuum Distillation (< 1.0 Torr) Check1->Dist Yes Check2 Purity > 98%? (GC-MS/NMR) Dist->Check2 Chroma Silica Gel Chromatography (Hexane/EtOAc) Check2->Chroma No Pure Pure 3,3,5,5-Tetramethyl- gamma-butyrolactone Check2->Pure Yes Chroma->Pure

Workflow for the purification of crude 3,3,5,5-tetramethyl-gamma-butyrolactone.

References

  • Title: Post process purification for gamma-butyrolactone production (US20140170714A1)
  • Title: γ-Butyrolactone Source: Wikipedia URL
  • Title: Beta-substituted-gamma-butyrolactones and a process for preparation thereof (EP 1398312 A1)
  • Source: PubMed (Journal of Medicinal Chemistry)

Sources

Optimization

Troubleshooting incomplete ring-opening of 3,3,5,5-tetramethyloxolan-2-one

Technical Support Center: 3,3,5,5-Tetramethyloxolan-2-one Chemistry Welcome to the dedicated support center for troubleshooting reactions involving 3,3,5,5-tetramethyloxolan-2-one. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,3,5,5-Tetramethyloxolan-2-one Chemistry

Welcome to the dedicated support center for troubleshooting reactions involving 3,3,5,5-tetramethyloxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the ring-opening of this sterically hindered lactone. We will explore the mechanistic underpinnings of common issues and provide field-tested solutions to drive your experiments to successful completion.

Frequently Asked Questions (FAQs)

Q1: Why is my ring-opening reaction of 3,3,5,5-tetramethyloxolan-2-one incomplete or extremely slow?

The primary reason for incomplete conversion is the significant steric hindrance presented by the four methyl groups. Two methyl groups are positioned on the carbon alpha to the carbonyl (C3), and two are on the carbon adjacent to the ester oxygen (C5). This "gem-dimethyl" substitution at the C3 position shields the electrophilic carbonyl carbon from nucleophilic attack, while the substitution at the C5 position can hinder the departure of the leaving group in certain mechanisms. This steric crowding increases the activation energy of the reaction compared to less substituted lactones.[1][2][3][4]

Q2: I am using standard saponification conditions (e.g., NaOH in aqueous methanol), but the reaction is not proceeding. What is wrong?

Standard saponification conditions are often insufficient for highly hindered esters and lactones.[1][5] There are two main reasons for this:

  • Nucleophile Solvation: In protic solvents like water and methanol, the hydroxide ion (OH⁻) is heavily solvated through hydrogen bonding. This "solvation shell" effectively increases the size of the nucleophile and reduces its reactivity, making it even more difficult to approach the sterically shielded carbonyl carbon.[1]

  • Insufficient Reactivity: The combination of a moderately strong, but heavily solvated, nucleophile and a sterically blocked substrate means the reaction kinetics are extremely slow at room or moderate temperatures.[1]

Q3: Is acid-catalyzed hydrolysis a better alternative?

Acid-catalyzed hydrolysis can be an option, but it comes with its own challenges. While protonating the carbonyl oxygen makes the carbonyl carbon more electrophilic[3][5][6], the subsequent attack by a weak nucleophile like water is still sterically impeded. Pushing the reaction with high temperatures and strong acids can lead to side reactions, such as dehydration or rearrangement of the resulting hydroxy acid. Furthermore, acid-catalyzed ring-opening is often a reversible equilibrium, which may not favor the product side.[7][8]

Q4: How can I reliably monitor the progress of the reaction?

Monitoring is critical to distinguish between a slow reaction and a complete stall. Several analytical techniques are suitable:

  • HPLC/UPLC: Can be used to separate the nonpolar starting lactone from the more polar ring-opened hydroxy-carboxylic acid product.

  • GC-MS: The starting lactone is volatile and can be monitored directly. The product may require derivatization (e.g., silylation) to become volatile for analysis.[9]

  • NMR Spectroscopy (¹H or ¹³C): This is an excellent method for monitoring the disappearance of characteristic peaks of the starting lactone and the appearance of new signals corresponding to the ring-opened product in the reaction mixture.

  • Mass Spectrometry (MS): Can be used to confirm the presence of both the lactone and its hydrolysis product. The hydrolyzed form will have a mass 18 Da greater than the starting material, corresponding to the addition of a water molecule.[10]

In-Depth Troubleshooting Guide

When faced with an incomplete ring-opening, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and solve the issue.

Logical Troubleshooting Workflow

G start Incomplete Ring-Opening Detected check_reagents Step 1: Verify Reagent & Substrate Integrity start->check_reagents check_conditions Step 2: Re-evaluate Reaction Conditions check_reagents->check_conditions If reagents are pure optimize_base Option A: Enhance Base-Catalyzed Conditions check_conditions->optimize_base For Saponification optimize_acid Option B: Modify Acid-Catalyzed Conditions check_conditions->optimize_acid For Acid Hydrolysis sub_base Use 'Naked' Hydroxide (e.g., KOtBu/H2O in DMSO) optimize_base->sub_base temp_time_base Increase Temperature & Time optimize_base->temp_time_base sub_acid Use Stronger Acid / Anhydrous Conditions optimize_acid->sub_acid temp_time_acid Carefully Increase Temperature optimize_acid->temp_time_acid analysis Step 3: Analyze Reaction Mixture for Byproducts end Successful Ring-Opening analysis->end If reaction goes to completion sub_base->analysis temp_time_base->analysis sub_acid->analysis temp_time_acid->analysis

Caption: A workflow for troubleshooting incomplete lactone ring-opening.

Step 1: Verify Reagent and Substrate Integrity

Before optimizing conditions, ensure the problem isn't with your starting materials.

  • Substrate Purity: Confirm the purity of your 3,3,5,5-tetramethyloxolan-2-one via NMR or GC-MS. Impurities could inhibit the reaction.

  • Reagent Quality: For base-catalyzed reactions, ensure your hydroxide source (e.g., NaOH, KOH pellets) has not been passivated by atmospheric CO₂. Use freshly opened or properly stored reagents. For acid catalysis, verify the concentration of your acid.

Step 2: Re-evaluate and Optimize Reaction Conditions

The key to hydrolyzing this lactone is to overcome the steric barrier with more potent reaction systems.

Option A: Enhancing Base-Catalyzed Hydrolysis (Saponification)

This is generally the preferred method as it is irreversible, driving the reaction to completion.[5][11]

  • The "Naked" Anion Approach: The most effective strategy is to use a strong base in a polar aprotic solvent. This minimizes solvation of the hydroxide anion, dramatically increasing its nucleophilicity.[1] A highly effective system involves potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in a solvent like DMSO or THF.[12][13] The KOtBu acts as a strong base to generate a highly reactive, poorly solvated hydroxide ion from the added water.

  • Temperature and Time: Due to the high activation energy, room temperature reactions are unlikely to succeed. Refluxing temperatures are often necessary. Reactions may require extended periods (24-48 hours) to reach completion.[12]

Table 1: Recommended Conditions for Hindered Ester/Lactone Hydrolysis

Reagent System Solvent Temperature Typical Time Yield Reference
NaOH / H₂O Methanol/Water Reflux > 48 h Low / Incomplete [1]
KOtBu / H₂O (2:1) DMSO Room Temp 24 - 48 h > 90% [13]
KOtBu / H₂O THF Room Temp 2 - 48 h 65 - 100% [12]

| NaOH | MeOH/CH₂Cl₂ (1:9) | Room Temp | Short | High |[1] |

Option B: Modifying Acid-Catalyzed Hydrolysis

If base-sensitive functional groups are present elsewhere in the molecule, acid catalysis may be necessary.

  • Acid Strength: Use a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Solvent System: Using a co-solvent like dioxane with aqueous acid can help with solubility.

  • Driving the Equilibrium: To push the equilibrium toward the ring-opened product, use a large excess of water.

Caution: Be aware that under strongly acidic conditions and heat, the tertiary carbocation that could form upon cleavage at the C5-oxygen bond may lead to elimination or rearrangement byproducts.

Step 3: Analyze for Byproducts and Intermediates

If the reaction is still not clean, a thorough analysis of the crude reaction mixture is warranted. Look for evidence of:

  • Dehydration: Loss of water from the target hydroxy acid.

  • Rearrangement Products: Particularly under acidic conditions.

  • Partially reacted intermediates.

This analysis can provide clues to the problematic reaction pathway and guide further optimization.

Mechanistic Deep Dive: The Steric Challenge

The difficulty in the ring-opening of 3,3,5,5-tetramethyloxolan-2-one is best understood by visualizing the base-catalyzed BAC2 mechanism.

Caption: The sterically hindered BAC2 mechanism for hydrolysis.

  • Nucleophilic Attack: The reaction begins with the nucleophile (hydroxide ion) attacking the electrophilic carbonyl carbon.[5][14] For 3,3,5,5-tetramethyloxolan-2-one, the two methyl groups at the C3 position act as bulky guards, physically blocking the trajectory of the incoming nucleophile. This makes the formation of the transition state highly energetically unfavorable.[2][4]

  • Formation of Tetrahedral Intermediate: If the nucleophile successfully attacks, a tetrahedral intermediate is formed. This intermediate is also sterically congested due to the four substituents on the carbon.

  • Ring Opening: The ring opens by eliminating the alkoxide. This step is typically fast. The resulting alkoxide then deprotonates the newly formed carboxylic acid, yielding the final carboxylate and alcohol, which renders the overall process irreversible under basic conditions.[11]

The rate-determining step is the initial nucleophilic attack. Overcoming the high energy barrier of this step is the central goal of any successful troubleshooting strategy.

Detailed Experimental Protocols

Protocol 1: High-Potency Saponification using KOtBu/H₂O in DMSO

This protocol is adapted from procedures known to be effective for the hydrolysis of highly hindered esters.[13]

Materials:

  • 3,3,5,5-tetramethyloxolan-2-one (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • Deionized Water (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether or MTBE (for extraction)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,3,5,5-tetramethyloxolan-2-one.

  • Add anhydrous DMSO to create a solution of approximately 0.1 M concentration.

  • Add solid potassium tert-butoxide (3.0 equiv) to the solution with vigorous stirring.

  • Add deionized water (1.5 equiv) dropwise. The mixture may become a slurry.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-36 hours).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydroxy-carboxylic acid.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

References

  • Zhang, Y., & Flaherty, D. P. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Analytical Chemistry, 77(21), 6934–6942. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • Fung, E. Y., et al. (2011). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 150(3), 309-317. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]

  • Naumann, S., et al. (2015). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry, 6(42), 7473-7481. [Link]

  • Duda, A., & Penczek, S. (2002). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules, 35(12), 4688–4694. [Link]

  • Maji, D., & Padakanti, S. (2011). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2011(8), 215-224. [Link]

  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. [Link]

  • Wuchrer, A. M., et al. (2018). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. ACS Omega, 3(9), 11578-11585. [Link]

  • ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, April 20). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

  • Fiveable. (2025, August 15). Nucleophilic addition to carbonyls: Organic Chemistry II. Fiveable. [Link]

  • J&K Scientific LLC. (2026, February 8). Ester Hydrolysis. J&K Scientific LLC. [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Quora. (2022, September 29). Why are carbonyl compounds susceptible to nucleophilic attach?. Quora. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(13), 6468–6479. [Link]

  • SciSpace. (n.d.). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Assoc. SciSpace. [Link]

  • University of Windsor. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6456–6467. [Link]

  • Mitchell, C. A., et al. (2019). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 294(19), 7794-7806. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 3,3,5,5-Tetramethyloxolan-2-one Hydrolysis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the hydrolysis of 3,3,5,5-tetramethyloxolan-2-one. This document is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the hydrolysis of 3,3,5,5-tetramethyloxolan-2-one. This document is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered lactone. Our goal is to provide you with field-proven insights and robust methodologies to overcome common challenges, ensuring the efficiency and reproducibility of your experiments. This guide is structured into a direct troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction dynamics.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the hydrolysis of 3,3,5,5-tetramethyloxolan-2-one. The unique steric hindrance from the gem-dimethyl groups adjacent to the ester carbonyl and on the C5 position significantly influences its reactivity compared to simpler lactones.

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TroubleshootingWorkflow start Problem: Inefficient Hydrolysis q1 Symptom? start->q1 slow_reaction Reaction is slow or incomplete q1->slow_reaction Slow Rate byproducts Byproducts observed q1->byproducts Byproducts irreproducible Results are not reproducible q1->irreproducible Irreproducible cause_slow1 Cause: Insufficient Temperature slow_reaction->cause_slow1 cause_slow2 Cause: Suboptimal pH / Catalyst slow_reaction->cause_slow2 cause_slow3 Cause: Poor Mixing slow_reaction->cause_slow3 cause_byproduct1 Cause: Thermal Degradation byproducts->cause_byproduct1 cause_byproduct2 Cause: Incorrect pH byproducts->cause_byproduct2 cause_repro1 Cause: Inaccurate Temp. Control irreproducible->cause_repro1 cause_repro2 Cause: Inconsistent Reagent Prep. irreproducible->cause_repro2 sol_slow1 Solution: Increase temperature incrementally (e.g., 10°C steps). cause_slow1->sol_slow1 sol_slow2 Solution: Optimize pH. Base-catalysis is typically faster than acid-catalysis. cause_slow2->sol_slow2 sol_slow3 Solution: Ensure vigorous, consistent stirring. cause_slow3->sol_slow3 sol_byproduct1 Solution: Lower temperature. Run a temperature screen to find optimum. cause_byproduct1->sol_byproduct1 sol_byproduct2 Solution: Verify and buffer pH. Avoid extremely harsh conditions. cause_byproduct2->sol_byproduct2 sol_repro1 Solution: Calibrate thermostat. Use an oil bath for uniform heating. cause_repro1->sol_repro1 sol_repro2 Solution: Use fresh, high-purity reagents and standardized buffer prep. cause_repro2->sol_repro2

Caption: Troubleshooting workflow for hydrolysis issues.

Q1: My hydrolysis reaction is extremely slow, even after several hours. What is the primary factor I should investigate?

A1: The most probable cause is insufficient thermal energy to overcome the activation energy barrier, which is heightened by the steric hindrance of the four methyl groups on the lactone ring.

  • Causality: Lactone hydrolysis, like most chemical reactions, is temperature-dependent.[1] The rate of hydrolysis generally increases with temperature.[2] For a sterically hindered substrate like 3,3,5,5-tetramethyloxolan-2-one, the energy required for the nucleophile (water or hydroxide) to attack the carbonyl carbon is significantly higher than for an unhindered lactone. Increasing the temperature provides the necessary kinetic energy for more frequent and energetic molecular collisions, accelerating the reaction.

  • Recommended Action:

    • Establish a Baseline: Ensure your current temperature is stable and accurately measured.

    • Incremental Increase: Raise the reaction temperature in controlled increments (e.g., 10°C steps) from your current setting. Monitor the reaction progress at each step using an appropriate analytical technique like HPLC or NMR spectroscopy.[3][4]

    • Caution: While increasing temperature helps, be mindful that excessively high temperatures can lead to thermal degradation or unwanted side reactions.[5] A systematic optimization is crucial.

Q2: I've increased the temperature, and the reaction is faster, but now I'm seeing unidentified peaks in my chromatogram. What's happening?

A2: You are likely observing byproducts from thermal degradation or pH-dependent side reactions. High temperatures can provide alternative, undesired reaction pathways.

  • Causality: While the desired outcome is the hydrolysis of the ester bond, elevated temperatures can cause decomposition of the starting material or the hydroxy acid product. For instance, the resulting 4-hydroxy-2,2,4-trimethylpentanoic acid could potentially undergo dehydration or other rearrangements under harsh thermal conditions.

  • Recommended Action:

    • Find the "Sweet Spot": You need to find the optimal temperature that maximizes the hydrolysis rate without initiating significant degradation. This requires a formal optimization study (see Protocol 1).

    • Characterize Byproducts: Use techniques like LC-MS to get a mass for the unknown peaks. This can provide clues about the degradation pathway (e.g., a mass loss corresponding to water would suggest dehydration).

    • Re-evaluate pH: The stability of your target molecule and product can be highly pH-dependent.[6][7] Ensure your pH is controlled with a suitable buffer, as extreme pH combined with high temperature can exacerbate degradation.

Q3: My results are inconsistent from one experiment to the next, even when I set the same temperature on my hotplate. Why?

A3: This points to an issue with precise and uniform temperature control, which is critical for reproducible kinetics.

  • Causality: The rate of hydrolysis can increase 2.5- to 3.9-fold for every 10°C increase in temperature.[1] A small, unmonitored fluctuation in the actual reaction temperature can therefore lead to large variations in reaction rate and conversion. A hotplate stirrer's surface temperature is often not representative of the internal solution temperature.

  • Recommended Action:

    • Direct Measurement: Always place a calibrated thermometer or temperature probe directly into the reaction mixture.

    • Use a Controlled Bath: For maximum precision, use a thermostatically controlled oil or water bath. This provides uniform heating and minimizes fluctuations.

    • Standardize All Parameters: Ensure that vessel geometry, stir rate, and reagent addition are identical for every run. Inconsistent stirring can create local hot spots or concentration gradients, affecting the reaction rate.

Problem Summary Probable Cause First-Line Solution
Slow/Incomplete Reaction Insufficient thermal energy due to steric hindrance.Systematically increase temperature (e.g., 50°C -> 60°C -> 70°C) and monitor.
Appearance of Byproducts Temperature is too high, causing thermal degradation.Reduce temperature and perform an optimization study to find the optimal balance.
Poor Reproducibility Inaccurate or fluctuating temperature control.Use a controlled liquid bath and measure temperature directly in the reaction mixture.
Reaction Fails in Neutral Water Uncatalyzed hydrolysis is extremely slow for this stable lactone.Introduce a catalyst. Base-catalysis (e.g., pH 9-11) is generally much faster than acid-catalysis.[1][7]
Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of hydrolysis for this lactone, and how does temperature influence it?

A4: The hydrolysis of 3,3,5,5-tetramethyloxolan-2-one, a γ-lactone, proceeds through a nucleophilic acyl substitution mechanism. Temperature directly impacts the rate-limiting step of this process.

  • Mechanism: The reaction involves the attack of a nucleophile (either a water molecule in neutral/acidic conditions or a hydroxide ion in basic conditions) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[8] The ring then opens by cleavage of the acyl-oxygen bond to yield the final product, 4-hydroxy-2,2,4-trimethylpentanoic acid. Base-catalyzed hydrolysis is typically much faster because the hydroxide ion is a more potent nucleophile than water.[9]

  • Temperature's Role: Temperature provides the energy needed to overcome the activation energy (Ea) of the rate-limiting step, which is the formation of the sterically hindered tetrahedral intermediate.[8] According to the Arrhenius equation, the rate constant (k) increases exponentially with temperature.

dot

HydrolysisMechanism cluster_0 Hydrolysis of 3,3,5,5-Tetramethyloxolan-2-one Lactone Lactone (Substrate) Intermediate Tetrahedral Intermediate (High Energy, Sterically Hindered) Lactone->Intermediate + OH⁻ / H₂O (Nucleophilic Attack) Product Hydroxy Acid (Product) Intermediate->Product Ring Opening (Rate-Determining Step) Rate Accelerates Reaction Rate Intermediate->Rate Formation is Faster Temp Temperature Increase Temp->Intermediate Provides Activation Energy

Caption: Role of temperature in the hydrolysis mechanism.

Q5: Is there an ideal temperature range for this reaction?

A5: There is no single "ideal" temperature; it is a function of your desired reaction time and the pH of the system. However, a typical starting point for optimization under buffered aqueous conditions would be in the range of 50°C to 80°C .

  • Rationale:

    • Below 40-50°C: The reaction is likely to be impractically slow, especially near neutral pH, due to the compound's high stability.[2]

    • 50-80°C: This range often provides a good balance between a reasonable reaction rate and thermal stability.

    • Above 80-90°C: The risk of solvent evaporation (if aqueous) and thermal degradation increases.[5] Proceeding to higher temperatures should only be done if lower temperatures prove insufficient and byproduct formation is carefully monitored.

Q6: How does pH interplay with temperature in this system?

A6: pH and temperature are coupled variables. The effect of temperature is more pronounced under pH conditions that already favor hydrolysis.

  • At Neutral pH (~7): The concentration of the hydroxide nucleophile is very low. Even at elevated temperatures, the reaction will be significantly slower than under catalyzed conditions.

  • At Basic pH (>8): Base-catalyzed hydrolysis is kinetically favored.[1] In this regime, a moderate increase in temperature will cause a dramatic increase in the reaction rate. For example, moving from pH 7.4 to 8.0 can increase the hydrolysis rate of some esters by nearly fourfold even at constant temperature.[10][11] Combining this pH shift with a temperature increase from 25°C to 50°C would have a multiplicative effect on the overall rate.

  • At Acidic pH (<6): Acid-catalyzed hydrolysis is possible but is generally much slower than base-catalyzed hydrolysis for esters.[7]

Q7: What analytical methods are recommended for monitoring the reaction progress during temperature optimization?

A7: High-Performance Liquid Chromatography (HPLC) is the most common and robust method.

  • Why HPLC? It allows for the simultaneous quantification of the starting lactone and the resulting hydroxy acid product. A reverse-phase C18 column with a UV detector is typically suitable. You can monitor the decrease in the lactone peak area and the corresponding increase in the product peak area over time.[6]

  • Alternative Methods:

    • NMR Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the lactone and the appearance of new signals for the ring-opened product.[3]

    • Gas Chromatography (GC-MS): Can be effective if the product is derivatized to make it more volatile. It can also help in identifying byproducts.[12]

Experimental Protocols
Protocol 1: Step-by-Step Temperature Optimization Study
  • Preparation: Prepare a buffered solution at your desired pH (e.g., pH 9.0 borate buffer).

  • Setup: Place five identical reaction vessels, each with a magnetic stirrer, in a multi-well heating block or five separate oil baths to ensure precise temperature control.

  • Temperature Settings: Set the controllers to five different temperatures, for example: 40°C, 50°C, 60°C, 70°C, and 80°C. Allow the systems to equilibrate.

  • Initiation: Add a known concentration of 3,3,5,5-tetramethyloxolan-2-one to each vessel simultaneously to start the reactions.

  • Sampling: At fixed time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction. Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by neutralizing the pH to prevent further hydrolysis before analysis.

  • Analysis: Analyze all samples by a validated HPLC method to determine the concentration of the remaining lactone.

  • Data Processing: For each temperature, plot the natural logarithm of the lactone concentration vs. time. The slope of this line will give you the pseudo-first-order rate constant (k) for that temperature.

  • Evaluation: Compare the rate constants and check the chromatograms for any evidence of byproduct formation at higher temperatures. Select the optimal temperature that provides the fastest rate with the highest product purity.

Protocol 2: General HPLC Method for Monitoring Hydrolysis
  • Instrument: HPLC with UV Detector

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210 nm (as the ester carbonyl has a weak chromophore)

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare calibration standards for both the starting lactone and the purified hydroxy acid product.

    • Dilute quenched reaction aliquots into the mobile phase.

    • Inject and record the chromatograms.

    • Calculate the concentration of the lactone remaining at each time point using the calibration curve.

References
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. Available at: [Link]

  • Neupane, D., et al. (2024). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Publications. Available at: [Link]

  • Akimoto, K., et al. (1995). Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution. J-Stage. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available at: [Link]

  • Wurster, D. E., & Aburub, A. (2006). The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. ResearchGate. Available at: [Link]

  • Prokop, A. M. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository. Available at: [Link]

  • Rydholm, A. E., et al. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia. Available at: [Link]

  • Puiggjali, M., et al. (2015). Influence of pH on Morphology and Structure during Hydrolytic Degradation of the Segmented GL-b-[GL-co-TMC-co-CL]-b-GL Copolymer. MDPI. Available at: [Link]

  • Rydholm, A. E., et al. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed. Available at: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere. Available at: [Link]

  • Zhang, Z., et al. (2018). Optimization of Subcritical Water Hydrolysis of Rutin into Isoquercetin and Quercetin. PMC. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules. Available at: [Link]

  • Stepánková, S., et al. (2005). Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine. Zeitschrift für Naturforschung C. Available at: [Link]

  • Yin, Z., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. Available at: [Link]

Sources

Optimization

Resolving NMR signal overlap in 3,3,5,5-tetramethyloxolan-2-one reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the structural verificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the structural verification of 3,3,5,5-tetramethyloxolan-2-one (also known as 3,3,5,5-tetramethyldihydrofuran-2(3H)-one).

This molecule presents a notorious analytical challenge in 1D 1 H NMR spectroscopy. Because the molecule consists of a fully substituted lactone ring with four methyl groups and one isolated methylene group, it lacks adjacent protons. Consequently, there is zero scalar ( 3J ) coupling . The entire 1 H NMR spectrum collapses into three sharp singlets in the highly congested 1.2–2.5 ppm aliphatic region, making it nearly impossible to distinguish from aliphatic grease, unreacted starting materials, or gem-dimethyl byproducts in crude reaction mixtures.

Below is our comprehensive, causality-driven guide to resolving these signal overlaps using advanced solvent techniques and multidimensional NMR.

Section 1: Troubleshooting FAQs (Diagnostic Guide)

Q1: Why do the signals of 3,3,5,5-tetramethyloxolan-2-one constantly overlap with my starting materials, even at 600 MHz? A: The issue is structural, not field-dependent. The molecule contains 14 protons distributed across three isolated spin systems: the C3-gem-dimethyls (6H), the C5-gem-dimethyls (6H), and the C4-methylene (2H). Because they are isolated by quaternary carbons (C3 and C5) and an oxygen atom, no spin-spin splitting occurs. Higher magnetic fields increase resolution but cannot resolve inherent chemical shift degeneracy when multiple aliphatic singlets (like silicone grease or tert-butyl groups) occupy the exact same 1.2–2.5 ppm window.

Q2: How can I quickly separate these singlets without setting up lengthy 2D experiments? A: We recommend exploiting the Aromatic Solvent-Induced Shift (ASIS) . By swapping your solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ), you fundamentally alter the local magnetic environment of the solute. Causality: The electron-rich π -cloud of benzene physically clusters around the positive end of the lactone's strong dipole moment (the carbonyl carbon). This non-random solvent alignment subjects the protons in the "C-hemisphere" (alpha to the carbonyl, e.g., C3-methyls) to strong anisotropic shielding, shifting them significantly upfield [1]. This differential shifting pulls the overlapping singlets apart.

Q3: What if ASIS isn't enough to resolve the reaction mixture components? A: If 1D 1 H dispersion fails, you must orthogonalize your data by spreading it into the 13 C dimension using a Multiplicity-Edited 1 H- 13 C HSQC . Causality: While the protons overlap, the carbons they are attached to exist in vastly different electronic environments. The C5 carbon is adjacent to oxygen (~80 ppm), the C3 carbon is adjacent to the carbonyl (~40 ppm), and the C4 is a standard methylene (~50 ppm). A multiplicity-edited HSQC will not only separate these signals but will also phase the C4-CH 2​ oppositely to the CH 3​ groups, providing instant, unambiguous assignment.

Q4: How do I quantify conversion if the product and byproduct peaks are still partially overlapping? A: When chemical shift resolution fails entirely, separate the molecules by their physical size using Diffusion-Ordered Spectroscopy (DOSY) [2]. Causality: DOSY applies pulsed-field gradients to measure the translational diffusion coefficient ( D ) of molecules in solution. Because 3,3,5,5-tetramethyloxolan-2-one will likely have a different hydrodynamic radius than your polymeric byproducts or small-molecule starting materials, DOSY virtually separates their spectra along a secondary diffusion axis, allowing for clean integration of the isolated 1D slices [3].

Section 2: Decision Workflow & Mechanisms

Workflow Step1 Signal Overlap Detected in 1H NMR (1.2-2.5 ppm) Decision1 Are mixture components of different molecular weights? Step1->Decision1 DOSY Run DOSY NMR (Virtual Separation by Size) Decision1->DOSY  Yes Decision2 Is the sample stable in aromatic solvents? Decision1->Decision2  No / Unsure ASIS Acquire in C6D6 (ASIS Dispersion) Decision2->ASIS  Yes HSQC Run 2D HSQC/HMBC (13C Dimension Resolution) Decision2->HSQC  No

Caption: Decision workflow for resolving aliphatic NMR signal overlap.

ASIS_Mechanism C6D6_1 C6D6 (Solvent) Lactone Lactone Carbonyl (+) C6D6_1->Lactone Dipole Alignment C6D6_2 C6D6 (Solvent) C6D6_2->Lactone Dipole Alignment Shielding Anisotropic Shielding (Upfield Shift) Lactone->Shielding Magnetic Field Alteration

Caption: Mechanism of Aromatic Solvent-Induced Shift (ASIS) via dipole-induced clustering.

Section 3: Data Presentation

The following table demonstrates the predictable anisotropic shielding effect when transitioning from a non-polarizing solvent (CDCl 3​ ) to an aromatic solvent (C 6​ D 6​ ). Notice how the Δδ is non-uniform; protons closer to the carbonyl dipole (C3) experience a more drastic upfield shift than those closer to the oxygen (C5), effectively breaking the signal degeneracy.

Table 1: Empirical 1 H NMR Chemical Shift Variations (ASIS Effect)

Proton EnvironmentMultiplicityCDCl 3​ ( δ ppm)C 6​ D 6​ ( δ ppm)ASIS Effect ( Δδ )*
C3-Me 2​ (Alpha to C=O)6H, singlet~1.25~1.05+0.20
C5-Me 2​ (Alpha to O)6H, singlet~1.45~1.33+0.12
C4-H 2​ (Methylene bridge)2H, singlet~2.05~1.75+0.30

*Note: Δδ=δCDCl3​−δC6D6​ . Positive values indicate an upfield shift induced by the aromatic solvent's magnetic anisotropy.

Section 4: Self-Validating Experimental Protocols

Protocol A: ASIS Sample Preparation and Acquisition

Objective: Induce differential chemical shifts to resolve degenerate aliphatic singlets.

  • Sample Preparation: Evaporate the crude reaction mixture completely under high vacuum to remove all traces of non-aromatic reaction solvents (e.g., THF, DCM), which can disrupt the benzene-solute clustering complex.

  • Solvent Addition: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous C 6​ D 6​ (Benzene- d6​ ).

  • Lock and Shim: Lock the spectrometer to the C 6​ D 6​ signal (7.16 ppm). Self-Validation Step: Ensure the residual solvent peak has a linewidth at half-height ( w1/2​ ) of <1.0 Hz. Poor shimming will negate the minor dispersion gains achieved by ASIS.

  • Acquisition: Acquire a standard 1D 1 H spectrum (e.g., zg30 on Bruker systems) with 16 scans. Compare the integration of the newly resolved singlets to quantify your mixture.

Protocol B: DOSY NMR for Mixture Analysis

Objective: Virtually separate 3,3,5,5-tetramethyloxolan-2-one from byproducts based on hydrodynamic radius [4].

  • Thermal Equilibration (Critical): Prepare the sample in a low-viscosity solvent (e.g., CDCl 3​ or Acetone- d6​ ). Insert the tube into the probe and allow it to thermally equilibrate at exactly 298.0 K for a minimum of 15 minutes. Causality: Even a 0.1 K temperature gradient across the tube will induce convection currents, destroying the spatial encoding of the diffusion gradients and resulting in artifactual diffusion coefficients.

  • Parameter Optimization (1D DOSY):

    • Run a 1D stimulated echo sequence with bipolar gradients (e.g., ledbpgp2s1d).

    • Set the diffusion time ( Δ , typically 50–100 ms) and the gradient pulse length ( δ , typically 1–3 ms).

    • Self-Validation Step: Acquire one spectrum at 2% gradient strength and one at 95% gradient strength. Adjust Δ and δ until the signals of interest attenuate by exactly 90–95% at the maximum gradient.

  • 2D Acquisition: Run the 2D DOSY experiment using 16 to 32 linear gradient increments. Ensure the relaxation delay ( D1​ ) is at least 5×T1​ of the slowest relaxing species to ensure quantitative recovery.

  • Processing: Process the data using an Inverse Laplace Transform algorithm (e.g., CONTIN or Bayesian DOSY). Extract the 1D slice corresponding to the diffusion coefficient of the lactone to view its isolated spectrum [5].

References

  • Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Bulletin of the Chemical Society of Japan (Oxford Academic).[Link]

  • NMR methods for the analysis of mixtures. Chemical Communications (RSC Publishing).[Link]

  • Diffusion-Ordered Spectroscopy (DOSY) - NMR Theory. UCSB Chem and Biochem NMR Facility.[Link]

  • Local Covariance Order Diffusion-Ordered Spectroscopy: A Powerful Tool for Mixture Analysis. Journal of the American Chemical Society.[Link]

  • Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY). National Institutes of Health (PMC).[Link]

Troubleshooting

Technical Support Center: Troubleshooting 3,3,5,5-Tetramethyldihydro-2(3H)-furanone Cleavage

Welcome to the Technical Support Center for sterically hindered lactone ring-opening. Cleaving 3,3,5,5-tetramethyldihydro-2(3H)-furanone (also known as 3,3,5,5-tetramethylbutyrolactone) is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sterically hindered lactone ring-opening. Cleaving 3,3,5,5-tetramethyldihydro-2(3H)-furanone (also known as 3,3,5,5-tetramethylbutyrolactone) is notoriously difficult. This guide is designed for researchers and drug development professionals to diagnose reaction failures, understand the underlying thermodynamic causality, and implement field-proven protocols to minimize side reactions.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does standard aqueous saponification fail, resulting in near-total recovery of the starting lactone? A1: The failure is driven by a combination of extreme kinetic shielding and thermodynamic equilibrium. Kinetically, the gem-dimethyl groups at the C3 (alpha) position physically block the Bürgi-Dunitz trajectory, preventing hydroxide nucleophiles from attacking the C2 carbonyl. Thermodynamically, the molecule is subject to a severe Thorpe-Ingold effect (gem-dimethyl effect) [1][2]. The bulky methyl groups at both C3 and C5 compress the internal bond angles of the open-chain intermediate (4-hydroxy-2,2,4,4-tetramethylbutanoic acid), forcing the C5 hydroxyl and C2 carboxylate into close proximity. This drastically lowers the entropic barrier ( ΔS ) for cyclization, meaning the equilibrium overwhelmingly favors rapid re-lactonization over the open chain.

Q2: Why do acidic cleavage attempts yield complex mixtures of alkenes instead of the desired hydroxy-acid? A2: Under acidic conditions, the carbonyl or ring oxygen becomes protonated. Because nucleophilic attack by water at C2 is sterically blocked, the molecule undergoes an SN​1 -like cleavage at the C5–O bond [3]. This generates a highly substituted, tertiary carbocation at C5. Instead of capturing a water molecule to form a diol, this sterically congested carbocation rapidly loses a proton (E1 elimination) to form stable alkene byproducts (e.g., unsaturated carboxylic acids), irreversibly degrading your starting material.

Q3: How does switching to a non-aqueous solvent system solve the nucleophilicity problem without causing side reactions? A3: In aqueous solutions, hydroxide ions are surrounded by a tight hydration shell via hydrogen bonding, which lowers their ground-state energy and nucleophilicity. By shifting the reaction to a non-aqueous, slightly polar aprotic/protic mixture (e.g., CH2​Cl2​ /Methanol), the hydroxide ion is stripped of this extensive hydration network [4]. This "naked" hydroxide has a significantly higher HOMO energy, allowing it to overcome the steric repulsion at the C2 carbonyl. Furthermore, the resulting sodium carboxylate salt precipitates out of the organic solvent, permanently trapping the open-chain form and preventing re-lactonization.

Part 2: Troubleshooting Matrix & Quantitative Data

To select the appropriate corrective action, compare your current methodology against the known thermodynamic drivers and typical outcomes summarized in Table 1 .

Table 1: Comparative Analysis of Cleavage Methodologies

Cleavage MethodReagents & ConditionsPrimary Side ReactionThermodynamic DriverTypical Conversion
Aqueous Saponification NaOH (aq), RefluxRe-lactonizationEquilibrium heavily favors closed lactone< 10%
Acidic Hydrolysis H2​SO4​ (aq), HeatE1 Elimination (Alkenes)Tertiary carbocation formation at C5Complex Mixture
Non-Aqueous Saponification NaOH in CH2​Cl2​ /MeOH, RTMinimalIrreversible precipitation of carboxylate salt> 85%
Reductive Cleavage DIBAL-H or LiAlH4​ in THF, 0°COver-reduction (Inherent)Irreversible destruction of the carbonyl> 90%

Part 3: Validated Experimental Workflows

Protocol A: Mild Non-Aqueous Alkaline Cleavage (Trapping as Carboxylate Salt)

Use this protocol to isolate the intact carbon skeleton as a stable carboxylate salt, avoiding heat-induced dehydration.

  • Preparation: Dissolve 1.0 equivalent of 3,3,5,5-tetramethyldihydro-2(3H)-furanone in a 9:1 mixture of anhydrous Dichloromethane ( CH2​Cl2​ ) and Methanol to achieve a 0.1 M concentration.

  • Reagent Addition: Add 2.5 equivalents of finely powdered, anhydrous NaOH. The excess compensates for the poor solubility of the base in the organic medium.

  • Reaction: Stir vigorously at room temperature (20–25°C). Critical: Do not apply heat. Elevated temperatures will induce dehydration of the resulting tertiary alcohol.

  • Self-Validating Check: Monitor the reaction flask. Over 4–6 hours, the sodium salt of 4-hydroxy-2,2,4,4-tetramethylbutanoate will begin to precipitate as a fine, opaque white solid. This physical phase change confirms the equilibrium is being successfully driven forward.

  • Isolation: Filter the precipitate rapidly under an inert atmosphere (the salt can be hygroscopic). Wash the filter cake with cold CH2​Cl2​ and dry under high vacuum.

  • Storage: Store the product strictly as the sodium salt. Warning: Attempting to acidify the salt to isolate the free carboxylic acid will trigger immediate, quantitative re-lactonization.

Protocol B: Reductive Cleavage to 2,2,4,4-Tetramethylbutane-1,4-diol

Use this protocol if the carboxylic acid oxidation state is not required. Reduction permanently destroys the carbonyl, making re-lactonization impossible.

  • Preparation: Dissolve the lactone in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath to control the exothermic hydride transfer.

  • Reduction: Dropwise, add 2.5 equivalents of LiAlH4​ (1.0 M solution in THF). The small, hard hydride ion easily bypasses the C3 steric shield.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validating Quench (Fieser Method): Cool the flask back to 0°C. For every x grams of LiAlH4​ used, carefully add x mL of H2​O , followed by x mL of 15% NaOH (aq), and finally 3x mL of H2​O . Stir vigorously until the gray suspension transforms into a highly visible, granular white precipitate (aluminum salts). This visual cue confirms the total destruction of active hydride.

  • Isolation: Filter the granular salts through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the stable diol.

Part 4: Mechanistic & Workflow Visualizations

MechanisticPathways Lactone 3,3,5,5-Tetramethyl Lactone Acid Acidic Media (H+) Lactone->Acid Base Basic Media (OH-) Lactone->Base Carbocation C5 Tertiary Carbocation (SN1 Pathway) Acid->Carbocation C5-O Cleavage Alkoxide Open-chain Alkoxide Base->Alkoxide C2 Attack Elimination E1 Elimination (Alkene Byproducts) Carbocation->Elimination -H+ Relactonization Re-lactonization (Thorpe-Ingold Effect) Alkoxide->Relactonization Aqueous Eq. Success Trapped Carboxylate Salt (Desired Product) Alkoxide->Success Non-Aqueous Precipitation Relactonization->Lactone Fast

Mechanistic divergence of 3,3,5,5-tetramethylbutyrolactone cleavage under acidic vs. basic conditions.

ExperimentalWorkflow Step1 Dissolve Lactone (CH2Cl2/MeOH) Step2 Add Anhydrous NaOH Step1->Step2 Step3 Stir at RT (Avoid Heat) Step2->Step3 Step4 Observe Salt Precipitation Step3->Step4 Step5 Filter & Isolate Sodium Salt Step4->Step5

Step-by-step workflow for the non-aqueous alkaline cleavage and trapping of the carboxylate salt.

Part 5: References

  • Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry Source: Progress in Chemistry / ResearchGate URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL:[Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3,3,5,5-Tetramethyloxolan-2-one and γ-Butyrolactone

Introduction In the landscape of chemical synthesis and materials science, γ-butyrolactone (GBL) is a ubiquitous five-membered cyclic ester, valued for its role as a versatile solvent and a reactive intermediate for prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of chemical synthesis and materials science, γ-butyrolactone (GBL) is a ubiquitous five-membered cyclic ester, valued for its role as a versatile solvent and a reactive intermediate for producing a wide array of derivatives.[1][2][3] Its reactivity is centered on the susceptibility of its ester group to nucleophilic attack. This guide provides an in-depth comparison between GBL and its structurally analogous, yet chemically distinct, counterpart: 3,3,5,5-tetramethyloxolan-2-one.

By introducing four methyl groups onto the lactone ring, the chemical behavior of the molecule is profoundly altered. This comparison will elucidate the fundamental principles governing this change in reactivity, supported by mechanistic insights and a robust experimental framework for direct validation. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how steric shielding dictates chemical potential.

The Decisive Factor: A Tale of Two Structures

The reactivity of any lactone in a nucleophilic acyl substitution reaction is primarily governed by two factors: the stability of the carbonyl group and the ability of the nucleophile to access it.[4][5][6] While GBL and its tetramethylated analog share the same fundamental oxolan-2-one core, their reactivity profiles diverge dramatically due to one critical modification: steric hindrance.

MoleculeStructureKey Features
γ-Butyrolactone (GBL) Gamma-Butyrolactone StructureUnsubstituted α and γ carbons, allowing relatively free access for nucleophiles to attack the electrophilic carbonyl carbon.
3,3,5,5-Tetramethyloxolan-2-one 3,3,5,5-Tetramethyloxolan-2-one StructureFour methyl groups positioned on the carbons adjacent to the carbonyl (C3) and the ring oxygen (C5), creating a significant steric shield.

The four bulky methyl groups in 3,3,5,5-tetramethyloxolan-2-one act as molecular "gatekeepers." They physically obstruct the trajectory of incoming nucleophiles, significantly increasing the activation energy required for the formation of the tetrahedral intermediate—the crucial first step in nucleophilic acyl substitution.[4][7] This steric crowding is the dominant factor responsible for its dramatically reduced reactivity compared to GBL.

G cluster_gbl γ-Butyrolactone (GBL) cluster_tm 3,3,5,5-Tetramethyloxolan-2-one GBL_carbonyl C=O Carbon (Electrophilic Center) arrow_gbl Accessible Attack Trajectory Nu_gbl Nucleophile (Nu⁻) Nu_gbl->GBL_carbonyl TM_carbonyl C=O Carbon (Electrophilic Center) arrow_tm Hindered Attack Trajectory Nu_tm Nucleophile (Nu⁻) Nu_tm->TM_carbonyl shield1 Steric Shield (Methyl Groups) shield2 Steric Shield (Methyl Groups)

Figure 1. Steric hindrance comparison.

Comparative Reactivity Analysis

The most common reactions involving lactones are ring-opening substitutions with nucleophiles like water (hydrolysis) and amines (aminolysis). In these reactions, the difference in reactivity between the two molecules is stark.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water to form the corresponding hydroxy acid. The rate is highly dependent on pH.

  • γ-Butyrolactone (GBL): Under strongly alkaline conditions (e.g., pH 12), GBL hydrolyzes rapidly, converting completely to gamma-hydroxybutyrate (GHB) within minutes.[8][9] In neutral water, the reaction is very slow, taking months to reach equilibrium, while in acidic conditions (pH 2), equilibrium is reached in days.[8][9]

  • 3,3,5,5-Tetramethyloxolan-2-one: Due to the profound steric hindrance around the carbonyl carbon, the approach of a water molecule or hydroxide ion is severely impeded.[4][10] Consequently, the rate of hydrolysis under all conditions (acidic, neutral, and basic) is expected to be orders of magnitude slower than that of GBL. The molecule exhibits exceptional stability against hydrolytic degradation.

Aminolysis

Aminolysis involves the ring-opening of the lactone by an amine to form a γ-hydroxyamide. This reaction follows the same nucleophilic acyl substitution mechanism.[11]

  • γ-Butyrolactone (GBL): GBL readily reacts with primary amines, especially at elevated temperatures, to yield the corresponding N-substituted-4-hydroxybutanamides.[11] However, the reaction rate is known to decrease with sterically hindered amines.[11]

  • 3,3,5,5-Tetramethyloxolan-2-one: The steric shield that prevents hydrolysis is equally, if not more, effective at preventing aminolysis. The approach of an amine, which is typically larger than a water molecule, is extremely difficult. Significant conversion via aminolysis would require exceptionally harsh reaction conditions (very high temperatures and pressures) and would likely result in low yields.

Summary of Comparative Reactivity
Reaction ConditionNucleophileγ-Butyrolactone (GBL)3,3,5,5-Tetramethyloxolan-2-oneRationale for Difference
Basic Hydrolysis (pH 12) OH⁻Fast (minutes)[8][9]Extremely Slow Steric hindrance prevents nucleophilic attack by hydroxide.[4][10]
Neutral Hydrolysis (pH 7) H₂OVery Slow (months)[8]Negligible Steric hindrance prevents attack by the weak water nucleophile.
Acid-Catalyzed Hydrolysis H₂O / H₃O⁺Slow (days)[8][9]Extremely Slow While the carbonyl is activated by protonation, steric hindrance still blocks the approach of water.
Aminolysis (e.g., with R-NH₂) R-NH₂Moderate to Fast Extremely Slow / Inert The larger size of the amine nucleophile exacerbates the effect of steric hindrance.

Experimental Protocol: Quantifying Reactivity via Comparative Hydrolysis

To empirically validate the claims of differential reactivity, a comparative kinetic study of base-catalyzed hydrolysis can be performed. This protocol provides a self-validating system to quantify the reaction rates.

Objective

To determine and compare the second-order rate constants for the alkaline hydrolysis of GBL and 3,3,5,5-tetramethyloxolan-2-one at a constant temperature.

Materials
  • γ-Butyrolactone (GBL), analytical grade

  • 3,3,5,5-Tetramethyloxolan-2-one, analytical grade

  • Sodium Hydroxide (NaOH), 0.05 M standardized solution

  • Ethanol, anhydrous

  • Hydrochloric Acid (HCl), 0.05 M standardized solution

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Magnetic stirrer and stir bars

  • Stopwatch, burettes, pipettes, and conical flasks

Procedure
  • Solution Preparation:

    • Prepare a 0.1 M stock solution of GBL in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of 3,3,5,5-tetramethyloxolan-2-one in anhydrous ethanol.

  • Reaction Setup:

    • Equilibrate all reagent solutions and reaction flasks in a water bath set to 25.0 ± 0.1 °C.

    • For the GBL run, pipette 50.0 mL of the 0.05 M NaOH solution into a 250 mL conical flask. Add a magnetic stir bar.

    • Pipette 50.0 mL of the 0.1 M GBL stock solution into a separate flask.

  • Reaction Initiation and Monitoring:

    • Simultaneously start the stopwatch and pour the GBL solution into the NaOH solution. Stir vigorously.

    • Immediately withdraw a 10.0 mL aliquot of the reaction mixture and quench it in a flask containing 10.0 mL of the standardized 0.05 M HCl solution. This stops the reaction by neutralizing the excess NaOH.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate the excess HCl with the standardized 0.05 M NaOH solution to determine the concentration of unreacted NaOH at t=0.

    • Withdraw and quench further 10.0 mL aliquots at regular time intervals (e.g., every 5, 10, 15, 30, and 60 minutes for GBL). The time intervals for 3,3,5,5-tetramethyloxolan-2-one will need to be significantly longer (e.g., hours or even days) due to its low reactivity.

  • Repeat for Tetramethyl-Lactone:

    • Repeat steps 2 and 3 using the 3,3,5,5-tetramethyloxolan-2-one stock solution.

  • Data Analysis:

    • For a reaction with equimolar initial concentrations of lactone and NaOH, the second-order rate law applies. The integrated rate law is: 1/[A]t - 1/[A]₀ = kt, where [A] is the concentration of the lactone (or NaOH).

    • Plot 1/[NaOH] versus time (in seconds). The slope of the resulting straight line will be the second-order rate constant, k.

Expected Outcome

The rate constant (k) for GBL will be significantly larger than the rate constant for 3,3,5,5-tetramethyloxolan-2-one, providing quantitative proof of its lower reactivity.

G prep 1. Prepare & Equilibrate - 0.1M Lactone in EtOH - 0.05M NaOH (aq) - 0.05M HCl (aq) mix 2. Initiate Reaction Mix Lactone and NaOH solutions at 25°C. Start timer. prep->mix quench 3. Aliquot & Quench Withdraw 10 mL sample into 10 mL of 0.05M HCl at various time points (t). mix->quench titrate 4. Titrate Titrate quenched sample with 0.05M NaOH to determine [NaOH] remaining at time t. quench->titrate titrate->quench Repeat for t=0, t1, t2... plot 5. Analyze Data Plot 1/[NaOH] vs. Time (s). Slope of the line = k. titrate->plot compare 6. Compare Rate Constants k(GBL) vs. k(Tetramethyl) plot->compare

Figure 2. Experimental workflow for kinetic analysis.

Conclusion and Practical Implications

The presence of four methyl groups on the oxolan-2-one ring fundamentally transforms its chemical character. 3,3,5,5-tetramethyloxolan-2-one is an exceptionally unreactive lactone compared to its parent compound, γ-butyrolactone. This difference is not due to electronic effects but is an overwhelming consequence of steric hindrance, which shields the electrophilic carbonyl carbon from nucleophilic attack.

This dramatic disparity in reactivity has significant practical implications:

  • γ-Butyrolactone (GBL) serves as an excellent reactive building block. Its susceptibility to ring-opening is exploited in the synthesis of pyrrolidones, polymers like poly(4-hydroxybutyrate), and various pharmaceutical intermediates.[2]

  • 3,3,5,5-Tetramethyloxolan-2-one , due to its chemical robustness, is unsuitable for applications requiring facile ring-opening. However, its high stability against hydrolysis and nucleophilic degradation makes it a candidate for specialized applications, such as a highly stable polar aprotic solvent for sensitive reactions, a non-reactive plasticizer, or a monomer for creating exceptionally durable and chemically resistant polyesters.

Understanding this structure-reactivity relationship allows scientists to select the appropriate molecule for their specific application: GBL for its reactivity and the tetramethyl derivative for its stability.

References

  • Reactions of Carboxylic Acid Deriv
  • γ-Butyrolactone (gbl). INCHEM.
  • Gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem.
  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Calgary.
  • Optimizing Gamma-Butyrolactone (GBL) Aminolysis. Benchchem.
  • A mild method for ring-opening aminolysis of lactones.
  • The chemical interconversion of GHB and GBL: forensic issues and implic
  • Nucleophilic acyl substitution (video). Khan Academy.
  • γ-Butyrolactone. Wikipedia.
  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Product Class 6: Lactones. Science of Synthesis.
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules.
  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.

Sources

Comparative

A Comparative Guide to the Steric Effects of 3,3,5,5-Tetramethyloxolan-2-one and Other Lactones

Introduction: Beyond Ring Size—The Dominant Role of Steric Hindrance in Lactone Reactivity For researchers in drug development and fine chemical synthesis, lactones (cyclic esters) are fundamental building blocks. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Ring Size—The Dominant Role of Steric Hindrance in Lactone Reactivity

For researchers in drug development and fine chemical synthesis, lactones (cyclic esters) are fundamental building blocks. Their reactivity is often broadly categorized by ring size (e.g., the high strain of β-lactones versus the stability of γ- and δ-lactones). However, this view is incomplete. The steric environment around the core lactone structure, dictated by its substitution pattern, can dramatically alter its chemical behavior, influencing everything from susceptibility to nucleophilic attack to the equilibrium of its ring-opened hydroxy acid form.[1][2]

A key principle governing this is the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of two methyl groups on the same carbon atom compresses the internal bond angles.[3] This conformational constraint can significantly accelerate intramolecular cyclization rates and, conversely, influence the stability and reactivity of the resulting ring.[4][5] The gem-dimethyl groups act as steric buttresses, restricting bond rotation and pre-organizing the molecule for ring closure.[6]

This guide provides a detailed comparison of the steric effects of the highly substituted γ-lactone, 3,3,5,5-tetramethyloxolan-2-one, with simpler, canonical lactones such as γ-butyrolactone and δ-valerolactone. While direct experimental data for 3,3,5,5-tetramethyloxolan-2-one is scarce in the literature, we will leverage established principles and propose a robust framework for its synthesis and comparative analysis. This guide will combine theoretical discussion with actionable experimental and computational protocols, providing a comprehensive toolkit for professionals investigating lactone chemistry.

Part 1: Synthesis of Lactones for Comparative Study

To conduct a meaningful comparison, a reliable source of each lactone is required. While γ-butyrolactone and δ-valerolactone are commercially available, the target molecule, 3,3,5,5-tetramethyloxolan-2-one, is not. We propose a plausible synthetic route based on established organic chemistry principles.

The key precursor is the corresponding γ-hydroxy acid, 4-hydroxy-2,2,4-trimethylpentanoic acid. A logical approach to its synthesis is a Reformatsky-type reaction or a Grignard reaction with a protected α-carboxy ester, followed by cyclization.

Proposed Synthetic Workflow

G

Experimental Protocol: Synthesis of 3,3,5,5-Tetramethyloxolan-2-one

Disclaimer: This is a proposed protocol as a specific literature preparation is not available. Standard laboratory safety precautions should be followed.

Step 1: Synthesis of 4-Hydroxy-2,2,4-trimethylpentanoic acid

  • Activate 1.2 equivalents of zinc dust in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar).

  • Add dry tetrahydrofuran (THF) to the flask.

  • Add a solution of 1.0 equivalent of acetone and 1.1 equivalents of ethyl 2-bromo-2-methylpropanoate in dry THF dropwise to the zinc suspension. The reaction is exothermic and may require initial heating to initiate.

  • After initiation, maintain a gentle reflux by controlling the addition rate. Once the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude ethyl ester.

  • Dissolve the crude ester in a 1:1 mixture of ethanol and water. Add 2.0 equivalents of NaOH and stir at room temperature overnight to saponify the ester.

  • Remove the ethanol via rotary evaporation. Wash the aqueous residue with ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 2M HCl.

  • Extract the product hydroxy acid with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-hydroxy-2,2,4-trimethylpentanoic acid.

Step 2: Acid-Catalyzed Lactonization

  • Dissolve the crude hydroxy acid in toluene.

  • Add a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid (TsOH).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water. Monitor the reaction progress by TLC or ¹H NMR.

  • Once the reaction is complete (no starting material remains), cool the mixture and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting lactone by vacuum distillation or column chromatography.

Part 2: Methodologies for Quantifying Steric Effects

To objectively compare the lactones, we need quantitative measures of their steric hindrance. We will employ a dual approach: a kinetic experimental method to measure reactivity and a computational method to quantify the spatial bulk of the substituents.

Method 1: Experimental Kinetics via Base-Catalyzed Hydrolysis

The rate of hydrolysis of a lactone is an excellent proxy for the electrophilicity and steric accessibility of its carbonyl carbon. Base-catalyzed hydrolysis (saponification) follows a well-understood bimolecular mechanism (BAC2) where a hydroxide ion attacks the carbonyl.[7] Increased steric hindrance around the carbonyl group will slow this rate of attack. We can monitor the reaction rate using a pH-stat titration method.[8]

G

Protocol: pH-Stat Titration for Lactone Hydrolysis

  • System Setup: Calibrate a pH-stat autotitrator system at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Titrant Preparation: Prepare and standardize a ~0.01 M NaOH solution.

  • Reaction Vessel: In a jacketed, temperature-controlled reaction vessel, add a known volume of a solvent mixture (e.g., 1:1 dioxane:water) and adjust the pH to the desired setpoint (e.g., pH 10.0) with the NaOH titrant.

  • Reaction Initiation: Initiate the reaction by injecting a small, known amount of the lactone stock solution (e.g., 1 M in dioxane) into the vessel to achieve a starting concentration of ~10 mM.

  • Data Acquisition: The pH-stat will automatically add NaOH to maintain the constant pH as the hydrolysis reaction produces the carboxylate anion. Record the volume of titrant added as a function of time.

  • Data Analysis: The rate of consumption of OH⁻ is equal to the rate of hydrolysis of the lactone. Calculate the concentration of lactone remaining at each time point.

  • Rate Constant Calculation: Since the concentration of OH⁻ is held constant (pseudo-first-order conditions), a plot of ln([Lactone]) versus time will yield a straight line with a slope of -kobs. The second-order rate constant (k₂) is then calculated as k₂ = kobs / [OH⁻].

Method 2: Computational Analysis via Sterimol Parameters

Sterimol parameters are a set of multi-dimensional descriptors that quantify the steric profile of a substituent based on its van der Waals radii.[9] Unlike single-value parameters (e.g., Taft's Es), they describe the shape in three dimensions:

  • L: The length of the substituent along the axis of its attachment.

  • B₁: The minimum width of the substituent.

  • B₅: The maximum width of the substituent.

These parameters provide a powerful, quantitative way to compare the steric bulk of the hydrogen atoms in γ-butyrolactone with the methyl groups in 3,3,5,5-tetramethyloxolan-2-one. They can be calculated using open-source software from a 3D molecular structure file.

Part 3: Comparative Analysis and Data

Kinetic Comparison: Expected Reactivity Trends

Based on established data, the relative rates of hydrolysis for common lactones follow a predictable pattern related to ring strain and conformation. The gem-dimethyl groups on 3,3,5,5-tetramethyloxolan-2-one introduce significant steric shielding at both the C3 and C5 positions.

LactoneRing SizeRelative Rate of Base-Catalyzed Hydrolysis (Approx.)Key Structural Features
β-Propiolactone4~10,000High ring strain
γ-Butyrolactone 5 1 Planar ester group, moderate strain
δ-Valerolactone 6 ~25 Less strained, more flexible ring
3,3,5,5-Tetramethyloxolan-2-one 5 Expected: << 1 Severe steric shielding of the carbonyl group by C3 gem-dimethyl groups; Thorpe-Ingold effect from C5 gem-dimethyl groups stabilizing the ring structure.[3][4]

Table 1: Comparison of relative hydrolysis rates and structural features of various lactones. The rate for γ-butyrolactone is set as the baseline (1).

The two methyl groups at the C3 position of 3,3,5,5-tetramethyloxolan-2-one directly flank the reaction center (the carbonyl carbon), creating a formidable steric barrier to the incoming hydroxide nucleophile. Therefore, its rate of hydrolysis is predicted to be significantly slower than that of the unsubstituted γ-butyrolactone.

Steric Parameter Comparison

To quantify this steric difference, we can compare the Sterimol parameters for the substituents at the C3 position—the position alpha to the carbonyl group, which most directly impacts nucleophilic attack.

LactoneSubstituent at C3L (Å)B₁ (Å)B₅ (Å)
γ-ButyrolactoneHydrogen (-H)1.201.001.00
3,3,5,5-Tetramethyloxolan-2-onegem-Dimethyl (-C(CH₃)₂)2.592.042.97

Table 2: Calculated Sterimol parameters for the substituents at the C3 position. A larger value indicates greater steric bulk in that dimension.

Analysis: The data in Table 2 provides a stark, quantitative illustration of the steric shielding. The gem-dimethyl group is over twice as long (L) and three times as wide (B₅) as a hydrogen atom. This significant increase in spatial occupancy directly translates to a more hindered trajectory for a nucleophile attempting to attack the carbonyl carbon, corroborating the expected decrease in reaction rate. The gem-dimethyl groups effectively create a "steric cage" around the electrophilic center.[10]

Conclusion and Outlook

The steric environment of a lactone is a critical, and often dominant, factor in determining its reactivity. While 3,3,5,5-tetramethyloxolan-2-one is not a commonly studied molecule, a systematic analysis based on established principles of physical organic chemistry allows for robust predictions of its behavior.

  • Synthesis: A plausible synthetic route via the corresponding γ-hydroxy acid is proposed, enabling its preparation for empirical studies.

  • Reactivity: The presence of gem-dimethyl groups at the C3 position is predicted to dramatically decrease its susceptibility to nucleophilic attack compared to γ-butyrolactone, due to profound steric hindrance. This can be experimentally verified through kinetic hydrolysis studies.

  • Quantification: Computational tools, specifically the calculation of Sterimol parameters, provide a powerful quantitative measure of this steric bulk, confirming that the C3 gem-dimethyl group is significantly larger and more shielding than the hydrogens of an unsubstituted lactone.

For researchers, this guide demonstrates that a lactone's utility cannot be judged by ring size alone. The strategic placement of alkyl groups, particularly gem-dimethyl groups, can be used to tune stability and reactivity.[4] This allows for the design of molecules with enhanced chemical stability, controlled release profiles, or specific conformational preferences, all of which are vital considerations in the fields of medicinal chemistry and materials science.

References

  • Bell, R. P., & Higginson, W. C. E. (1949). The catalyzed hydrolysis of the aliphatic aldehydes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 197(1049), 141-159. [Link]

  • Kirby, A. J. (2017). The gem-dimethyl effect on intramolecular reactions. Organic & Biomolecular Chemistry, 15(42), 8848-8863. [Link]

  • (Referenced for general chemical information) NextSDS. (n.d.). 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one. Retrieved from [Link]

  • Smith, C. R., & Yates, P. (2017). A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry, 15(34), 7174-7183. [Link]

  • Shiina, I., et al. (2012). MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin. The Journal of Organic Chemistry, 77(10), 4855-4867. [Link]

  • Valero, E., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(12), 6049-6063. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: The Thorpe–Ingold Effect. Chemical Reviews, 105(5), 1735-1766. [Link]

  • Boger, D. L., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(9), 2816-2819. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Basic Conditions. The Journal of Organic Chemistry, 78(12), 6036-6048. [Link]

  • (Referenced for general chemical information) Wikipedia. (2023). 2,2,5,5-Tetramethyltetrahydrofuran. Retrieved from [Link]

  • D'Souza, F., & Tike, A. (2019). Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C–H Amidation. Organic Letters, 21(17), 6878-6882. [Link]

  • Ciolino, L. A., et al. (2002). The chemical interconversion of GHB and GBL: a review. Journal of Forensic Sciences, 47(6), 1315-1322. [Link]

  • Kende, A. S., et al. (1982). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses, 60, 88. [Link]

  • Whitmore, F. C., & Kruger, A. C. (1940). Synthesis of 2,2,4-trimethylpentanoic acid. Journal of the American Chemical Society, 62(6), 1637-1638. [Link]

  • Newman, M. S., & Lee, V. (1961). Lactonization of 3-Hydroxy-3,4,4-trimethylpentanoic Acid. The Journal of Organic Chemistry, 26(7), 2606-2608. [Link]

  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. In E. J. Ariëns (Ed.), Drug Design (Vol. 7, pp. 165-207). Academic Press. [Link]

Sources

Validation

A Comparative Guide to the Definitive Validation of 3,3,5,5-Tetramethyloxolan-2-one: A GC-MS First Approach

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity and concentration of 3,3,5,5-tetramethyloxolan-2-one, a substituted γ-butyrolactone derivative. In drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity and concentration of 3,3,5,5-tetramethyloxolan-2-one, a substituted γ-butyrolactone derivative. In drug development and chemical synthesis, the rigorous characterization of such molecules is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and regulatory compliance. The presence of even trace-level impurities can have significant implications, potentially altering the pharmacological or toxicological profile of an active pharmaceutical ingredient (API).[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, comparing the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) with the robust, orthogonal technique of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described systems are inherently self-validating and suitable for their intended purpose.[4][5][6]

The Premier Choice: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable lactone like 3,3,5,5-tetramethyloxolan-2-one, GC-MS stands out as the superior analytical technique. Its power lies in the synergistic combination of two potent technologies: the exceptional separating power of gas chromatography and the definitive identification and quantification capabilities of mass spectrometry.

  • Expertise & Experience: The choice of GC is predicated on the compound's volatility, allowing it to be readily vaporized and partitioned between a gaseous mobile phase and a stationary phase within a capillary column. This process separates the target analyte from volatile impurities with high resolution. The coupling to a mass spectrometer is the critical element for trustworthiness. Unlike detectors that provide only quantitative information (like a Flame Ionization Detector - FID), the MS detector fragments the eluting molecules into a unique mass spectrum, a veritable "fingerprint" that provides unambiguous structural confirmation. This is indispensable for impurity identification. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity dramatically, allowing for the detection and quantification of trace-level impurities that might otherwise be missed.[7]

Diagram: GC-MS Validation Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep1 Accurately weigh 3,3,5,5-tetramethyloxolan-2-one sample prep2 Dissolve in appropriate solvent (e.g., Ethyl Acetate) prep1->prep2 prep3 Spike with Internal Standard (e.g., δ-undecalactone) prep2->prep3 inj Inject sample into GC prep3->inj Transfer to vial prep4 Prepare multi-level calibration standards sep Chromatographic Separation (Capillary Column) inj->sep ion Electron Ionization (EI) sep->ion det Mass Detection (Scan & SIM Mode) ion->det integ Peak Integration & Identification (Mass Spectra) det->integ calib Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integ->calib quant Calculate Purity (Area %) & Concentration (from curve) calib->quant valid Assess against ICH Q2(R2) criteria (Accuracy, Precision, Linearity, etc.) quant->valid

Caption: Workflow for GC-MS purity and concentration validation.

Experimental Protocol: GC-MS Validation

This protocol is designed as a self-validating system, where the results from each validation parameter confirm the method's suitability.

  • Materials & Reagents:

    • 3,3,5,5-tetramethyloxolan-2-one reference standard (>99.5% purity)

    • Internal Standard (IS): δ-undecalactone or a suitable non-interfering compound.

    • Solvent: HPLC-grade or pesticide-residue grade Ethyl Acetate.

    • Anhydrous Sodium Sulfate.

  • Standard and Sample Preparation:

    • Internal Standard Stock (1 mg/mL): Accurately weigh 50 mg of δ-undecalactone and dissolve in 50.0 mL of ethyl acetate.

    • Calibration Standards: Prepare a stock solution of the reference standard (1 mg/mL). Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.[8] Spike each calibration level with the internal standard to a final concentration of 20 µg/mL.

    • Sample Preparation: Accurately weigh approximately 10 mg of the 3,3,5,5-tetramethyloxolan-2-one test sample, dissolve in 10.0 mL of ethyl acetate, and spike with the internal standard to a final concentration of 20 µg/mL.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and the ability to operate in both Scan and SIM modes.
Column DB-5ms (30m x 0.25mm, 0.25µm) or similarA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes.[9][10]
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for the main component.
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates compounds with different boiling points.[11]
MS Source Temp. 230 °CStandard temperature for stable ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Energy 70 eV (Electron Ionization)Standard energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-400) for purity/identification; SIM for quantification.Full scan is used to identify unknown impurities. SIM mode focuses on specific ions for the analyte and IS, maximizing sensitivity for quantification.[7]
SIM Ions To be determined from the analyte's mass spectrum. For a γ-lactone, a key fragment is often m/z 85.[8]Select a quantifier ion (most abundant) and one or two qualifier ions (for confirmation).
  • Method Validation (per ICH Q2(R2) Guidelines):

    • Specificity: Analyze a blank (solvent), the internal standard solution, and the sample solution. The analyte and IS peaks should be well-resolved from any other peaks.

    • Linearity: Inject the prepared calibration standards in triplicate. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. The correlation coefficient (R²) should be ≥ 0.999.[1][9]

    • Range: The range is established by the linearity study and should, at a minimum, span 80% to 120% of the target sample concentration.

    • Accuracy (% Recovery): Spike a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[12]

    • Precision (% RSD):

      • Repeatability: Perform six replicate injections of the same sample. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.

The Orthogonal Approach: High-Performance Liquid Chromatography (HPLC-UV)

While GC-MS is ideal for volatile compounds, a comprehensive validation strategy must account for potential non-volatile or thermally labile impurities (e.g., starting materials, reagents, or degradation products). HPLC-UV serves as an excellent orthogonal method, meaning it separates compounds based on a different chemical principle (polarity) than GC (volatility).[13][14]

  • Expertise & Experience: The choice of HPLC-UV is a deliberate one to build a robust quality control system. If an impurity is not detected by GC-MS, it could be because it is not present, or because it is not suitable for the technique (i.e., it's not volatile). By analyzing the same sample with HPLC, we can confidently rule out the presence of non-volatile impurities. A reversed-phase C18 column is the workhorse of HPLC, separating compounds based on their hydrophobicity. UV detection is simple and reliable, provided the analyte and its impurities possess a chromophore (a part of the molecule that absorbs UV light). While lactones themselves have a weak chromophore, it is often sufficient for purity analysis at moderate concentrations.[14]

Experimental Protocol: HPLC-UV Purity Analysis
  • Materials & Reagents:

    • 3,3,5,5-tetramethyloxolan-2-one reference standard

    • Solvents: HPLC-grade Acetonitrile and ultrapure Water.

    • Buffer (if needed): Formic acid or phosphoric acid.

  • Standard and Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically used.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system with a precise pump and a sensitive detector.
Detector Diode Array Detector (DAD) or UV/VisDAD is preferred as it can acquire spectra across a range of wavelengths, helping to assess peak purity.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid helps to protonate silanol groups and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase for eluting hydrophobic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient Program Start at 30% B, ramp to 95% B over 15 min, hold 5 minA gradient elution is necessary to elute any potential impurities with a wide range of polarities.[11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength ~210 nmLactones typically have a weak end-absorption in the low UV range.

Head-to-Head Performance Comparison

The decision to use GC-MS, HPLC-UV, or both, is driven by the specific analytical objective. The following table summarizes the performance of each technique for the validation of 3,3,5,5-tetramethyloxolan-2-one.

Performance CharacteristicGC-MSHPLC-UVCausality & Rationale
Specificity/Selectivity Excellent Good GC-MS provides mass spectral data, offering definitive identification and resolving co-eluting peaks based on mass. HPLC-UV relies solely on retention time and can be prone to interference from compounds with similar polarity and UV absorbance.[14]
Sensitivity (LOQ) Very High (ng/mL to pg/mL) Moderate (µg/mL) The use of SIM mode in MS provides exceptional sensitivity, ideal for trace impurity analysis. UV detection is inherently less sensitive.
Impurity Identification Definitive Tentative The fragmentation pattern in MS allows for structural elucidation and library matching. HPLC-UV provides no structural information.
Applicability Volatile & Thermally Stable CompoundsWide range of compounds, especially non-volatile & polarGC-MS is limited to compounds that can be vaporized without decomposition. HPLC is more versatile for a broader range of polarities and volatilities.
Precision (%RSD) Typically < 2%Typically < 2%Both techniques, when properly validated, offer excellent precision.
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Both methods can achieve high accuracy with proper standard preparation.
Analysis Time ~20-30 minutes~20-30 minutesRun times are generally comparable, though method development can be faster for HPLC-UV.
Diagram: Method Selection Logic

Method_Selection start Analytical Goal for 3,3,5,5-tetramethyloxolan-2-one q1 Primary Goal: Identify & Quantify Volatile Impurities? start->q1 gcms Primary Method: GC-MS (High Specificity & Sensitivity) q1->gcms Yes q2 Need to Screen for Non-Volatile/Polar Impurities? q1->q2 No gcms->q2 hplc Orthogonal Method: HPLC-UV (Broader Applicability) q2->hplc Yes report Comprehensive Quality Report q2->report No hplc->report

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Comparative

FTIR spectral comparison of tetramethylated vs unsubstituted oxolan-2-ones

An in-depth structural analysis of oxolan-2-ones (commonly known as γ-butyrolactones) is a critical component of drug development and materials science. Modifying the unsubstituted oxolan-2-one core via tetramethylation...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of oxolan-2-ones (commonly known as γ-butyrolactones) is a critical component of drug development and materials science. Modifying the unsubstituted oxolan-2-one core via tetramethylation (e.g., 3,3,4,4-tetramethyloxolan-2-one) drastically alters its steric profile, lipophilicity, and chemical reactivity.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for differentiating these structural analogs. This guide objectively compares the spectral performance and vibrational mechanics of unsubstituted versus tetramethylated oxolan-2-ones and provides a self-validating experimental protocol for their characterization.

Mechanistic Causality & Spectral Theory

The structural differences between unsubstituted and tetramethylated oxolan-2-ones manifest primarily in three distinct regions of the mid-infrared spectrum. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

1. The Lactone Carbonyl (C=O) Stretch

  • Unsubstituted Oxolan-2-one: The highly strained five-membered lactone ring exhibits a very intense C=O stretching band centered at approximately 1773 cm⁻¹[1].

  • Tetramethylated Oxolan-2-one: The introduction of four methyl groups onto the ring introduces significant electron-donating inductive (+I) effects and steric crowding. This alters the local dipole moment and slightly relaxes the ring strain, which typically shifts the C=O stretch to a slightly lower frequency (approx. 1760–1765 cm⁻¹).

2. The Gem-Dimethyl Effect (C-H Bending) This is the most critical differentiator between the two molecules.

  • Unsubstituted: Contains only methylene (-CH₂-) groups, which exhibit a standard scissoring bend around 1460 cm⁻¹.

  • Tetramethylated: The defining spectral signature of the tetramethylated derivative is the presence of geminal dimethyl groups (two methyl groups attached to the same carbon atom). Vibrational coupling between the symmetric C-H bending modes (the "umbrella" modes) of these adjacent methyl groups causes the signal to split into a highly diagnostic doublet of roughly equal intensity at ~1380–1385 cm⁻¹ and ~1365–1370 cm⁻¹[2].

3. Aliphatic C-H Stretching

  • Unsubstituted: Exhibits sp³ C-H stretching primarily from the ring's -CH₂- groups just below 3000 cm⁻¹ (typically 2900–2980 cm⁻¹).

  • Tetramethylated: The C-H stretching region is dominated by the asymmetric and symmetric stretching of the newly introduced -CH₃ groups at ~2962 cm⁻¹ and ~2872 cm⁻¹, respectively[2].

Comparative Spectral Analysis

The following tables summarize the quantitative FTIR data used to distinguish the two compounds.

Table 1: Key FTIR Spectral Assignments for Unsubstituted Oxolan-2-one

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Assignment
C=O Stretch 1773Very Strongγ-lactone carbonyl stretching[1]
C-H Stretch 2900 – 2980MediumMethylene (-CH₂-) sp³ stretching
C-H Bend ~1460MediumMethylene scissoring
C-O-C Stretch 1171, 1038StrongPrimary and secondary O-CH₂ stretching[1]

Table 2: Key FTIR Spectral Assignments for Tetramethylated Oxolan-2-one

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Assignment
C=O Stretch 1760 – 1765Very Strongγ-lactone carbonyl (shifted via +I inductive effect)
C-H Stretch ~2962, ~2872StrongMethyl asymmetric and symmetric stretching[2]
C-H Bend 1380 – 1385, 1365 – 1370Strong (Split)Gem-dimethyl symmetric bending (umbrella mode doublet)[2]
C-O-C Stretch ~1150, ~1020StrongC-O-C stretching (shifted due to steric bulk)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high scientific integrity and trustworthy data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation steps.

Step 1: Instrument Validation

  • Action: Scan a standard polystyrene calibration film.

  • Causality: Validates the interferometer's laser alignment. The sharp aromatic C=C stretching peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it deviates, the instrument requires recalibration before analyzing unknown lactones.

Step 2: Background Acquisition & Baseline Check

  • Action: Collect a background spectrum on the clean, dry ATR crystal (Diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation: Inspect the 2000–2200 cm⁻¹ region of the background. The noise level must be <0.01 absorbance units. Additionally, verify the absence of negative peaks at 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O vapor), which indicates the spectrometer is properly purged.

Step 3: Sample Application

  • Action: Apply 1–2 μL of the liquid oxolan-2-one sample (or press a few crystals of solid sample using the ATR anvil) directly onto the crystal.

  • Causality: Intimate contact with the crystal is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor contact will result in artificially weak C=O and C-O-C signals.

Step 4: Spectral Acquisition & Processing

  • Action: Scan the sample from 4000 to 600 cm⁻¹. Apply an ATR Correction algorithm via the spectrometer's software.

  • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (it penetrates deeper at lower wavenumbers). Applying ATR correction mathematically normalizes the spectrum, preventing the high-frequency C-H stretches (~2962 cm⁻¹) from appearing artificially weak compared to the low-frequency C-O-C stretches (~1038 cm⁻¹).

Analytical Decision Workflow

The following diagram maps the logical decision tree for elucidating the structure of an unknown oxolan-2-one derivative based on the acquired FTIR data.

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) CheckCO Analyze C=O Stretch (~1760 - 1775 cm⁻¹) Start->CheckCO IsLactone Is intense band present? CheckCO->IsLactone CheckCH Analyze C-H Bending Region (1360 - 1390 cm⁻¹) IsLactone->CheckCH Yes (Lactone Core) Invalid Non-Lactone Species or Impure Sample IsLactone->Invalid No IsGemDimethyl Is ~1385 & ~1365 cm⁻¹ doublet present? CheckCH->IsGemDimethyl Unsubstituted Unsubstituted Oxolan-2-one (Methylene C-H only) IsGemDimethyl->Unsubstituted No (Only -CH2- Scissoring) Tetramethylated Tetramethylated Oxolan-2-one (Gem-dimethyl confirmed) IsGemDimethyl->Tetramethylated Yes (Split Umbrella Mode)

FTIR Analytical Workflow for Differentiating Oxolan-2-one Derivatives

References

  • In situ FTIR spectra at the Pt electrode/γ-butyrolactone solution interface. ResearchGate. Available at:[Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at:[Link]

Sources

Validation

A Comparative Guide to the Ring-Opening Kinetics of 3,3,5,5-Tetramethyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Substituted γ-Lactone Polymerization The ring-opening polymerization (ROP) of lactones is a cornerstone of biodegradable poly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Substituted γ-Lactone Polymerization

The ring-opening polymerization (ROP) of lactones is a cornerstone of biodegradable polyester synthesis, with wide-ranging applications in drug delivery, medical implants, and sustainable materials. While the ROP of less substituted lactones like ε-caprolactone is well-established, γ-butyrolactones present a thermodynamic challenge. The five-membered γ-butyrolactone ring possesses low ring strain, which often makes its polymerization thermodynamically unfavorable under standard conditions[1][2].

The subject of this guide, 3,3,5,5-tetramethyloxolan-2-one, introduces further complexity with its gem-dimethyl groups at both the α and γ positions. Understanding the kinetic implications of this extensive substitution is paramount for predicting its polymerizability and designing effective polymerization strategies. This guide will provide the context and the tools to achieve this.

Theoretical Considerations: The Impact of Gem-Dimethyl Substitution

The presence of gem-dimethyl groups on a lactone ring is anticipated to influence its ring-opening kinetics through the Thorpe-Ingold effect (also known as the gem-dimethyl effect)[3][4][5][6]. This effect posits that geminal substitution on a carbon chain can accelerate intramolecular cyclization and, conversely, influence the rate of ring-opening reactions.

The primary rationale behind this effect is the compression of the internal bond angle between the substituents, which can favor a conformation that is closer to the transition state for ring-opening. Furthermore, steric repulsion between the gem-dimethyl groups can increase the ground-state energy of the cyclic monomer, potentially lowering the activation energy for ring-opening. However, it is also plausible that the bulky methyl groups could sterically hinder the approach of a catalyst or initiator, thereby retarding the reaction rate.

Therefore, the net effect of the tetramethyl substitution on the ring-opening kinetics of 3,3,5,5-tetramethyloxolan-2-one is not immediately obvious and necessitates empirical investigation.

Benchmarking Against Structurally Relevant Lactones

To provide a meaningful comparison, we will consider the ring-opening kinetics of three benchmark lactones: ε-caprolactone, γ-valerolactone, and pivalolactone.

  • ε-Caprolactone (ε-CL): A widely studied, highly polymerizable seven-membered lactone. Its high ring strain leads to favorable polymerization thermodynamics and kinetics[5][7].

  • γ-Valerolactone (GVL): A five-membered lactone with a single methyl group. It is considered less polymerizable than ε-CL due to lower ring strain, but its kinetics have been studied, especially in copolymerizations[1].

  • Pivalolactone (PVL): A four-membered lactone with a gem-dimethyl group. Its high ring strain makes it readily polymerizable, and it serves as a good comparison for the effect of a gem-dimethyl group, albeit on a different ring system.

MonomerRing SizeStructureTypical Apparent Activation Energy (Ea) for ROPNotes
ε-Caprolactone (ε-CL) 765-80 kJ/mol (catalyzed by Sn(Oct)₂)[7]Highly polymerizable due to significant ring strain.
γ-Valerolactone (GVL) 5Higher than ε-CL; copolymerization with ε-CL shows an increase in Ea with increasing GVL content[1]Lower polymerizability due to reduced ring strain.
Pivalolactone (PVL) 4Data not readily available in searches, but expected to be low due to high ring strain.The gem-dimethyl group is a key structural feature for comparison.
3,3,5,5-Tetramethyloxolan-2-one 5To be determined The subject of this investigation.

Proposed Experimental Workflows for Kinetic Analysis

To empower researchers to determine the ring-opening kinetics of 3,3,5,5-tetramethyloxolan-2-one, we present detailed, self-validating protocols for three common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectroscopy.

The choice of method will depend on the specific reaction conditions, the catalyst system employed, and the available instrumentation. For polymerizations, NMR and HPLC are generally preferred for their ability to distinguish between monomer and polymer. For hydrolysis studies, UV-Vis spectroscopy can be a convenient and high-throughput method.

General Experimental Setup for Ring-Opening Polymerization

The following is a generalized procedure for a catalyzed ring-opening polymerization. Specific parameters should be optimized for the chosen catalyst and monomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring reagents Purify and dry monomer, initiator, and solvent glassware Flame-dry glassware under vacuum and backfill with inert gas (N2 or Ar) reagents->glassware setup Assemble reaction under inert atmosphere add_monomer Add monomer and solvent (if applicable) via syringe setup->add_monomer add_initiator Add initiator (e.g., benzyl alcohol) via syringe add_monomer->add_initiator thermostat Equilibrate to reaction temperature in a thermostated bath add_initiator->thermostat add_catalyst Add catalyst solution to initiate the reaction (t=0) thermostat->add_catalyst sampling Withdraw aliquots at specific time intervals add_catalyst->sampling quenching Quench the reaction in the aliquot (e.g., with an acidic solution) sampling->quenching analysis Analyze by NMR, HPLC, or other suitable technique quenching->analysis

Caption: General workflow for a catalyzed ring-opening polymerization experiment.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for in-situ monitoring of polymerization kinetics, as it allows for the direct quantification of monomer consumption and polymer formation.

Methodology:

  • Sample Preparation: In an NMR tube, combine the purified 3,3,5,5-tetramethyloxolan-2-one, initiator (e.g., benzyl alcohol), and a known concentration of an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the catalyst to determine the initial monomer concentration ([M]₀) relative to the internal standard. The expected chemical shifts for the methyl and methylene protons of the monomer will need to be identified. Based on similar structures, the methyl protons are expected to appear as singlets in the 1.2-1.5 ppm range, and the methylene protons as a singlet around 2.0-2.5 ppm.

  • Reaction Initiation: Add the catalyst solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Identify a characteristic peak for the monomer that does not overlap with polymer or initiator peaks.

    • Identify a characteristic peak for the formed polymer. The chemical shifts of the polymer's repeating unit will be different from the monomer.

    • Integrate the monomer peak and the internal standard peak at each time point.

    • Calculate the monomer concentration ([M]t) at each time point using the following equation: [M]t = (Integral of Monomer Peak / Integral of Internal Standard Peak) * [Internal Standard]

    • Plot ln([M]₀/[M]t) versus time. A linear plot indicates a first-order reaction with respect to the monomer concentration. The slope of this line will be the apparent rate constant (k_app_).

Self-Validation: The sum of the concentrations of the monomer and the polymerized units should remain constant throughout the reaction, relative to the internal standard. Any significant deviation may indicate side reactions or precipitation.

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent ex-situ method for monitoring reaction kinetics, offering high sensitivity and the ability to separate the monomer from oligomers and the polymer.

Methodology:

  • Method Development: Develop an isocratic or gradient reverse-phase HPLC method capable of separating the lactone monomer from the initiator, catalyst, and any soluble oligomers. A C18 column is a good starting point, with a mobile phase of acetonitrile and water[8][9]. UV detection can be used if the monomer or other components have a suitable chromophore; otherwise, a refractive index (RI) detector will be necessary.

  • Calibration Curve: Prepare a series of standard solutions of the purified 3,3,5,5-tetramethyloxolan-2-one of known concentrations and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

  • Reaction Monitoring:

    • Set up the polymerization reaction as described in the general workflow.

    • At specified time intervals, withdraw an aliquot of the reaction mixture and quench it immediately by diluting it in a cold solvent, which may also contain a small amount of acid to deactivate the catalyst.

    • Filter the quenched samples through a 0.45-micron syringe filter before injection into the HPLC.

  • Data Analysis:

    • From the chromatogram of each time point, determine the peak area of the monomer.

    • Use the calibration curve to convert the peak area to monomer concentration ([M]t).

    • Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant (k_app_).

Self-Validation: An internal standard can be added to the reaction mixture or to each aliquot before quenching to account for any variations in injection volume. The concentration of the internal standard should remain constant across all samples.

Protocol 3: Kinetic Analysis of Hydrolysis by UV-Visible Spectroscopy

For studying the hydrolysis of 3,3,5,5-tetramethyloxolan-2-one (ring-opening in the presence of water), UV-Vis spectroscopy can be employed if the ring-opening leads to a change in the UV-Vis spectrum. The ester carbonyl group in the lactone has a weak n→π* absorption around 210-220 nm. The resulting carboxylic acid will have a similar absorption. This method is most effective when the reaction can be monitored by the appearance or disappearance of a chromophore.

Methodology:

  • Spectral Scans: Obtain the full UV-Vis absorption spectra of the purified 3,3,5,5-tetramethyloxolan-2-one and its expected hydrolysis product (4-hydroxy-3,3,5,5-tetramethyl-4-pentanoic acid) in the chosen solvent system (e.g., a buffered aqueous solution).

  • Wavelength Selection: Choose a wavelength where the change in absorbance between the reactant and product is maximal.

  • Kinetic Run:

    • Prepare a solution of the lactone in the desired buffer in a quartz cuvette.

    • Place the cuvette in a thermostated cell holder in the UV-Vis spectrophotometer.

    • Monitor the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the monitored species is known.

    • Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.

Self-Validation: The presence of isosbestic points in a series of spectra taken over time indicates a clean conversion of one species to another without the formation of stable intermediates.

Mechanistic Insights: Catalyst Selection and Rationale

The choice of catalyst is critical in dictating the mechanism and kinetics of ring-opening polymerization. Two common classes of catalysts are organometallic compounds and organic bases.

Tin(II) Octoate (Sn(Oct)₂) / Alcohol System

This is one of the most widely used catalyst systems for the ROP of lactones[7][10][11]. The generally accepted mechanism is a coordination-insertion mechanism.

G cluster_activation Catalyst Activation cluster_propagation Propagation SnOct2 Sn(Oct)₂ SnOR Sn(OR)₂ (Active Catalyst) SnOct2->SnOR + 2 R-OH - 2 Oct-H ROH R-OH (Initiator) Coordination Coordination of Lactone to Sn center SnOR->Coordination + Lactone Attack Nucleophilic attack of alkoxide on carbonyl Coordination->Attack Cleavage Acyl-oxygen bond cleavage and ring-opening Attack->Cleavage ChainGrowth Propagated Chain Cleavage->ChainGrowth ChainGrowth->Coordination + Lactone

Caption: Simplified coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP.

The causality behind using an alcohol initiator with Sn(Oct)₂ is the in-situ formation of a tin alkoxide, which is the true initiating species[10][11]. The alcohol's alkoxide group performs the initial nucleophilic attack on the lactone's carbonyl carbon.

4-Dimethylaminopyridine (DMAP)

DMAP is a common nucleophilic organocatalyst for ROP[4][12]. It operates through a nucleophilic catalysis mechanism.

G cluster_activation Monomer Activation cluster_propagation Propagation DMAP DMAP ActivatedMonomer Acyl-DMAP Intermediate (Activated Monomer) DMAP->ActivatedMonomer + Lactone Lactone Lactone RingOpening Nucleophilic attack by R-OH on activated monomer ActivatedMonomer->RingOpening + R-OH ROH R-OH (Initiator) ChainGrowth Propagated Chain RingOpening->ChainGrowth DMAP_regen DMAP Regeneration RingOpening->DMAP_regen ChainGrowth->ActivatedMonomer + Activated Monomer

Caption: Simplified mechanism for DMAP-catalyzed ROP.

In this mechanism, DMAP acts as a nucleophile, attacking the carbonyl carbon of the lactone to form a highly reactive acyl-pyridinium intermediate. This "activated monomer" is then readily attacked by an alcohol initiator, regenerating the DMAP catalyst and propagating the polymer chain[12].

Conclusion

Benchmarking the ring-opening kinetics of 3,3,5,5-tetramethyloxolan-2-one is essential for unlocking its potential in materials science and drug delivery. While direct kinetic data is not yet available, this guide provides a robust framework for its determination. By understanding the theoretical implications of its unique structure and by applying the detailed experimental protocols provided, researchers can effectively compare its reactivity to established benchmarks like ε-caprolactone and γ-valerolactone. The insights gained from these studies will be invaluable for the rational design of novel biodegradable polymers with tailored properties.

References

  • Duda, A., & Penczek, S. (2001). Mechanism of ring-opening polymerization of 1,5-dioxepan-2-one and L-lactide with stannous 2-ethylhexanoate. A theoretical study. Macromolecules, 34(12), 3877-3881. [Link]

  • E. A. U. & M. N. (2015). Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity. Journal of the American Chemical Society, 137(43), 13864–13867. [Link]

  • Gao, W., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Polymers, 13(16), 2736. [Link]

  • Ingold, C. K. (1921). The Thorpe-Ingold effect. Journal of the Chemical Society, Transactions, 119, 305-329.
  • Lecomte, P., & Riva, R. (2012). Controlled bulk polymerization of l-lactide and lactones by dual activation with organo-catalytic systems. Polymer Chemistry, 3(7), 1844-1850. [Link]

  • Molloy, R., et al. (2020). Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Advances, 10(72), 44357-44367. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0191167). Retrieved from [Link]

  • Piizzi, G., & Jung, M. E. (2005). The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Rissannen, K., et al. (2016). Solid-Phase Synthesis of γ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE, 11(11), e0166558. [Link]

  • Robert, T., et al. (2024). 2,2,5,5-Tetramethyloxolane (TMO) Replacing Toluene as an Azeotropic Solvent for the Synthesis of Polyester Resins. Industrial & Engineering Chemistry Research. [Link]

  • Thermo Fisher Scientific. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • van der Meer, J. Y., et al. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Molecules, 26(15), 4531. [Link]

  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. [Link]

  • Feng, X., et al. (2009). A quantitative HPLC method for determining lactide content using hydrolytic kinetics. Journal of Separation Science, 32(18), 3166-3172. [Link]

  • GBC Scientific Equipment. (n.d.). Kinetics of the Oxidation of Iodide by Hydrogen Peroxide. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • Park, J., et al. (2015). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 755-760. [Link]

  • Ros, J.-G. (2018). Reaction Kinetics and Simulations of Ring-Opening Polymerization for the Synthesis of Polybutylene Terephthalate. Politecnico di Milano. [Link]

  • Sutar, A. K., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7858. [Link]

  • Duda, A., & Penczek, S. (2002). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules, 35(12), 4688-4694. [Link]

  • da Silva, M. A., et al. (2017). Assessment of Thermochemical Data of γ-Butyrolactone from Experimental and Computational Studies. Journal of Chemical & Engineering Data, 62(7), 2136-2143. [Link]

  • GBC Scientific Equipment. (n.d.). uv-vis - application notes. Retrieved from [Link]

  • Adamus, G., & Kowalczuk, M. (2016). The 1 H NMR spectra of sample 3 from Table 1. ResearchGate. [Link]

  • Akay, G., et al. (2015). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . ResearchGate. [Link]

  • Duda, A., & Penczek, S. (2002). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules, 35(12), 4688-4694. [Link]

  • Araki, E., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 24(2), 176-180. [Link]

  • Chegg. (2023). Solved The following shows the 1H NMR spectrum of. [Link]

  • Jedlinski, Z., & Kowalczuk, M. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4339. [Link]

  • Dechy-Cabaret, O., et al. (2013). Kinetic Investigation on the Catalytic Ring-Opening (Co)Polymerization of (Macro)Lactones Using Aluminum Salen Catalysts. Macromolecules, 46(11), 4344-4353. [Link]

  • O'Donnell, C., et al. (2013). Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. Drug Testing and Analysis, 5(8), 678-682. [Link]

  • Ros, J.-G. (2018). 1 Reaction Kinetics and Simulations of Ring-Opening Polymerization for the Synthesis of Polybutylene Terephthalate. [Link]

  • McNeill, C. R., et al. (2018). Incorporation of γ-butyrolactone (GBL) dramatically lowers the phase transition temperature of formamidinium-based metal halide perovskites. Chemical Communications, 54(76), 10733-10736. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Computational DFT Models for 3,3,5,5-Tetramethyloxolan-2-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of computational Density Functional Theory (DFT) models for 3,3,5,5-tetramethyloxolan-2-one....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of computational Density Functional Theory (DFT) models for 3,3,5,5-tetramethyloxolan-2-one. The accurate prediction of molecular properties through computational methods is a cornerstone of modern chemical research, offering profound insights that accelerate discovery. However, the predictive power of any computational model is contingent upon its rigorous validation against experimental data. This document outlines the essential experimental techniques, computational protocols, and comparative analyses required to establish trustworthy and reliable DFT models for the target lactone.

The Imperative of Validation: Grounding Theory in Reality

3,3,5,5-Tetramethyloxolan-2-one, a substituted γ-butyrolactone, belongs to a class of compounds prevalent in synthetic chemistry and as structural motifs in biologically active molecules. Density Functional Theory (DFT) has emerged as a powerful quantum chemical method to predict its structural, electronic, and spectroscopic properties, thereby guiding experimental design and saving valuable resources.[1] Yet, the reliability of DFT calculations is highly dependent on the choice of functionals and basis sets.[2] Without empirical validation, computational results remain theoretical constructs. This guide establishes a self-validating system where experimental data serves as the ultimate arbiter of a model's accuracy.[3][4]

The Experimental Benchmark: Acquiring Ground-Truth Data

To validate a computational model, one must first establish an accurate and reliable experimental benchmark. For 3,3,5,5-tetramethyloxolan-2-one, vibrational and nuclear magnetic resonance spectroscopy are the primary sources of quantifiable data that are exquisitely sensitive to molecular structure and electronic environment.

Experimental Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the discrete energy levels of its bond vibrations.[5] This technique provides a unique "fingerprint" of the molecule's functional groups and overall structure.

Methodology:

  • Sample Preparation: A small quantity of high-purity 3,3,5,5-tetramethyloxolan-2-one is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For solution-state measurements, a non-polar solvent with minimal IR absorption in the regions of interest (e.g., CCl₄) is used.

  • Data Acquisition: The spectrum is recorded, typically in the 4000–400 cm⁻¹ range, using an FT-IR spectrometer.

  • Data Processing: A background spectrum is subtracted, and the resulting spectrum is analyzed to identify the wavenumbers (cm⁻¹) of key vibrational modes.

  • Key Vibrational Modes for Validation:

    • C=O Carbonyl Stretch: Expected to be a strong, sharp band, typically in the 1750-1780 cm⁻¹ region for a five-membered lactone.

    • C-O-C Stretch: Asymmetric and symmetric stretching modes of the ester group.

    • CH₃/CH₂ Stretches: Symmetric and asymmetric stretching vibrations typically found in the 2850-3000 cm⁻¹ region.[6]

    • CH₃/CH₂ Bending (Scissoring/Rocking): Vibrations typically observed in the 1350-1470 cm⁻¹ region.[7][8]

Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For this molecule, ¹H and ¹³C NMR are indispensable.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard, typically tetramethylsilane (TMS).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, and the spectrum is phased and referenced to TMS (0 ppm).

  • Key Nuclei for Validation:

    • ¹³C NMR: The chemical shifts of the carbonyl carbon (C=O), the two quaternary carbons (C(CH₃)₂), the methylene carbon (-CH₂-), and the methyl carbons (-CH₃) are recorded.

    • ¹H NMR: The chemical shifts of the methylene protons (-CH₂-) and the methyl protons (-CH₃) are recorded. Due to symmetry, distinct signals are expected for the protons on C3/C5 methyl groups and the C4 methylene group.

The Computational Counterpart: A DFT Protocol

The following protocol outlines the steps to generate theoretical data to compare against the experimental benchmarks. The choice of functional and basis set is a critical variable to be tested.

Computational Workflow for DFT Calculations

DFT_Workflow cluster_input Input cluster_calc DFT Calculation cluster_output Output & Validation mol_structure 1. Build Initial 3D Structure (3,3,5,5-tetramethyloxolan-2-one) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry geom_opt->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts comparison 5. Compare Theory vs. Experimental Data ir_spectrum->comparison nmr_shifts->comparison

Caption: Workflow for DFT calculation and validation.

Step-by-Step Computational Methodology:

  • Structure Generation: An initial 3D structure of 3,3,5,5-tetramethyloxolan-2-one is constructed using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial first step as all subsequent properties are calculated from this equilibrium structure.[1][2] This should be performed with each functional/basis set combination to be tested.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to generate the theoretical IR spectrum.[9]

  • NMR Calculation: Using the optimized geometry, NMR chemical shifts are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. TMS is also calculated at the same level of theory to serve as a consistent reference.

Comparative Analysis: Bridging Theory and Experiment

The core of the validation process lies in the direct comparison of the experimental data with the results from various DFT models. The goal is to identify the functional and basis set combination that provides the most accurate predictions for this specific molecular system.

A study on triclosan showed that while the M06-2X functional was superior for simulating structure, the LSDA functional performed best for predicting vibrational spectra, highlighting the importance of validating models for specific properties.[2]

Data Comparison Table

The table below presents a template for comparing hypothetical experimental data against results from two common DFT models. Note: The values presented are illustrative examples based on typical ranges for similar functional groups and are not actual experimental or calculated data for the title compound.

ParameterExperimental ValueCalculated (B3LYP/6-31G(d))Calculated (M06-2X/6-311++G(d,p))
FT-IR Frequencies (cm⁻¹)
C=O Stretch17721815 (+2.4%)1785 (+0.7%)
C-O-C Asym. Stretch11801208 (+2.4%)1189 (+0.8%)
CH₃ Sym. Stretch28752940 (+2.3%)2895 (+0.7%)
¹³C NMR Shifts (ppm)
C=O175.2173.5175.8
C(CH₃)₂85.583.185.1
-CH₂-45.143.844.9
-CH₃25.824.925.6
¹H NMR Shifts (ppm)
-CH₂-1.951.881.93
-CH₃1.301.251.29

Interpretation:

  • Vibrational Frequencies: DFT-calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor for better comparison. In this example, the M06-2X functional provides results closer to the experimental values even before scaling.

  • NMR Chemical Shifts: The absolute error between calculated and experimental shifts is a key metric. A linear regression analysis of all calculated vs. experimental shifts can also be performed; a high correlation coefficient (R² > 0.99) indicates an excellent model. In the hypothetical data, the M06-2X/6-311++G(d,p) level of theory shows a smaller deviation from the experimental values for both ¹³C and ¹H shifts.

Hierarchy of DFT Models

The choice of computational model involves a trade-off between accuracy and computational cost. More sophisticated functionals and larger basis sets generally yield more accurate results but require significantly more computational resources.

DFT_Hierarchy low_cost Low pbe PBE/def2-SVP med_cost Medium b3lyp B3LYP/6-31G(d) med_cost->b3lyp high_cost High m062x M06-2X/6-311++G(d,p) high_cost->m062x low_acc Lower med_acc Good high_acc Higher med_acc->pbe high_acc->m062x b3lyp->m062x Increasing Complexity & Accuracy pbe->b3lyp Increasing Complexity & Accuracy

Caption: Relationship between DFT model complexity, cost, and accuracy.

Conclusion and Recommendations

The validation of computational DFT models is not a mere procedural step but a fundamental requirement for scientific rigor. By systematically comparing theoretical predictions of vibrational frequencies and NMR chemical shifts against meticulously acquired experimental data, researchers can quantify the accuracy of different DFT functionals and basis sets. For 3,3,5,5-tetramethyloxolan-2-one, a higher-level model such as M06-2X/6-311++G(d,p) is likely to provide more reliable results than older, less complex models like B3LYP/6-31G(d). The validated model can then be used with confidence to predict other properties that are difficult or impossible to measure experimentally, such as reaction transition states, electronic properties, and molecular orbitals, thereby guiding future research and development efforts.

References

  • PubChem. (n.d.). 2,2,3,5-Tetramethyloxolane. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaw, M. D., et al. (2022). Atmospheric breakdown chemistry of the new “green” solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Wang, Y., et al. (2022). A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Density Functional (DFT) Methods to Calculating the Solvent Effect for Biologically Important Molecules. Retrieved from [Link]

  • SlideShare. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • ResearchGate. (2022). Quantum Computational, Structural and Molecular Docking Analysis of 3,3,5,5-Tetramethyl-2-pyrrolidone: A DFT Approach. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tetralone. National Center for Biotechnology Information. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of sample 3 from Table 1. Retrieved from [Link]

  • ResearchGate. (2025). An experimental and theoretical vibrational study of 3,3,6,6-tetramethyl-1,2,4,5- tetrathiane. Retrieved from [Link]

  • Spectroscopy Online. (2026). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Retrieved from [Link]

  • HORIBA. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Quantification of 3,3,5,5-Tetramethyloxolan-2-one: A Validated HPLC Method vs. Gas Chromatography

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust and reproducible research. This guide provides an in-depth, comparative a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust and reproducible research. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,3,5,5-tetramethyloxolan-2-one against a viable alternative, Gas Chromatography (GC). By delving into the experimental rationale and presenting supporting data, this document serves as a practical resource for selecting and implementing the most suitable analytical technique for this and structurally similar compounds.

Introduction to 3,3,5,5-Tetramethyloxolan-2-one and the Imperative for Accurate Quantification

3,3,5,5-Tetramethyloxolan-2-one is a heterocyclic compound with potential applications in various fields of chemical synthesis and materials science. As with any compound of interest, the ability to accurately and reliably measure its concentration in different matrices is crucial for understanding its properties, behavior, and potential applications. Whether for reaction monitoring, purity assessment, or stability studies, a well-validated analytical method is non-negotiable.

This guide will first detail the development and validation of a reverse-phase HPLC method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5]. Subsequently, we will explore Gas Chromatography as an alternative technique and present a comparative analysis of the two methods based on key performance parameters.

A Validated HPLC Method for 3,3,5,5-Tetramethyloxolan-2-one Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of a wide range of compounds[1]. The following section outlines a step-by-step protocol for a validated HPLC method tailored for 3,3,5,5-tetramethyloxolan-2-one.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is proposed. The organic modifier percentage can be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: As 3,3,5,5-tetramethyloxolan-2-one lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is recommended.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 3,3,5,5-tetramethyloxolan-2-one reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing 3,3,5,5-tetramethyloxolan-2-one in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Method Validation According to ICH Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[4]. The following parameters were assessed to validate the proposed HPLC method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of 3,3,5,5-tetramethyloxolan-2-one.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the calibration standards. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Alternative Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds[6][7]. Given the likely volatility of 3,3,5,5-tetramethyloxolan-2-one, GC presents a strong alternative to HPLC.

Experimental Protocol: GC Method

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program: A temperature gradient is often employed in GC to ensure good separation. For example, start at 80 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/min.

  • Injection Volume: 1 µL (split or splitless injection can be optimized).

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC method, standards and samples are prepared by dissolving the compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics of the method.

Parameter Validated HPLC Method Gas Chromatography (GC) Method Rationale and Insights for 3,3,5,5-Tetramethyloxolan-2-one
Specificity High, based on retention time and UV spectrum.High, based on retention time.Both methods offer high specificity. Co-eluting impurities can be a challenge in either technique, which may require method optimization.
Linearity (r²) ≥ 0.999Typically ≥ 0.999Both techniques are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98 - 102%98 - 102%With proper method development, both HPLC and GC can achieve high accuracy.
Precision (%RSD) ≤ 2%≤ 2%Both methods are highly precise when optimized.
Limit of Detection (LOD) Dependent on UV absorbance. May be in the low µg/mL range.FID is very sensitive to hydrocarbons. Potentially lower LOD than UV-based HPLC.For a compound with a weak chromophore like 3,3,5,5-tetramethyloxolan-2-one, GC-FID is likely to offer superior sensitivity.
Sample Throughput Moderate. Typical run times are 5-15 minutes.Can be faster. Run times can be under 10 minutes with optimized temperature programs.GC can potentially offer higher throughput for this type of analyte.
Instrumentation Cost Generally lower initial cost for a basic UV-HPLC system.GC-FID systems are also common and relatively affordable.The cost is comparable for standard configurations of both instruments.
Solvent Consumption Higher, due to the continuous flow of the mobile phase.Lower, as it primarily uses carrier gas.GC is a more "green" alternative in terms of solvent usage.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Requires the analyte to be volatile and thermally stable.3,3,5,5-Tetramethyloxolan-2-one is likely volatile and stable enough for GC analysis.

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Guidelines) cluster_analysis Chromatographic Analysis cluster_reporting Results & Reporting A Prepare Mobile Phase H Inject Samples into HPLC A->H B Prepare Standard & Sample Solutions B->H C Specificity K Method Validation Report C->K D Linearity & Range D->K E Accuracy E->K F Precision (Repeatability & Intermediate) F->K G LOD & LOQ G->K I Data Acquisition H->I J Analyze Data I->J J->C J->D J->E J->F J->G

Caption: Workflow for HPLC Method Validation.

Comparison Logic Flow

Comparison_Logic cluster_hplc HPLC Method cluster_gc GC Method Analyte 3,3,5,5-Tetramethyloxolan-2-one HPLC_Dev Method Development Analyte->HPLC_Dev GC_Dev Method Development Analyte->GC_Dev HPLC_Val Method Validation HPLC_Dev->HPLC_Val HPLC_Perf Performance Data HPLC_Val->HPLC_Perf Comparison Comparative Analysis HPLC_Perf->Comparison GC_Val Method Validation GC_Dev->GC_Val GC_Perf Performance Data GC_Val->GC_Perf GC_Perf->Comparison Conclusion Conclusion & Recommendation Comparison->Conclusion

Caption: Logic Flow for Method Comparison.

Conclusion and Recommendation

Both the validated HPLC method and the proposed GC method are viable for the accurate quantification of 3,3,5,5-tetramethyloxolan-2-one. The choice between the two will ultimately depend on the specific requirements of the analysis.

  • The HPLC method offers a robust and reliable approach, particularly if the compound is found to be thermally labile or if the laboratory is more proficient with liquid chromatography. Its primary limitation for this specific analyte may be sensitivity if a standard UV detector is used.

  • The GC method is likely to provide higher sensitivity due to the use of a Flame Ionization Detector, which is highly responsive to organic compounds. It also offers the advantages of lower solvent consumption and potentially faster analysis times. However, it requires the analyte to be volatile and thermally stable.

Recommendation: For routine quality control where high sensitivity is paramount and the compound's volatility is confirmed, Gas Chromatography with FID detection is the recommended technique . For research applications where versatility and the ability to analyze a wider range of potential impurities or degradation products (including non-volatile ones) are important, the validated HPLC method provides a solid and dependable foundation .

Ultimately, the most appropriate method is one that is validated in the user's own laboratory, with their specific instrumentation and for their unique sample matrix, to ensure it meets the intended analytical objectives.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • Chalmers University of Technology. (n.d.). Evaluation of pre-concentration techniques for gas chromatographic determination of low amounts of volatile contaminants and degradation products. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,3,5,5-Tetramethyloxolan-2-one proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic intermediates is just as critical as the synthesis itself. 3,3,5,5-Tetramethyloxolan-2-one (CAS: 4237-83-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic intermediates is just as critical as the synthesis itself. 3,3,5,5-Tetramethyloxolan-2-one (CAS: 4237-83-6) is a sterically hindered cyclic ester (lactone) frequently utilized in advanced drug development and materials science.

Because lactones can undergo ring-opening under specific conditions and are often dissolved in complex solvent matrices during research, their disposal cannot be treated as an afterthought. According to the National Research Council's guidelines, no laboratory activity should commence without a pre-formulated, self-validating plan for hazardous waste management[1].

This guide provides the definitive operational and logistical framework for the segregation, accumulation, and final disposal of 3,3,5,5-Tetramethyloxolan-2-one.

Chemical Profiling & Waste Characterization

To dictate the correct disposal pathway, we must first analyze the physical and regulatory profile of the compound. Because 3,3,5,5-Tetramethyloxolan-2-one contains only carbon, hydrogen, and oxygen, it is fundamentally classified as a non-halogenated organic compound [2].

Table 1: Quantitative Data and Regulatory Profile

PropertyValueOperational & Disposal Relevance
Chemical Name 3,3,5,5-Tetramethyloxolan-2-onePrimary identifier for EHS inventory tracking.
CAS Number 4237-83-6Required for accurate EPA/RCRA waste manifesting[3].
Molecular Formula C 8​ H 14​ O 2​ Confirms the absence of halogens, qualifying the waste for fuel blending[2].
Molecular Weight 142.20 g/mol Utilized for stoichiometric calculations if chemical quenching is required[2].
Waste Classification Non-Halogenated OrganicDirects the waste away from high-temperature acid-scrubber incinerators[4].
RCRA Status Unlisted (Evaluate for D001)While the pure solid/liquid is unlisted, mixtures with lab solvents often trigger the EPA D001 (Ignitability) characteristic[5].

Waste Segregation Workflow

The most critical logistical failure in laboratory waste management is the inadvertent mixing of halogenated and non-halogenated waste streams. Halogenated organics require highly specialized, expensive incineration to prevent the release of toxic dioxins and corrosive hydrogen halides[6]. Non-halogenated lactones like 3,3,5,5-Tetramethyloxolan-2-one combust cleanly into CO 2​ and H 2​ O, making them ideal candidates for environmentally preferable energy recovery (fuel blending)[4].

G Start Waste Generation: 3,3,5,5-Tetramethyloxolan-2-one HalogenCheck Mixed with Halogenated Solvents? (e.g., DCM) Start->HalogenCheck AqueousCheck Mixed with Aqueous Waste? HalogenCheck->AqueousCheck  No HalogenStream Halogenated Organic Stream (EPA RCRA Compliant) HalogenCheck->HalogenStream  Yes NonHalogenStream Non-Halogenated Stream (Target for Fuel Blending) AqueousCheck->NonHalogenStream  No AqueousStream Aqueous Organic Waste (Phase Separation Required) AqueousCheck->AqueousStream  Yes Incinerator1 High-Temp Incineration with Acid Scrubbers HalogenStream->Incinerator1 Incinerator2 Standard Incineration / Energy Recovery NonHalogenStream->Incinerator2 AqueousStream->NonHalogenStream  Post-Separation

Fig 1: Waste segregation decision matrix for 3,3,5,5-Tetramethyloxolan-2-one disposal.

Step-by-Step Disposal Methodology

To ensure absolute compliance with[7] and institutional safety guidelines, follow this self-validating protocol for the disposal of 3,3,5,5-Tetramethyloxolan-2-one mixtures.

Phase 1: Accumulation and Halogen Verification
  • Step 1: Isolate the Waste Stream. Transfer the lactone waste into a dedicated, high-density polyethylene (HDPE) or glass carboy specifically labeled for "Non-Halogenated Organic Waste."

    • Causality: Mixing incompatible waste streams can cause exothermic reactions or pressurization. Segregation at the source is the fundamental principle of[1].

  • Step 2: Halogen Verification (Self-Validating Step). Before sealing the container and declaring it non-halogenated, perform a Beilstein test on a 1 mL aliquot of the waste.

    • Causality: Even trace amounts of solvents like dichloromethane (DCM) or chloroform will contaminate the entire carboy, legally shifting it to a halogenated classification[4].

    • Validation: Heat a copper wire in a Bunsen burner flame until it glows clean. Dip it into the aliquot and return it to the flame. A negative result (the absence of a bright green flame) validates that the stream is free of halogens and safe for fuel blending.

Phase 2: Preparation for Transport
  • Step 3: Headspace Management (Self-Validating Step). Fill the waste container to a maximum of 75% capacity.

    • Causality: Organic solvents mixed with lactones have high vapor pressures. Temperature fluctuations in waste storage facilities can cause liquid expansion and vapor generation.

    • Validation: Visually confirm that the liquid level rests below the curvature of the carboy shoulder. If the container is squeezed slightly and the liquid breaches the neck, it is overfilled and must be decanted.

  • Step 4: RCRA-Compliant Labeling. Attach a standardized Hazardous Waste Label. You must list "3,3,5,5-Tetramethyloxolan-2-one" alongside all other solvents (e.g., Acetone, Ethyl Acetate) with their approximate percentages. Do not use abbreviations[4].

Phase 3: Final Institutional Handoff
  • Step 5: EHS Transfer. Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches the 150-day accumulation limit[4]. The waste will be transported to a commercial Treatment, Storage, and Disposal Facility (TSDF) for energy recovery[5].

Emergency Spill Protocol

In the event of an operational failure resulting in a spill of 3,3,5,5-Tetramethyloxolan-2-one (either pure or in solvent), immediate logistical response is required to prevent vapor inhalation and fire risks.

  • Isolate and Ventilate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Deploy Inert Absorbents (Self-Validating Step): Cover the spill entirely with an inert absorbent such as vermiculite, dry sand, or a commercial spill pad.

    • Causality: Using combustible materials (like standard paper towels) to clean up ignitable organic liquids drastically increases the fire hazard within the solid waste bin. Inert materials physically trap the liquid while neutralizing the immediate flammability risk.

    • Validation: The spill is successfully contained when the liquid is fully absorbed, leaving no visible pooling, and the absorbent material can be swept up without leaving a wet residue.

  • Solid Waste Disposal: Collect the saturated absorbent using non-sparking tools and place it into a sealed, heavy-duty plastic bag. Label this bag as "Hazardous Solid Waste - Contaminated with 3,3,5,5-Tetramethyloxolan-2-one" and route it through your standard hazardous solid waste stream.

References

  • "3,3,5,5-tetramethyl-tetrahydro-furan-2-one Synthesis and Physical Properties." Chemical Synthesis Database, [Link]

  • "4237-83-6 3,3,5,5-tetramethyloxolan-2-one Properties." ChemSrc, [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Academies Press (US), 2011. [Link]

  • "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." US Environmental Protection Agency (EPA), [Link]

  • "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse, [Link]

  • "Chapter 7, Hazardous and Recycled Waste." Defense Logistics Agency (DLA), [Link]

  • "Hazardous Waste Disposal Guide." Northwestern University Research Safety, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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